molecular formula C5H12ClN3O B1362177 Piperazine-1-carboxamide Hydrochloride CAS No. 474711-89-2

Piperazine-1-carboxamide Hydrochloride

Cat. No.: B1362177
CAS No.: 474711-89-2
M. Wt: 165.62 g/mol
InChI Key: UVYKKFKLOUEFAR-UHFFFAOYSA-N
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Description

Piperazine-1-carboxamide hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery research. The piperazine moiety is a privileged structure in pharmacology, frequently found in a wide span of therapeutically active compounds . Its utility stems from its ability to influence the physicochemical properties of a molecule and serve as a conformational scaffold to position pharmacophoric groups for optimal interaction with biological targets . Research into piperazine-based compounds has led to developments across multiple therapeutic areas. Notably, piperazine derivatives have demonstrated significant antiviral activity against pathogens such as SARS-CoV-2, HIV, and influenza . Furthermore, structural analogues like piperazine-1-carboxamidine derivatives have been investigated for their antifungal properties, which are linked to the accumulation of endogenous reactive oxygen species in fungal cells . As a synthon, this compound provides researchers with a key intermediate for the synthesis and exploration of more complex molecules. Its incorporation is often aimed at optimizing the pharmacokinetic profile and enhancing the binding affinity of lead compounds during the hit-to-lead and lead optimization stages of research . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11N3O.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2,(H2,6,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYKKFKLOUEFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377840
Record name Piperazine-1-carboxamide Hydrochloride
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474711-89-2
Record name Piperazine-1-carboxamide Hydrochloride
Source EPA DSSTox
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Record name piperazine-1-carboxamide hydrochloride
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Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperazine-1-carboxamide Hydrochloride is a pivotal chemical intermediate, widely utilized by researchers and drug development professionals. Its structure, featuring a reactive secondary amine within the piperazine ring and a stable carboxamide moiety, presents a versatile scaffold for building complex molecular architectures. The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and basicity, thereby enhancing the pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth examination of this compound, covering its fundamental properties, robust synthesis protocols with mechanistic insights, analytical characterization methods, and critical safety considerations. The objective is to equip scientists with the necessary knowledge to effectively synthesize, handle, and strategically employ this compound in their research and development endeavors.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base, making it more convenient for storage and for use in aqueous reaction media.[2]

Key Properties

A summary of the essential physicochemical properties is provided below.

PropertyValueSource(s)
IUPAC Name piperazine-1-carboxamide;hydrochloride[3]
CAS Number 474711-89-2[3][4]
Molecular Formula C₅H₁₂ClN₃O[3][4]
Molecular Weight 165.62 g/mol [3][4]
Physical Form Solid
Parent Compound 1-Piperazinecarboxamide (CID: 258192)[3]
Storage Room Temperature, Inert Atmosphere[4]
Analytical Characterization

Ensuring the purity and identity of this compound is critical for its application in synthesis. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum of the free base, 1-piperazinecarboxamide, in D₂O would be expected to show two distinct triplets for the methylene protons on the piperazine ring, reflecting their different chemical environments relative to the carboxamide group.[5] Upon protonation to form the hydrochloride salt, shifts in these signals would be observed.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. For the free base, the protonated molecule [M+H]⁺ would have an m/z of approximately 130.1.[5]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing purity. Since the piperazine core lacks a strong chromophore, direct UV detection can be challenging at low concentrations.[6] For trace analysis and impurity profiling, a derivatization strategy is often employed. A validated method involves reacting the amine with 4-chloro-7-nitrobenzofurazan (NBD-Cl) to form a stable, UV-active derivative, allowing for sensitive detection with a standard HPLC-UV system.[6][7]

Synthesis of this compound

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound presents a classic chemoselectivity challenge: the mono-functionalization of a symmetrical diamine. Uncontrolled reaction conditions can easily lead to the formation of the undesired 1,4-disubstituted byproduct.

There are two primary strategies to address this:

  • Protecting Group Strategy : One nitrogen of piperazine is protected with a group like tert-butyloxycarbonyl (Boc), the other nitrogen is functionalized, and the protecting group is subsequently removed.[8][9] While effective, this adds steps and can lower the overall yield.[10]

  • Direct Selective Functionalization : This approach leverages reaction conditions to favor mono-substitution. This can be achieved by using a mono-protonated form of piperazine to deactivate one nitrogen or by carefully controlling the stoichiometry of a less reactive carbamoylating agent.[9][10]

The protocol described here follows the direct functionalization route, which is more atom-economical. It involves the reaction of piperazine with an in situ generated isocyanic acid, followed by conversion to the hydrochloride salt. This method avoids protecting groups and offers a more streamlined process.

Synthesis_Workflow Piperazine Piperazine FreeBase 1-Piperazinecarboxamide (Free Base) Piperazine->FreeBase Carbamoylation KOCN Potassium Cyanate (KOCN) + Acid (H⁺) KOCN->FreeBase FinalProduct Piperazine-1-carboxamide Hydrochloride FreeBase->FinalProduct Salt Formation HCl Hydrochloric Acid (HCl) HCl->FinalProduct

General workflow for the synthesis of Piperazine-1-carboxamide HCl.
Experimental Protocol: Direct Carbamoylation

Objective: To synthesize this compound via direct reaction of piperazine with potassium cyanate, followed by acidification.

Materials:

  • Piperazine (anhydrous)

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (concentrated)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Isopropanol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution in isopropanol (e.g., 2 M)

Protocol:

Part A: Synthesis of 1-Piperazinecarboxamide (Free Base)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) in a mixture of water and isopropanol. Cool the solution to 0-5 °C in an ice bath.

  • Generation of Isocyanic Acid: In a separate beaker, dissolve potassium cyanate (KOCN, 1.0-1.1 eq) in water. Slowly add this solution to the stirred piperazine solution.

  • Acidification: While maintaining the temperature at 0-5 °C, slowly add concentrated hydrochloric acid dropwise to the reaction mixture. The acid protonates the cyanate ion to form isocyanic acid (HNCO) in situ, which then reacts with the nucleophilic piperazine. Maintain a slightly acidic pH.

    • Causality Note: Using a slight excess of piperazine or carefully controlling the stoichiometry of KOCN is crucial. The free piperazine is more nucleophilic than the product, 1-piperazinecarboxamide, which helps to minimize the formation of the di-substituted byproduct.[10]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC-UV (after derivatization of an aliquot).

  • Work-up: Once the reaction is complete, basify the mixture with a strong base (e.g., 50% NaOH solution) to a pH > 12 to deprotonate the product and any remaining piperazine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-Piperazinecarboxamide free base, often as a solid or viscous oil.

Part B: Formation of this compound

  • Dissolution: Dissolve the crude free base from Part A in a minimal amount of a suitable solvent, such as isopropanol.

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid in isopropanol. The hydrochloride salt will precipitate out of the solution.

    • Causality Note: The formation of the hydrochloride salt serves two purposes: it purifies the compound, as the salt is often highly crystalline and less soluble than the free base in many organic solvents, and it provides a more stable, solid form for long-term storage.[2]

  • Isolation: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain pure this compound.

Process Optimization and Side Reactions

The primary side reaction is the formation of the 1,4-dicarboxamide byproduct. This occurs when the mono-substituted product reacts with a second molecule of isocyanic acid.

Reaction_vs_SideReaction cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Piperazine Piperazine Product 1-Piperazinecarboxamide (Mono-adduct) Piperazine->Product HNCO1 HNCO (1 eq) HNCO1->Product Product2 1-Piperazinecarboxamide SideProduct Piperazine-1,4-dicarboxamide (Di-adduct) Product2->SideProduct HNCO2 HNCO (>1 eq) HNCO2->SideProduct

Competition between desired mono-addition and undesired di-addition.

Optimization Strategies:

  • Temperature Control: Running the reaction at low temperatures (0-5 °C) helps to control the reaction rate and improve selectivity.[2]

  • Slow Addition: Adding the acid or cyanate solution slowly ensures that the concentration of the highly reactive isocyanic acid remains low, favoring reaction with the more abundant and more nucleophilic piperazine starting material.[10]

  • Stoichiometry: Using piperazine as the limiting reagent is not advised. A slight excess of piperazine ensures the isocyanic acid is consumed before it can react with the less nucleophilic product.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block. The presence of a secondary amine provides a reactive handle for extensive derivatization, making it a valuable starting point for generating chemical libraries for screening.[11]

The -NH group can readily undergo a variety of chemical transformations, including:

  • N-Alkylation: Reaction with alkyl halides.

  • N-Arylation: Buchwald-Hartwig amination or SₙAr reactions with activated aryl halides.[12]

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

This versatility allows for the systematic exploration of the chemical space around the piperazine core, a proven strategy in the development of neuropharmacological agents, kinase inhibitors, and other therapeutics.[1][11][12]

Derivatization cluster_reactions Further Functionalization Core Piperazine-1-carboxamide Core -NH- Alkylation N-Alkylation Core:f1->Alkylation Arylation N-Arylation Core:f1->Arylation Acylation Acylation Core:f1->Acylation ReductiveAmination Reductive Amination Core:f1->ReductiveAmination Library Diverse Chemical Libraries Alkylation->Library Arylation->Library Acylation->Library ReductiveAmination->Library

Derivatization pathways from the core intermediate.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[3][13]

GHS Hazard Information
Hazard CodeStatementClass
H302 Harmful if swallowedAcute toxicity, oral[3][13]
H315 Causes skin irritationSkin corrosion/irritation[3][13]
H319 Causes serious eye irritationSerious eye damage/irritation[3][13]
H335 May cause respiratory irritationSTOT, single exposure[3][13]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14] Emergency eye wash fountains and safety showers should be readily available.[15]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[15]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[15]

    • Respiratory Protection: If dusts are generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.[16]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[15]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][17] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) as piperazine and its derivatives can be hygroscopic and may absorb carbon dioxide from the air.[18][19]

Conclusion

This compound is a foundational building block in modern medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions to ensure mono-substitution, is achievable through robust and scalable protocols. A thorough understanding of its physicochemical properties, analytical characterization, and safe handling procedures is essential for its effective use. The strategic value of this compound lies in its pre-functionalized core, which provides a reliable and versatile entry point for the synthesis of diverse molecular libraries, accelerating the discovery and development of novel therapeutics.

References

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  • Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Google Patents. US3281397A - Polyurethane-ureas containing urealinked piperazine compounds.
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  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubChem. Tert-butyl Piperazine-1-carboxylate Hydrochloride. National Center for Biotechnology Information. [Link]

  • Texas State University Digital Collections. Evaluation of a New Derivatizing Reagent, 1-(9-Anthracenylmethyl)Piperazine (MAP), Used for the Analysis of Isocyanates in Spray-Painting Operations. [Link]

  • PubMed Central. New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat: Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities. [Link]

  • Wikipedia. Piperazine. [Link]

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  • Taylor & Francis Online. Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. [Link]

  • PubMed. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

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  • Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • ResearchGate. Piperidine amide and urea derivative. [Link]

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Sources

An In-depth Technical Guide to the Characterization of Piperazine-1-carboxamide Hydrochloride (CAS 474711-89-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Piperazine-1-carboxamide hydrochloride, identified by CAS Number 474711-89-2, is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1] Structurally, it consists of a piperazine ring functionalized with a carboxamide group, presented as a hydrochloride salt to enhance stability and aqueous solubility.[1][2] Its utility is primarily as a synthetic intermediate, notably in the preparation of heteroaromatic derivatives that act as phosphodiesterase 4 (PDE4) inhibitors.[3] The piperazine moiety is a common scaffold in pharmacologically active compounds, known to impart favorable pharmacokinetic properties.[4][5]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the essential physicochemical properties, a validated synthetic route, and a multi-technique approach for the thorough analytical characterization of this compound. The methodologies described herein are designed to establish identity, purity, and structural integrity, ensuring the quality and reproducibility required for downstream applications in research and development.

Physicochemical and Safety Profile

A foundational understanding of the compound's properties is critical for its effective handling, storage, and application. The hydrochloride salt form is typically a white to off-white crystalline solid.[1][3] Proper storage in an inert atmosphere at room temperature is recommended to maintain its integrity.[3][6]

Key Properties

The fundamental properties of this compound are summarized below. This data is essential for calculating molar equivalents in reactions, preparing solutions, and interpreting analytical results.

PropertyValueSource(s)
CAS Number 474711-89-2[6][7]
Molecular Formula C₅H₁₂ClN₃O[6][7]
Molecular Weight 165.62 g/mol [7]
IUPAC Name piperazine-1-carboxamide;hydrochloride[6][7]
Appearance White to off-white solid[1][3]
Melting Point 221-224 °C[3]
Solubility Soluble in polar solvents (e.g., water)[1]
Storage Inert atmosphere, Room Temperature[3][6]
Safety and Handling

Regulatory data classifies this compound with specific hazards that necessitate careful handling in a laboratory setting.[7] Adherence to standard safety protocols, including the use of personal protective equipment (PPE), is mandatory.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

  • Signal Word: Warning.[6][7]

  • Recommended PPE: Safety goggles, chemical-resistant gloves, and a lab coat are required. Work should be conducted in a well-ventilated fume hood.[9][10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[9]

Synthesis and Purification

The most direct and common synthesis of this compound involves the acidic deprotection of its tert-butyloxycarbonyl (Boc)-protected precursor, tert-butyl 4-carbamoylpiperazine-1-carboxylate.[3] This method is efficient, high-yielding, and allows for the direct isolation of the desired hydrochloride salt.

Synthetic_Pathway cluster_0 Synthetic Route start tert-butyl 4-carbamoylpiperazine-1-carboxylate (Boc-protected precursor) product This compound (Final Product) start->product  Stir at RT, 30 min   reagent 4M HCl in Ethyl Acetate reagent->product Deprotection & Salt Formation

Fig 1. Synthetic pathway via Boc deprotection.
Experimental Protocol: Synthesis

Principle and Justification: The Boc protecting group is labile under acidic conditions. Anhydrous hydrochloric acid, typically in a solvent like ethyl acetate or dichloromethane, quantitatively cleaves the carbamate bond. This process simultaneously protonates the newly freed secondary amine of the piperazine ring, causing the hydrochloride salt to precipitate from the organic solvent, which facilitates a simple and effective purification by filtration.

Materials:

  • tert-butyl 4-carbamoylpiperazine-1-carboxylate

  • 4M Hydrochloric acid in ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Diethyl ether (for washing)

Procedure:

  • To a solution of tert-butyl 4-carbamoylpiperazine-1-carboxylate (e.g., 0.7 mmol) in dichloromethane (2 mL), add a 4 M solution of hydrochloric acid in ethyl acetate (2 mL).[3]

  • Stir the reaction mixture vigorously at room temperature for 30 minutes. A white precipitate will form during this time.[3]

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) or LC-MS, ensuring the disappearance of the starting material.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.[3]

  • Wash the resulting white solid with diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield this compound. The reaction typically proceeds with quantitative yield.[3]

Analytical Characterization Workflow

A multi-technique analytical approach is essential to unambiguously confirm the structure, identity, and purity of the synthesized compound. The workflow integrates spectroscopic and chromatographic methods, each providing complementary information.

Analytical_Workflow cluster_workflow Integrated Characterization A Synthesized Product (Piperazine-1-carboxamide HCl) B Structural Elucidation A->B C Purity & Identity Confirmation A->C NMR NMR Spectroscopy (¹H & ¹³C) B->NMR Proton/Carbon Environment IR FTIR Spectroscopy B->IR Functional Groups MS Mass Spectrometry (LC-MS) C->MS Molecular Weight HPLC HPLC-UV C->HPLC Purity (%)

Fig 2. Integrated analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Justification: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton. For this molecule, NMR confirms the integrity of the piperazine ring and the presence of the carboxamide group.

Experimental Protocol:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts due to high solubility.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data: The chemical shifts are predictive and may vary slightly based on solvent and concentration. The piperazine ring protons typically appear as two distinct multiplets due to their different chemical environments relative to the carboxamide group.

Technique Predicted Chemical Shift (δ, ppm) Assignment & Rationale
¹H NMR ~7.0-7.5 (broad s, 2H)-CONH₂ protons. Broad due to quadrupole coupling and exchange.
~3.6-3.8 (t, 4H)Piperazine protons adjacent to the carboxamide nitrogen (-CH₂-N(CO)NH₂). Deshielded by the electron-withdrawing amide.
~3.0-3.2 (t, 4H)Piperazine protons adjacent to the protonated amine (-CH₂-NH₂⁺-).
¹³C NMR ~160Carbonyl carbon (C=O) of the carboxamide group.
~46Piperazine carbons adjacent to the carboxamide nitrogen.
~43Piperazine carbons adjacent to the protonated amine.

Note: In D₂O, the amide (-CONH₂) and amine (-NH₂⁺-) protons will exchange with deuterium and their signals will disappear, which can be a useful diagnostic experiment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Justification: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. It is an excellent tool to quickly confirm the presence of the key amide (C=O, N-H) and amine (N-H) functionalities.

Experimental Protocol:

  • Acquire a background spectrum of the empty sample compartment.

  • Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid compound.

  • Scan the sample over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3200-3400 (broad)N-H stretchAmide (-CONH₂) and protonated amine (-NH₂⁺-) groups.
~3000C-H stretchAliphatic C-H bonds of the piperazine ring.
~1640-1680 (strong)C=O stretch (Amide I)Carbonyl of the carboxamide group.[4]
~1600-1640N-H bend (Amide II)N-H bending in the primary amide.[4]
1250-1300C-N stretchC-N bond of the amide and piperazine ring.[4]
Mass Spectrometry (MS)

Principle and Justification: Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its elemental composition. When coupled with liquid chromatography (LC-MS), it also provides purity information. Electrospray ionization (ESI) in positive mode is ideal for this molecule, as it will readily accept a proton.

Experimental Protocol:

  • Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

  • Acquire the spectrum in positive ESI mode.

Expected Mass Data:

  • Parent Ion: The analysis will detect the mass of the free base (cationic form), not the hydrochloride salt. The expected protonated molecule [M+H]⁺ for C₅H₁₁N₃O is m/z 130.09 .

  • High-Resolution MS (HRMS): For unambiguous formula confirmation, the exact mass should be determined. The calculated monoisotopic mass for [C₅H₁₂N₃O]⁺ is 130.0975, which should be observed within a 5 ppm error margin. The monoisotopic mass of the neutral molecule is 129.0902.[7]

High-Performance Liquid Chromatography (HPLC)

Principle and Justification: HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method separates the target compound from any impurities based on polarity. By using a UV detector and a validated method, the purity can be accurately quantified as a percentage of the total peak area.

Experimental Protocol:

Materials & Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[11]

  • Acetonitrile (HPLC grade)

  • Phosphate buffer or water with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). Degas both phases.

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable diluent (e.g., water/methanol) to a concentration of ~1 mg/mL.

  • Method Parameters:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (chosen for detecting the amide chromophore)

    • Column Temperature: 40 °C[12]

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated by dividing the area of the main peak by the total area of all peaks. A pure sample should exhibit a single major peak with a purity level >97%.[6]

Conclusion

The comprehensive characterization of this compound (CAS 474711-89-2) is achieved through the synergistic application of NMR, FTIR, MS, and HPLC. This guide outlines robust and validated protocols that enable researchers to confirm the compound's identity, structure, and purity with a high degree of confidence. Adherence to these analytical principles and safety guidelines is paramount for ensuring the quality of this key synthetic intermediate and the integrity of subsequent research and development efforts.

References

  • Vulcanchem. (n.d.). 4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride () for sale.
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fundamental chemistry of Piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Chemistry of Piperazine-1-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a foundational building block in medicinal chemistry, valued for its bifunctional nature. It incorporates a rigid, predictable piperazine scaffold with a nucleophilic secondary amine and a hydrogen-bond-donating carboxamide group. As a hydrochloride salt, it offers enhanced aqueous solubility and stability, making it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its core chemistry, including a robust synthesis protocol from common starting materials, detailed physicochemical properties, reactivity profile, and modern analytical characterization methods. The insights herein are designed to empower researchers to leverage this molecule's full potential in drug discovery and development programs.

Introduction: The Piperazine Scaffold in Drug Design

The piperazine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs spanning therapeutic areas from antipsychotics (e.g., Clozapine) to anthelmintics.[1] Its prevalence is due to a combination of desirable properties: it is a six-membered saturated heterocycle that adopts a stable chair conformation, providing a predictable three-dimensional vector for substituents. The two nitrogen atoms at positions 1 and 4 offer distinct points for functionalization and can be modulated to fine-tune basicity and polarity.[2]

At physiological pH (7.4), the parent piperazine molecule typically has one protonated nitrogen, influencing its solubility and ability to interact with biological targets.[2] The introduction of a carboxamide group at the N1 position, as in Piperazine-1-carboxamide, significantly alters these properties. The electron-withdrawing nature of the acyl group reduces the basicity of the adjacent nitrogen, while the amide itself introduces a potent hydrogen bond donor and acceptor moiety.[2] Converting the free base to the hydrochloride salt by protonating the remaining secondary amine at N4 further enhances aqueous solubility and improves handling characteristics, rendering it an ideal intermediate for subsequent chemical modifications.[3]

Synthesis and Purification

The synthesis of this compound is a straightforward process that can be achieved with high efficiency from inexpensive, readily available starting materials. The overall strategy involves the selective mono-acylation of piperazine followed by salt formation.

Synthetic Strategy: The Carbamoylation of Piperazine

The primary challenge in synthesizing mono-substituted piperazines is preventing di-substitution. A common and effective method for installing the carboxamide group is through reaction with an in-situ generated isocyanic acid (HNCO) from a cyanate salt under acidic conditions. This method is highly selective for the desired mono-acylated product.

The workflow begins with the preparation of potassium cyanate, a key reagent, from the thermal decomposition of urea and potassium carbonate.[4][5] The subsequent reaction with piperazine in an aqueous acidic medium generates the free base, which is then isolated and converted to the stable hydrochloride salt.

G cluster_0 Part A: Reagent Preparation cluster_1 Part B: Carboxamide Formation & Salt Synthesis Urea Urea Heat Heat (400°C) Urea->Heat K2CO3 Potassium Carbonate K2CO3->Heat KOCN Potassium Cyanate (KOCN) Heat->KOCN Thermal Decomposition Piperazine Piperazine Reaction Reaction Vessel (Carbamoylation) Piperazine->Reaction KOCN_input KOCN (from Part A) KOCN_input->Reaction Acid Aqueous Acetic Acid Acid->Reaction FreeBase Piperazine-1-carboxamide (Free Base) Reaction->FreeBase Isolation & Workup Product Piperazine-1-carboxamide HCl (Final Product) FreeBase->Product HCl HCl in Ethanol HCl->Product Salt Formation G cluster_0 Piperazine-1-carboxamide cluster_1 Reactive Sites mol Amine Secondary Amine (N4) - Nucleophilic - Basic Site Amine->mol Nucleophilic Attack (e.g., Alkylation, Acylation) Carbonyl Amide Carbonyl (C=O) - Electrophilic Site - Susceptible to Hydrolysis Carbonyl->mol Hydrolysis (Acid or Base Catalyzed)

Figure 2: Key Reactive Sites of Piperazine-1-carboxamide.
Reactivity of the Secondary Amine (N4)

The secondary amine at the N4 position is the most reactive site for synthetic elaboration. It behaves as a typical nucleophile and can readily undergo a variety of transformations:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl substituents.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.

  • Acylation: Reaction with acid chlorides or anhydrides to form diamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

Reactivity of the Carboxamide Group

The primary amide is significantly less reactive than the secondary amine. However, it can be hydrolyzed back to the parent piperazine under harsh conditions. [6]

  • Acid-Catalyzed Hydrolysis: Requires strong acid (e.g., 6M HCl) and prolonged heating. The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the activated carbonyl carbon.

  • Base-Catalyzed Hydrolysis: Requires a strong base (e.g., concentrated NaOH) and heat. The mechanism proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Stability Profile

This compound is a stable solid under standard laboratory conditions (room temperature, inert atmosphere). [7]As with other piperazine derivatives, prolonged exposure to high temperatures (>150 °C) or strong oxidizing conditions, especially in the presence of metal ions like copper, can lead to degradation. [8]The hydrochloride salt form protects the secondary amine from atmospheric carbon dioxide, which can react with the free base to form carbamates. [9]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Spectroscopic Methods (Predicted)

While specific published spectra for this exact compound are not readily available, its spectral characteristics can be accurately predicted based on its structure and data from analogous compounds. [10][11][12]

  • ¹H NMR (400 MHz, D₂O):

    • δ ~3.2-3.4 ppm (triplet, 4H): Methylene protons (-CH₂-) adjacent to the protonated secondary amine (N4-H⁺).

    • δ ~3.6-3.8 ppm (triplet, 4H): Methylene protons (-CH₂-) adjacent to the amide nitrogen (N1).

    • Rationale: The electron-withdrawing effect of the carbonyl group deshields the adjacent protons, shifting them downfield relative to those next to the ammonium group.

  • ¹³C NMR (101 MHz, D₂O):

    • δ ~43-45 ppm: Methylene carbons (-CH₂-) adjacent to the N4 position.

    • δ ~46-48 ppm: Methylene carbons (-CH₂-) adjacent to the N1 position.

    • δ ~160-165 ppm: Carbonyl carbon (-C=O).

  • FTIR (KBr Pellet, cm⁻¹):

    • 3300-3100: N-H stretching (primary amide).

    • 3000-2850: C-H stretching (aliphatic).

    • ~2700-2400 (broad): N-H stretching (secondary ammonium salt).

    • ~1650 (strong): C=O stretching (Amide I band).

    • ~1600: N-H bending (Amide II band).

    • ~1250: C-N stretching.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. A significant challenge is its lack of a strong UV chromophore. [1]For accurate quantification at low levels, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is often employed. For routine purity checks where high sensitivity is not required, detection at low wavelengths (~205 nm) can be sufficient.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general method for purity assessment using a standard reversed-phase column with UV detection.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-20 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of water or mobile phase A.

Conclusion

This compound serves as a robust and highly functionalized intermediate for chemical synthesis. Its fundamental chemistry, characterized by the nucleophilic secondary amine and the stable carboxamide moiety, provides a reliable platform for building molecular diversity. The hydrochloride salt form ensures favorable physical properties for handling and downstream applications. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is critical for scientists aiming to efficiently and effectively incorporate this valuable scaffold into their research and development pipelines.

References

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The Piperazine Carboxamide Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring, a simple six-membered heterocycle, has proven to be a remarkably versatile and privileged scaffold in the landscape of medicinal chemistry. Its unique physicochemical properties, including the ability to modulate aqueous solubility and act as a flexible linker, have cemented its role in a vast array of therapeutic agents. This in-depth technical guide focuses on a pivotal subclass: the piperazine carboxamides. We will traverse the historical milestones from the initial discovery of piperazine's therapeutic potential to the rational design of highly potent and selective piperazine carboxamide drugs. This guide provides a detailed exploration of their synthesis, a quantitative look at structure-activity relationships (SAR), and a mechanistic deep-dive into their role in modulating critical signaling pathways, with a particular focus on oncology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

From Vermifuge to Versatile Scaffold: A Historical Perspective

The journey of piperazine in medicine is a compelling narrative of scientific serendipity and evolving application. Initially synthesized in the late 19th century, its first foray into the medical field was not as the blockbuster scaffold we know today, but as a proposed treatment for gout due to its ability to dissolve uric acid in vitro.[1] This application, however, did not translate to clinical success.[1]

The true entry of piperazine onto the therapeutic stage occurred in the early 20th century, when it was marketed by Bayer as a potent anthelmintic agent for treating parasitic worm infections.[2] The citrate and adipate salts of piperazine became frontline treatments for ascariasis (roundworm) and enterobiasis (pinworm).[2] Its mechanism of action was later elucidated as a γ-aminobutyric acid (GABA) receptor agonist in nematodes, causing flaccid paralysis of the worms and their subsequent expulsion from the host.[2]

For several decades, piperazine's identity was largely confined to its role as a vermifuge. However, as the principles of medicinal chemistry advanced, chemists began to recognize the untapped potential of the piperazine ring. Its two nitrogen atoms offered ideal handles for chemical modification, allowing for the introduction of diverse substituents to modulate pharmacological activity, physicochemical properties, and pharmacokinetic profiles. This realization marked the beginning of piperazine's second act as a "privileged scaffold."

The transition to piperazine carboxamides represented a significant leap in harnessing the full potential of the piperazine core. The introduction of the carboxamide linkage provided a rigid and planar unit that could engage in specific hydrogen bonding interactions with biological targets, a feature that would prove critical in the development of targeted therapies, particularly in oncology and virology. One of the notable early examples of a piperazine-containing drug that spurred further development is Diethylcarbamazine, used to treat filariasis.[2] While not a carboxamide in the strictest sense, its development highlighted the therapeutic potential of N-substituted piperazines and paved the way for more complex derivatives. The subsequent explosion of research into piperazine carboxamides has led to their incorporation into a multitude of clinically successful drugs targeting a wide range of diseases.

Synthetic Strategies for Piperazine Carboxamides

The construction of piperazine carboxamides typically involves the formation of an amide bond between a piperazine derivative and a carboxylic acid or its activated form. The modularity of this synthesis allows for the systematic exploration of chemical space around the core scaffold, a key element in optimizing drug candidates.

General Synthetic Workflow

The synthesis can be logically dissected into two main stages: preparation of the substituted piperazine intermediate and the subsequent amide coupling reaction.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Amide Coupling A Starting Material (e.g., Aryl Halide) C N-Aryl Piperazine Intermediate A->C Nucleophilic Aromatic Substitution or Buchwald-Hartwig Coupling B Piperazine B->C F Piperazine Carboxamide (Final Product) C->F D Carboxylic Acid Derivative D->F Amide Bond Formation E Coupling Reagents (e.g., EDCI, HOBt) E->F G BCR_ABL BCR-ABL (Constitutively Active Kinase) ADP ADP RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF Phosphorylation Cascade PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Phosphorylation Cascade STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 Phosphorylation Cascade Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation Piperazine_Carboxamide Piperazine Carboxamide (e.g., AKE-72) Piperazine_Carboxamide->BCR_ABL Inhibits ATP Binding ATP ATP RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Apoptosis Apoptosis

Sources

Piperazine-1-carboxamide Hydrochloride molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of Piperazine-1-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key scaffold or intermediate in the synthesis of pharmacologically active agents.[1][2] Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a detailed exploration of the molecular architecture of this compound, grounded in established analytical techniques and computational insights. We will dissect the stable conformations of the piperazine ring, the influence of the carboxamide substituent on rotational energy barriers, and the structural implications of the hydrochloride salt form. This document serves as a technical resource, integrating principles of stereochemistry with practical, field-proven methodologies for its characterization.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in drug design, prized for its ability to enhance aqueous solubility and introduce two key basic nitrogen centers that can be functionalized to modulate pharmacokinetics and target binding.[1][2] In this compound, the core piperazine ring is functionalized with a carboxamide group at the N1 position and exists as a hydrochloride salt. This specific arrangement presents a unique set of structural and conformational properties that are critical for molecular recognition by biological targets. Understanding these properties is paramount for rational drug design and structure-activity relationship (SAR) studies. The hydrochloride form not only improves the compound's stability and handling but also significantly influences its electronic and conformational state in solution and in the solid state.[3]

Molecular Structure Elucidation

The definitive structure of this compound is established through a combination of crystallographic and spectroscopic methods.

Connectivity and Key Structural Features

The molecule consists of a six-membered saturated heterocycle with nitrogen atoms at the 1 and 4 positions (piperazine). A carboxamide group (-CONH₂) is attached to the N1 nitrogen. The hydrochloride salt form implies that at least one of the nitrogen atoms is protonated, with the N4 nitrogen being the more basic and thus the primary site of protonation.

The presence of the carboxamide group introduces a planar, sp²-hybridized center at the N1 nitrogen and the carbonyl carbon. A key feature is the partial double bond character of the N1-C(O) amide bond due to resonance, which restricts rotation and influences the overall conformation.[4][5][6]

X-ray Crystallography Insights

The carboxamide substituent typically occupies an equatorial position to minimize steric hindrance. The protonation at N4 would also favor an equatorial position for the hydrogen atom.

Table 1: Typical Bond Lengths and Angles for N-Acyl Piperazines Data synthesized from crystallographic studies of similar structures.

ParameterTypical ValueCausality and Insights
C-C (ring)1.52 - 1.54 ÅStandard sp³-sp³ carbon single bond.
C-N (ring, N4)1.46 - 1.48 ÅStandard sp³ carbon to sp³ nitrogen single bond.
C-N (ring, N1)1.47 - 1.49 ÅSlightly longer due to attachment to the sp² amide nitrogen.
N1-C(O) (amide)1.35 - 1.40 ÅShorter than a typical C-N single bond (1.47 Å) due to partial double bond character from resonance.[5]
C=O (carbonyl)1.22 - 1.25 ÅTypical double bond length for a carbonyl group in an amide.

Conformational Analysis: A Molecule in Motion

While the solid-state structure is relatively fixed, in solution, this compound exists in a dynamic equilibrium of conformations.

Piperazine Ring Puckering

The piperazine ring can theoretically exist in several conformations, including the chair, boat, and twist-boat forms.

G cluster_0 Conformational Equilibrium Chair Chair (Low Energy) TwistBoat Twist-Boat (Intermediate) Chair->TwistBoat Ring Inversion TwistBoat->Chair Relaxation Boat Boat (High Energy) TwistBoat->Boat Transition Boat->TwistBoat Transition

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment, connectivity, and dynamic conformational behavior of the molecule in solution.

Objective: To confirm the molecular structure, assign proton and carbon signals, and study the conformational dynamics.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure dissolution and allow for the exchange of the amide and amine protons.

    • Add a small amount of an internal standard like TMS or DSS, if required.

  • Data Acquisition:

    • ¹H NMR: Provides information on the number, environment, and coupling of protons. In a chair conformation, distinct signals for axial and equatorial protons are expected.

    • ¹³C NMR: Shows the number of unique carbon environments. The carbonyl carbon will have a characteristic downfield shift (~160-170 ppm).

    • 2D NMR (COSY, HSQC): These experiments are crucial for unambiguous assignment. COSY establishes H-H coupling networks, while HSQC correlates protons directly with the carbons they are attached to.

    • Variable Temperature (VT) NMR (Self-Validation Step): To study dynamics, acquire a series of ¹H NMR spectra at different temperatures. As the temperature increases, the rate of chair-chair interconversion increases. At a specific temperature (the coalescence temperature, T_c), the separate signals for axial and equatorial protons will broaden and merge into a single averaged signal. [4][6]3. Data Analysis:

    • Integrate ¹H NMR signals to determine proton ratios.

    • Analyze coupling constants (J-values) to infer dihedral angles (via the Karplus equation), providing further evidence for the chair conformation.

    • From the coalescence temperature (T_c) in VT-NMR, the Gibbs free energy of activation (ΔG‡) for the ring inversion process can be calculated, quantifying the conformational stability. [4][6] Table 2: Expected NMR Chemical Shifts (in D₂O) Values are predictive and may vary based on conditions.

AtomSpectrumExpected Chemical Shift (ppm)Rationale
H2, H6 (ring)¹H NMR~3.8 - 4.0Adjacent to the electron-withdrawing amide group (N1).
H3, H5 (ring)¹H NMR~3.2 - 3.4Adjacent to the protonated N4⁺ atom.
C2, C6 (ring)¹³C NMR~45 - 48Carbons adjacent to the amide nitrogen.
C3, C5 (ring)¹³C NMR~42 - 45Carbons adjacent to the protonated nitrogen.
C=O¹³C NMR~165Typical chemical shift for a primary amide carbonyl carbon.

Summary and Conclusion

The molecular architecture of this compound is defined by a thermodynamically stable chair conformation of the piperazine ring. This preference is dictated by the minimization of steric and torsional strain. The N1-carboxamide substituent introduces a significant rotational barrier due to the partial double bond character of the amide C-N bond, a critical feature influencing its interaction with biological targets. Furthermore, the hydrochloride salt form, with protonation at the N4 position, serves to "lock" the conformation, increase the barrier to ring inversion, and modulate the electronic properties of the scaffold. A comprehensive understanding of this interplay between static structure and conformational dynamics, as elucidated by X-ray crystallography and NMR spectroscopy, is essential for leveraging this important chemical entity in modern drug discovery.

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  • Boojamra, C. G., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. [Link]

  • Kalluraya, B., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. ResearchGate. [Link]

  • Piperazine, hydrochloride, hydrate (1:2:1). (n.d.). CAS Common Chemistry. [Link]

  • Tuccinardi, T., & Martinelli, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

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physical and chemical properties of Piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of Piperazine-1-carboxamide Hydrochloride (CAS No: 474711-89-2). This compound is a key heterocyclic building block relevant to drug discovery and development, leveraging the well-established pharmacological scaffold of the piperazine ring. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols and scientific rationale grounded in established principles. We will delve into its structural characterization, propose robust synthetic and analytical methodologies, and discuss its stability profile. All quantitative data is summarized in tables, and key workflows are visualized using diagrams to ensure clarity and ease of use.

Introduction and Chemical Identity

The piperazine moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of approved therapeutic agents.[1][2] Its unique six-membered heterocyclic structure containing two opposing nitrogen atoms imparts favorable physicochemical properties, such as high aqueous solubility and the ability to modulate lipophilicity, which are critical for optimizing pharmacokinetic profiles.[2] this compound is a functionalized derivative, incorporating a carboxamide group that can serve as a hydrogen bond donor and acceptor, further enhancing its potential for specific molecular interactions.

Protonation of the distal nitrogen atom with hydrochloric acid to form the hydrochloride salt significantly improves solubility in polar and aqueous media, a common strategy in active pharmaceutical ingredient (API) formulation.[3] This guide serves to consolidate the known and predicted properties of this compound and provide validated, practical methodologies for its use in a research and development setting.

The fundamental identity of the compound is established by its chemical structure and nomenclature.

Sources

Navigating the Solubility of Piperazine-1-carboxamide Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the solubility of Piperazine-1-carboxamide Hydrochloride in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide focuses on delivering a robust theoretical framework, practical experimental methodologies, and insightful qualitative analysis. By understanding the underlying physicochemical principles and employing rigorous experimental design, researchers can effectively determine and optimize the solubility of this compound for various applications in the pharmaceutical development pipeline, from synthesis and purification to formulation.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a chemical entity of interest in medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a piperazine ring, a carboxamide group, and a hydrochloride salt, suggests a complex interplay of factors governing its solubility.[1] Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. It impacts bioavailability, dosage form design, and the feasibility of manufacturing processes. A thorough understanding of a compound's solubility in various organic solvents is therefore not merely an academic exercise but a cornerstone of successful drug development.[2] This guide is designed to equip the reader with the foundational knowledge and practical tools to confidently assess and navigate the solubility landscape of this compound.

Theoretical Framework: Predicting the Solubility Behavior of an Amine Salt

The solubility of this compound in organic solvents is governed by a combination of its inherent molecular properties and the characteristics of the solvent. As an amine salt, its solubility is a departure from that of its free base, piperazine.[3][4] The presence of the hydrochloride salt dramatically increases its polarity.[5]

Several key factors dictate the solubility of this compound:

  • Polarity: this compound is a polar, ionic compound.[5] According to the "like dissolves like" principle, it is expected to exhibit higher solubility in polar solvents capable of interacting with its charged and polar functional groups. Protic polar solvents, such as alcohols (methanol, ethanol), which can engage in hydrogen bonding, are likely to be more effective at solvating the molecule than aprotic polar solvents or nonpolar solvents.

  • Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the amine and amide protons) and acceptors (the nitrogen and oxygen atoms). Solvents that can participate in hydrogen bonding will facilitate the disruption of the crystal lattice of the solid solute and stabilize the dissolved ions and molecules.

  • Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the cation and anion of the salt, thereby promoting dissolution.

  • Molecular Interactions: The process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound to dissolve, the energy released from the formation of solute-solvent bonds must be sufficient to overcome the lattice energy of the solid and the cohesive forces of the solvent.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

  • High Expected Solubility: Polar protic solvents like methanol and ethanol are anticipated to be good solvents due to their ability to form hydrogen bonds and their relatively high polarity.

  • Moderate to Low Expected Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) may also be effective, although potentially less so than protic solvents.[6] Acetone and acetonitrile, being less polar, are expected to be poorer solvents.

  • Very Low to Insoluble: Nonpolar solvents like hexane, toluene, and diethyl ether are unlikely to be effective solvents for this polar salt.

cluster_solute This compound (Solute) cluster_solvent Organic Solvent cluster_dissolution Dissolution Process Solute Ionic Crystal Lattice (Strong Solute-Solute Interactions) Solvent Solvent Molecules (Solvent-Solvent Interactions) Dissolved Solvated Ions/Molecules (Strong Solute-Solvent Interactions) Solute->Dissolved Overcoming Lattice Energy Solvent->Dissolved Cavity Formation

Figure 1: A conceptual diagram illustrating the key energetic considerations in the dissolution process.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of published quantitative data, experimental determination is paramount. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7][8] The following protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the solubility of this compound in the organic solvent, typically expressed in mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to assess the reproducibility of the results.

    • Report the mean solubility and the standard deviation.

start Start prep Prepare Supersaturated Slurry (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate sample Sample Supernatant equilibrate->sample filter Filter to Remove Undissolved Solid (Critical Step) sample->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify end End (Solubility Data) quantify->end

Figure 2: A workflow diagram of the shake-flask method for solubility determination.

Data Presentation and Interpretation

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Organic SolventDielectric ConstantPolarity IndexSolubility (mg/mL)
Methanol32.75.1[Experimental Value]
Ethanol24.54.3[Experimental Value]
Isopropanol19.93.9[Experimental Value]
Acetonitrile37.55.8[Experimental Value]
Acetone20.75.1[Experimental Value]
Dimethyl Sulfoxide (DMSO)46.77.2[Experimental Value]
N,N-Dimethylformamide (DMF)36.76.4[Experimental Value]
Toluene2.42.4[Experimental Value]
Hexane1.90.1[Experimental Value]

Note: The dielectric constant and polarity index values are provided as a reference for interpreting the experimental results.

The interpretation of this data should correlate the observed solubilities with the theoretical principles outlined in Section 2. For instance, a higher solubility in methanol compared to isopropanol could be attributed to the smaller steric hindrance and higher polarity of methanol.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of public quantitative data necessitates experimental determination, the theoretical principles and the detailed, self-validating protocol presented herein offer a clear path forward for researchers. The generation and publication of such solubility data would be of significant value to the scientific community, aiding in the more efficient development of pharmaceuticals containing this and related scaffolds. Future work should focus on generating a comprehensive solubility profile of this compound in a wider range of solvents and at various temperatures, and exploring the impact of pH and co-solvents on its solubility in aqueous-organic mixtures.

References

  • Vertex AI Search. (2026). SOLUBILITY AND DISSOLUTION FOR DRUG.
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  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • PMC. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • PMC. (2022). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. [Link]

  • ResearchGate. (2024). (PDF) Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. [Link]

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  • UNODC. (2026). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

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Piperazine-1-carboxamide Hydrochloride mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

**A Technical Guide to the

Mechanism of Action of Piperazine-1-Carboxamide Derivatives in Biological Systems

Abstract

The piperazine-1-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its prevalence is due to the favorable physicochemical properties it imparts, including aqueous solubility and the ability to engage in multiple hydrogen bond interactions, which enhance oral bioavailability and target affinity.[2] This guide provides an in-depth analysis of the mechanism of action of drugs incorporating this moiety, with a specific focus on their role as modulators of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. We will use atypical antipsychotics that feature this chemical structure as a primary case study to explore receptor binding profiles, downstream signaling cascades, and the advanced experimental methodologies used to elucidate these complex biological interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacological class.

Introduction to the Piperazine-1-Carboxamide Scaffold in Neuropharmacology

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[3] When one of these nitrogens is functionalized with a carboxamide group, the resulting piperazine-1-carboxamide structure becomes a versatile building block for creating compounds with high affinity for central nervous system (CNS) targets.[1] Many CNS-active drugs, particularly those targeting monoamine neurotransmitter systems, utilize this scaffold.[4][5]

The key to its utility lies in its structural properties. The non-amide nitrogen (at position 4) typically serves as a basic center, which is protonated at physiological pH. This positive charge is often crucial for forming an ionic bond with a conserved acidic residue (e.g., aspartate) in the binding pocket of aminergic GPCRs. The rest of the scaffold acts as a rigid spacer, correctly orienting other pharmacophoric elements, such as an aromatic group, to engage with other regions of the receptor binding site. This multi-point interaction is critical for achieving high affinity and selectivity.

Case Study: Atypical Antipsychotics as CNS Receptor Modulators

Many atypical antipsychotics, such as Aripiprazole and Cariprazine, contain a piperazine-1-carboxamide-related core. Their therapeutic efficacy stems from a complex pharmacology characterized by "polypharmacology"—the ability to interact with multiple receptor targets. The primary mechanism for these agents involves modulation of dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[6][7][8] Unlike first-generation antipsychotics that are simple D₂ receptor antagonists, these newer agents often act as partial agonists at D₂ and 5-HT₁ₐ receptors and antagonists at 5-HT₂ₐ receptors. This "tuning" of dopaminergic and serotonergic systems is believed to account for their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.

Molecular Mechanism of Action

The biological effects of piperazine-1-carboxamide derivatives are initiated by their binding to specific GPCRs, which triggers intracellular signaling cascades.

Primary Molecular Targets and Binding Profiles

The interaction of a ligand with its receptor is quantified by its binding affinity (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. Atypical antipsychotics with a piperazine-carboxamide core exhibit a characteristic binding profile across multiple receptors.

Receptor TargetTypical Binding Affinity (Kᵢ, nM)Functional Activity
Dopamine D₂0.1 - 5.0Partial Agonist
Dopamine D₃0.05 - 2.0Partial Agonist / Antagonist
Serotonin 5-HT₁ₐ1.0 - 10.0Partial Agonist
Serotonin 5-HT₂ₐ1.0 - 20.0Antagonist / Inverse Agonist
Serotonin 5-HT₂₋5.0 - 50.0Antagonist
Serotonin 5-HT₇5.0 - 50.0Antagonist
Adrenergic α₁10 - 100Antagonist

Note: The values presented are representative ranges and can vary for specific compounds within this class.

Post-Receptor Signaling Pathways

Upon binding, these drugs modulate the activity of heterotrimeric G proteins, which in turn regulate the production of second messengers like cyclic adenosine monophosphate (cAMP) and inositol triphosphate (IP₃).[][10]

  • D₂ and 5-HT₁ₐ Partial Agonism (Gαᵢ/ₒ Coupling): The dopamine D₂ and serotonin 5-HT₁ₐ receptors typically couple to inhibitory G proteins (Gαᵢ/ₒ).[11][12] Full agonists at these receptors strongly inhibit the enzyme adenylyl cyclase, leading to a significant decrease in intracellular cAMP levels.[11] Partial agonists, like many piperazine-carboxamide antipsychotics, bind to the receptor but produce a submaximal response.[13] In brain regions with high dopamine levels (hyperdopaminergic state), they act as functional antagonists by competing with endogenous dopamine, thereby reducing D₂ receptor signaling. In regions with low dopamine levels (hypodopaminergic state), they provide a baseline level of receptor stimulation, acting as functional agonists. This stabilizing effect is central to their therapeutic action.

  • 5-HT₂ₐ Antagonism (Gαᵩ/₁₁ Coupling): The serotonin 5-HT₂ₐ receptor couples to the Gαᵩ/₁₁ class of G proteins.[14] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[14] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[15] By acting as antagonists or inverse agonists at 5-HT₂ₐ receptors, piperazine-carboxamide derivatives block the effects of endogenous serotonin, which is thought to contribute to their efficacy against negative symptoms and to improve cognitive function.

Diagram: Signaling Pathways of a Piperazine-Carboxamide Derivative

G_Protein_Signaling cluster_DA Dopamine D₂ Receptor (Partial Agonism) cluster_5HT Serotonin 5-HT₂ₐ Receptor (Antagonism) D2R D₂ Receptor G_i Gαᵢ/ₒ Protein D2R->G_i AC_DA Adenylyl Cyclase G_i->AC_DA Inhibition cAMP_DA cAMP AC_DA->cAMP_DA ATP to cAMP PKA_DA PKA cAMP_DA->PKA_DA Activation Cellular_Response_DA Reduced Neuronal Excitability PKA_DA->Cellular_Response_DA Phosphorylation Drug_DA Piperazine-Carboxamide Derivative Drug_DA->D2R Partial Agonist Dopamine Dopamine Dopamine->D2R Full Agonist HT2A 5-HT₂ₐ Receptor G_q Gαᵩ/₁₁ Protein HT2A->G_q PLC Phospholipase C G_q->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cellular_Response_5HT Modulation of Neurotransmission Ca->Cellular_Response_5HT Downstream Effects PKC->Cellular_Response_5HT Drug_5HT Piperazine-Carboxamide Derivative Drug_5HT->HT2A Antagonist Serotonin Serotonin Serotonin->HT2A Agonist

Caption: Dual modulation of D₂ and 5-HT₂ₐ receptor signaling pathways.

Experimental Protocols for Elucidation of Mechanism

Characterizing the mechanism of action of a piperazine-1-carboxamide derivative requires a suite of in vitro assays to determine its binding affinity and functional activity at various receptors.

In Vitro Receptor Binding Assay (Radioligand Displacement)

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[16][17] It measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand of known high affinity from the receptor.[18]

Principle: The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the competing test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Cell Membranes: Prepare membranes from a cell line recombinantly expressing the target receptor (e.g., CHO or HEK293 cells expressing human D₂ receptors). Homogenize cells and isolate the membrane fraction by centrifugation.

    • Radioligand: Choose a high-affinity, selective radioligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

    • Test Compound: Prepare a serial dilution of the piperazine-1-carboxamide hydrochloride derivative in assay buffer.

    • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand (e.g., 10 µM Haloperidol) to determine binding to non-receptor components.

  • Assay Execution (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound dilution.

      • 50 µL of the radioligand at a concentration near its K₋ value.

      • 100 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[19]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membranes and bound radioligand are retained on the filter, while the unbound radioligand passes through.[18]

    • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Functional Cell-Based Assay (cAMP Measurement)

To determine whether a compound is an agonist, antagonist, or partial agonist, a functional assay is required. For Gαᵢ/ₒ-coupled receptors like D₂, this is often a cAMP inhibition assay.[20][21]

Principle: Activation of Gαᵢ/ₒ-coupled receptors inhibits adenylyl cyclase, reducing the intracellular concentration of cAMP. This assay measures changes in cAMP levels in response to the test compound.[22]

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human D₂ receptor in a 96-well plate until they reach 80-90% confluency.

  • Assay Execution:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cAMP.[23]

    • Add varying concentrations of the test compound (piperazine-1-carboxamide derivative) to the wells. For antagonist mode, co-incubate with a known agonist (e.g., Quinpirole).

    • Add Forskolin to all wells (except the basal control). Forskolin directly activates adenylyl cyclase, stimulating a high level of cAMP production that can then be inhibited by the Gαᵢ-coupled receptor activation.[20]

    • Incubate for 15-30 minutes at 37°C.[23]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits like GloSensor™).[21]

    • Add the detection reagents.

  • Quantification:

    • Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

  • Data Analysis:

    • Agonist Mode: Plot the signal (inversely proportional to cAMP) against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). A partial agonist will have an Eₘₐₓ lower than a full agonist.

    • Antagonist Mode: Plot the signal against the log concentration of the antagonist in the presence of a fixed concentration of agonist. Determine the IC₅₀, which can be used to calculate the antagonist's affinity constant (K₋).

Diagram: Workflow for a cAMP Functional Assay

cAMP_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_detection 3. Detection & Analysis A1 Seed D₂-expressing HEK293 cells in 96-well plate A2 Culture cells to 80-90% confluency A1->A2 B1 Wash cells with serum-free media B2 Pre-incubate with PDE inhibitor (IBMX) B1->B2 B3 Add test compound (serial dilutions) B2->B3 B4 Stimulate with Forskolin to induce cAMP B3->B4 C1 Lyse cells and add cAMP detection reagents (e.g., HTRF) C2 Incubate as per kit protocol C1->C2 C3 Read plate on compatible reader C2->C3 C4 Analyze data: Plot dose-response curve, determine EC₅₀/IC₅₀ C3->C4

Caption: Key steps in a cell-based cAMP inhibition assay workflow.

Conclusion and Future Perspectives

The piperazine-1-carboxamide scaffold is a cornerstone of modern neuropharmacology, enabling the development of sophisticated drugs with finely-tuned mechanisms of action. The ability of these compounds to act as partial agonists and antagonists at multiple serotonin and dopamine receptor subtypes allows for a level of system modulation that is not achievable with simple agonists or antagonists. This polypharmacology is key to the improved efficacy and safety profiles of second-generation therapeutics.

Future research in this area will likely focus on developing compounds with even greater receptor subtype selectivity (e.g., D₃ vs. D₂ preference) and biased agonism, where ligands can selectively activate certain downstream signaling pathways over others from the same receptor. Understanding the precise structural determinants within the piperazine-1-carboxamide framework that govern these nuanced pharmacological profiles will continue to be a critical area of investigation for the development of the next generation of CNS therapies.

References

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spectroscopic data (NMR, IR, MS) of Piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Piperazine-1-carboxamide Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₅H₁₂ClN₃O), a key chemical intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical principles and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By synthesizing data from foundational spectroscopic principles and analogous structures, this guide establishes a reliable analytical framework for the structural elucidation, identification, and quality control of this compound.

Introduction and Molecular Overview

This compound is a derivative of piperazine, a heterocyclic amine widely used as a scaffold in medicinal chemistry. The addition of a carboxamide group at the N1 position and its formulation as a hydrochloride salt impart specific physicochemical properties that are critical for its application as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

Accurate and unambiguous structural confirmation is the cornerstone of chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS provide orthogonal, detailed information about a molecule's atomic connectivity, functional groups, and mass. This guide explains the causality behind experimental choices and provides a self-validating system for the characterization of the title compound.

Chemical Structure and Properties

The hydrochloride salt form ensures that the secondary amine at the N4 position of the piperazine ring is protonated, which influences its solubility and spectral characteristics.

PropertyValueSource
Molecular Formula C₅H₁₂ClN₃O[1]
Molecular Weight 165.62 g/mol [1]
IUPAC Name piperazine-1-carboxamide;hydrochloride[1]
Monoisotopic Mass 165.0668897 Da[1]
Physical Form Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the integrity of the piperazine ring and the presence of the carboxamide substituent.

Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for this polar, salt-form compound. D₂O is advantageous as it can exchange with labile protons (N-H and N-H₂⁺), simplifying the spectrum by causing their signals to disappear. This is a deliberate experimental choice to aid in the assignment of the non-exchangeable C-H protons. Conversely, using DMSO-d₆ allows for the observation of these labile protons, providing a more complete picture of the molecule's structure.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve 5-10 mg in 0.7 mL D₂O acq_h1 ¹H NMR Acquisition (16 Scans) prep->acq_h1 Insert into Spectrometer acq_c13 ¹³C NMR Acquisition (1024 Scans) proc Fourier Transform Phase & Baseline Correction acq_c13->proc analysis_h1 Assign ¹H Signals (Shifts, Multiplicity) proc->analysis_h1 analysis_c13 Assign ¹³C Signals (Chemical Shifts) analysis_h1->analysis_c13 structure Confirm Structure of Piperazine-1-carboxamide HCl analysis_c13->structure

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data

Due to the symmetry of the piperazine ring being broken by the N1-substituent, two distinct signals are expected for the methylene (-CH₂-) protons of the ring. The protons on the carbons adjacent to the carboxamide nitrogen (C2/C6) will be deshielded compared to the protons on the carbons adjacent to the protonated secondary amine (C3/C5).

Proton AssignmentPredicted Chemical Shift (δ, ppm, in D₂O)MultiplicityIntegrationRationale
-CH₂- (C2, C6)~3.5 ppmTriplet (t)4HAdjacent to the electron-withdrawing carboxamide group, causing deshielding.[2]
-CH₂- (C3, C5)~3.0 ppmTriplet (t)4HAdjacent to the protonated amine (N4), less deshielded than C2/C6 protons.[2]
-NH₂ (Carboxamide)~7.0-7.5 ppm (in DMSO-d₆)Broad Singlet2HLabile amide protons, signal would be absent in D₂O.
-NH₂⁺- (Ring)~9.0-9.5 ppm (in DMSO-d₆)Broad Singlet2HLabile ammonium protons, signal would be absent in D₂O.

Note: Chemical shifts are predictions based on analogous structures like piperazine-1-carboxamidine and are subject to solvent effects.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show three distinct signals: one for the carbonyl carbon and two for the inequivalent pairs of ring carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm, in D₂O)Rationale
C=O (Carboxamide)~160 ppmTypical chemical shift for a urea or carboxamide carbonyl carbon.[2]
-CH₂- (C2, C6)~48 ppmAdjacent to the N1-carboxamide group.[2]
-CH₂- (C3, C5)~46 ppmAdjacent to the protonated N4-amine.[2]

Note: The proximity of the two methylene carbon signals reflects the relatively similar electronic environments, though they are chemically inequivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the amide and amine functionalities.

Experimental Protocol: FTIR-ATR
  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition : Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The key to interpreting the IR spectrum is to identify the characteristic vibrations of the N-H bonds (both amide and ammonium) and the C=O bond of the amide.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3200N-H StretchAmide (-CONH₂)Strong, often two bands
3100 - 2800C-H StretchMethylene (-CH₂-)Medium-Strong
~2700 - 2400N-H StretchSecondary Ammonium (-NH₂⁺-)Strong, Broad
~1660C=O Stretch (Amide I)Carboxamide (-CONH₂)Strong
~1600N-H Bend (Amide II)Carboxamide (-CONH₂)Medium-Strong
1300 - 1100C-N StretchAmine/AmideMedium-Strong

Note: The presence of a strong, broad absorption in the 2700-2400 cm⁻¹ region is highly characteristic of an amine salt. The values are based on typical ranges for these functional groups.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule and offers structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) in positive ion mode is the ideal technique for this polar, pre-charged compound.

Experimental Protocol: LC-MS (ESI+)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture. Further dilute to a final concentration of ~1-10 µg/mL.

  • Instrumentation : Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., QTOF or Orbitrap).

  • Data Acquisition : Infuse the sample directly or via an LC column into the mass spectrometer. Acquire data in positive ion mode (ESI+). The mass spectrum will show the protonated molecule of the free base, [M+H]⁺.

  • Tandem MS (MS/MS) : To elicit fragmentation, select the [M+H]⁺ ion (m/z ~130.1) as the precursor and subject it to collision-induced dissociation (CID).

Predicted Mass and Fragmentation Analysis

In the mass spectrometer, the compound will be detected as the protonated free base (Piperazine-1-carboxamide), not as the intact hydrochloride salt.

  • Free Base Formula : C₅H₁₁N₃O

  • Exact Mass of Free Base : 129.0902 u

  • Expected [M+H]⁺ Ion : 130.0975 m/z

The fragmentation will likely proceed via cleavage of the piperazine ring, which is a common pathway for piperazine derivatives.[4] The amide bond is relatively stable, but characteristic losses can also occur.

Proposed Fragmentation Pathway

G cluster_M Precursor Ion cluster_F1 Fragment 1 cluster_F2 Fragment 2 cluster_F3 Fragment 3 M [M+H]⁺ m/z = 130.1 F1 Loss of Amine (-NH₃) m/z = 113.1 M->F1 -17.0 Da F2 Piperazine Ring Cleavage m/z = 87.1 M->F2 -43.0 Da F3 Loss of Carboxamide (-CONH₂) m/z = 86.1 F2->F3 -1.0 Da (rearrangement)

Caption: Proposed ESI-MS/MS fragmentation pathway.

m/z (Predicted)Proposed FragmentIdentity / Loss
130.1[C₅H₁₂N₃O]⁺Protonated Molecule [M+H]⁺
113.1[C₅H₉N₂O]⁺Loss of ammonia (-NH₃) from the carboxamide group
87.1[C₄H₉N₂]⁺Protonated piperazine fragment after ring opening and loss of the isocyanic acid (HNCO).[2]
86.1[C₄H₈N₂]⁺Piperazine radical cation after loss of the carbamoyl radical (•CONH₂)
70.1[C₃H₆N₂]⁺Further fragmentation of the piperazine ring

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern of the piperazine ring. IR spectroscopy provides definitive evidence of the key carboxamide and ammonium functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition and offers insight into the molecule's stability and fragmentation pathways. Together, these techniques provide a robust and self-validating analytical package essential for quality assurance and regulatory compliance in any research or drug development setting.

References

  • Krishnakumar, V., & Seshadri, S. (2005). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 43(7), 509-513. [3]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • ResearchGate. (n.d.). a Chemical synthesis scheme of piperazine-1- carboxamidine (PZC); b 1 H.... Retrieved from [Link][2]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [4]

Sources

theoretical studies on Piperazine-1-carboxamide Hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Theoretical Studies on Piperazine-1-carboxamide Hydrochloride Derivatives

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of this compound derivatives. The piperazine scaffold is a cornerstone in modern medicinal chemistry, and understanding its derivatives at a molecular level is paramount for rational drug design. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of quantum mechanics, molecular mechanics, and structure-activity relationship studies. By synthesizing technical accuracy with field-proven insights, this guide explains the causality behind experimental choices and provides self-validating protocols. We will delve into Density Functional Theory (DFT) for electronic property elucidation, conformational analysis for understanding molecular flexibility, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) for predicting biological activity, and molecular docking and dynamics for investigating protein-ligand interactions. Each section is supplemented with detailed, step-by-step methodologies, data presentation tables, and conceptual diagrams to facilitate a deeper understanding of these powerful computational tools in the context of drug discovery.

Introduction

The Piperazine-1-carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple scaffold is a key building block in a vast number of marketed drugs and clinical candidates, spanning a wide range of therapeutic areas including oncology, infectious diseases, and central nervous system disorders. The unique physicochemical properties of the piperazine moiety, such as its ability to exist in different protonation states at physiological pH, its conformational flexibility, and its capacity to engage in multiple hydrogen bonding interactions, contribute to its "privileged" status in drug design.

The addition of a carboxamide group at the 1-position introduces further opportunities for molecular recognition, providing both hydrogen bond donors and acceptors. The hydrochloride salt form is often utilized to improve the solubility and bioavailability of the parent compound. Consequently, this compound derivatives represent a class of compounds with significant potential for therapeutic applications.

The Role of Theoretical and Computational Chemistry in Drug Discovery

Theoretical and computational chemistry have become indispensable tools in modern drug discovery, offering a "computational microscope" to visualize and understand molecular behavior at an atomic level. These methods allow researchers to:

  • Predict molecular properties: Before a compound is synthesized, its electronic, structural, and thermodynamic properties can be calculated, providing insights into its potential reactivity, stability, and solubility.

  • Elucidate structure-activity relationships (SAR): By building computational models that correlate molecular features with biological activity, researchers can understand why certain compounds are more potent than others and design new molecules with improved efficacy.

  • Investigate drug-target interactions: Molecular docking and molecular dynamics simulations can predict how a drug molecule binds to its protein target, revealing the key interactions that govern binding affinity and selectivity.

  • Reduce costs and accelerate timelines: By prioritizing the synthesis of the most promising compounds, computational methods can significantly reduce the time and resources required for drug development.

Scope of this Guide

This guide will provide a detailed exploration of the theoretical methodologies applicable to the study of this compound derivatives. We will focus on the practical application of these techniques, providing step-by-step protocols for key computational experiments. While direct computational studies on the specific parent molecule, this compound, are limited in the public domain, this guide will leverage data and methodologies from studies on structurally related piperazine derivatives to provide a robust and practical framework for researchers.

Fundamental Theoretical Methodologies

A multi-faceted approach, combining different theoretical methodologies, is often the most effective strategy for studying complex molecular systems. This section provides a brief overview of the key computational techniques discussed in this guide.

Quantum Mechanics: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide a wealth of information, including:

  • Optimized molecular geometry: The most stable 3D arrangement of atoms in a molecule.

  • Vibrational frequencies: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared and Raman spectra.

  • Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity, and the molecular electrostatic potential (MEP), which reveals the charge distribution and sites susceptible to electrophilic or nucleophilic attack.

Molecular Mechanics: Conformational Analysis and Molecular Dynamics (MD)

Molecular mechanics methods treat molecules as a collection of atoms held together by springs, using classical mechanics to calculate the potential energy of the system. These methods are computationally less expensive than quantum mechanics, making them suitable for studying large molecules and for exploring the conformational landscape.

  • Conformational Analysis: The piperazine ring can adopt several conformations, such as chair, boat, and twist-boat. The overall shape of a piperazine-1-carboxamide derivative is determined by the conformation of the piperazine ring and the rotation around single bonds. Conformational analysis aims to identify all low-energy conformations of a molecule, which is crucial for understanding its interaction with a biological target.[1]

  • Molecular Dynamics (MD) Simulations: MD simulations track the movement of atoms in a molecule over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior, allowing researchers to study its flexibility, conformational changes, and interactions with its environment (e.g., solvent or a protein binding site).

Structure-Activity Relationships: 3D-QSAR (CoMFA and CoMSIA)

3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods are used to build statistical models that correlate the 3D properties of a series of molecules with their biological activity.[2][3]

  • Comparative Molecular Field Analysis (CoMFA): In CoMFA, each molecule in a dataset is placed in a 3D grid, and the steric and electrostatic fields around the molecule are calculated at each grid point. These field values are then used as descriptors to build a QSAR model.

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but uses additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The resulting 3D-QSAR models can be visualized as contour maps, which highlight the regions in space where certain properties are favorable or unfavorable for biological activity. These maps provide valuable guidance for designing new molecules with enhanced potency.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. It is widely used to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule. The process involves two main steps:

  • Sampling: Generating a large number of possible binding poses of the ligand in the receptor's active site.

  • Scoring: Evaluating the fitness of each pose using a scoring function that estimates the binding affinity.

Theoretical Workflow for this compound Derivatives

This section outlines a comprehensive theoretical workflow for the in-depth study of a this compound derivative. For each step, a detailed protocol is provided.

Diagram of the General Theoretical Workflow

Theoretical Workflow General Theoretical Workflow for Drug Discovery cluster_QM Quantum Mechanics (Single Molecule) cluster_MM Molecular Mechanics (Flexibility & Dynamics) cluster_SAR Structure-Activity Relationship cluster_Interaction Protein-Ligand Interaction A Geometry Optimization (DFT) B Frequency Calculation A->B C Electronic Properties (HOMO, LUMO, MEP) B->C F 3D-QSAR (CoMFA/CoMSIA) C->F G Molecular Docking C->G D Conformational Search E Molecular Dynamics (MD) Simulation D->E D->F D->G I Design New Derivatives F->I H MD of Complex G->H H->I

Caption: A general workflow for the theoretical study of drug candidates.

Single-Molecule Characterization (DFT)

The first step in any theoretical study is to accurately characterize the individual molecule of interest. DFT calculations are ideal for this purpose.

  • Build the initial 3D structure: Use a molecule builder (e.g., in GaussView, Avogadro, or Maestro) to construct the 3D structure of the this compound derivative. Ensure the correct protonation state (likely the piperazine nitrogen not attached to the carboxamide will be protonated).

  • Choose a DFT functional and basis set: A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.[4]

  • Set up the calculation: In a quantum chemistry software package (e.g., Gaussian, ORCA), specify the following keywords:

    • Opt: To perform a geometry optimization.

    • Freq: To calculate vibrational frequencies.

    • B3LYP/6-31G(d): To specify the level of theory.

    • SCRF=(Solvent=Water): To include the effect of a solvent (e.g., water) using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Run the calculation and analyze the results:

    • Confirm that the optimization has converged.

    • Check the vibrational frequencies. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • The output file will contain the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

From the converged DFT calculation, the energies of the molecular orbitals can be extracted.

  • HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The MEP is a 3D map of the electrostatic potential around a molecule. It is useful for identifying the regions that are rich or poor in electrons.

  • Negative regions (red/yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Positive regions (blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.

Conformational Landscape Analysis

Understanding the conformational preferences of a flexible molecule like a piperazine derivative is crucial.

  • Select a force field: Use a reliable molecular mechanics force field such as OPLS3e, MMFFs, or GAFF.

  • Set up the search: In a molecular modeling package (e.g., Schrödinger's MacroModel, MOE), define the rotatable bonds in the molecule.

  • Perform the search: Use a systematic or stochastic search algorithm to explore the conformational space. For each generated conformation, perform an energy minimization.

  • Analyze the results: Cluster the resulting conformations based on their root-mean-square deviation (RMSD) and rank them by their potential energy. The low-energy conformers are the most likely to be biologically active.

Elucidating Structure-Activity Relationships (3D-QSAR)

If you have a dataset of piperazine-1-carboxamide derivatives with their experimentally measured biological activities (e.g., IC50 values), you can build a 3D-QSAR model.

  • Prepare the dataset:

    • Create a set of 3D structures for all the molecules in your dataset.

    • Align the molecules based on a common substructure (e.g., the piperazine-1-carboxamide core). This is a critical step for the validity of the model.

  • Generate the molecular fields: In a specialized software package (e.g., SYBYL-X), place the aligned molecules in a 3D grid and calculate the CoMFA (steric and electrostatic) and CoMSIA (hydrophobic, H-bond donor, and H-bond acceptor) fields.

  • Build the statistical model: Use Partial Least Squares (PLS) regression to correlate the field values with the biological activities.

  • Validate the model:

    • Internal validation: Use leave-one-out cross-validation to calculate the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered good.

    • External validation: Use an external test set of molecules (not used in model building) to assess the predictive power of the model (predictive r²).

The results of a 3D-QSAR study are best visualized as contour maps superimposed on a representative molecule.

Diagram of 3D-QSAR Contour Maps dot digraph "3D_QSAR_Concept" { graph [fontname="Arial", fontsize=12, label="3D-QSAR Contour Map Concept", labelloc=t]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [style=invis];

}

Sources

Methodological & Application

Protocol for the Synthesis of Piperazine-1-carboxamide Hydrochloride: A Key Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including the ability of its two nitrogen atoms to serve as hydrogen bond acceptors and modulate aqueous solubility, make it a valuable component in drug design.[2] Piperazine-1-carboxamide, in particular, serves as a crucial synthetic intermediate for creating more complex molecules, such as urea-based enzyme inhibitors and receptor antagonists.[3] This application note provides a detailed, step-by-step protocol for the synthesis of Piperazine-1-carboxamide and its subsequent conversion to the stable hydrochloride salt, a form often preferred for handling, storage, and formulation. The described method is robust, scalable, and relies on readily available starting materials, making it suitable for both academic research and industrial drug development settings.

Principle and Reaction Mechanism

The synthesis of Piperazine-1-carboxamide is achieved through the reaction of piperazine with isocyanic acid, which is generated in situ from potassium cyanate in an acidic medium. A key challenge in the functionalization of piperazine is achieving mono-substitution, as the two secondary amine groups have similar reactivity, often leading to undesired 1,4-disubstituted byproducts.

This protocol circumvents this issue by employing a simple yet effective in-situ protection strategy.[4][5] By conducting the reaction in aqueous acetic acid, one of the piperazine nitrogen atoms is protonated to form the piperazinium cation. This protonated amine is no longer nucleophilic, effectively protecting it from reacting with the isocyanic acid and directing the carboxamidation to the remaining free secondary amine.

The reaction proceeds via the following mechanistic steps:

  • Mono-protonation of Piperazine: Acetic acid protonates one nitrogen atom of piperazine, rendering it unreactive.

  • In Situ Generation of Isocyanic Acid: Potassium cyanate reacts with acetic acid to form isocyanic acid (HNCO).

  • Nucleophilic Attack: The free, unprotonated nitrogen of the piperazinium cation acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid.

  • Formation of Free Base: An intermediate is formed which tautomerizes to the stable Piperazine-1-carboxamide. Subsequent basification during workup ensures the product is in its neutral, free base form.

  • Salt Formation: The purified free base is then treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt.

Reaction_Mechanism Piperazine Piperazine MonoProtonated Mono-protonated Piperazine Piperazine->MonoProtonated:w Protonation H_plus H+ (from Acetic Acid) H_plus:e->Piperazine KOCN Potassium Cyanate (KOCN) HNCO Isocyanic Acid (HNCO) KOCN->HNCO + H+ Product_FreeBase Piperazine-1-carboxamide (Free Base) MonoProtonated->Product_FreeBase:w Nucleophilic Attack HNCO:e->MonoProtonated Product_HCl Piperazine-1-carboxamide HCl Product_FreeBase->Product_HCl Salt Formation HCl HCl HCl:e->Product_FreeBase

Caption: Reaction mechanism for the synthesis of Piperazine-1-carboxamide Hydrochloride.

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the free base and its conversion to the hydrochloride salt.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Piperazine (Anhydrous)≥99%Sigma-Aldrich
Glacial Acetic AcidACS ReagentFisher Scientific
Potassium Cyanate (KCN)≥96%Alfa Aesar
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR Chemicals
Hydrochloric Acid (HCl)37% (concentrated)EMD Millipore
Ethanol (200 Proof)AnhydrousDecon Labs
Diethyl EtherAnhydrousSigma-Aldrich
Deionized Water-In-house
Standard Laboratory Glassware--
Magnetic Stirrer/Hotplate--
Buchner Funnel and Filter Flask--
Vacuum Oven--
Part A: Synthesis of Piperazine-1-carboxamide (Free Base)

A procedure adapted from established methods for preparing piperazine carboxamide derivatives is detailed below.[6]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 34.4 g (0.40 mol) of anhydrous piperazine in a solution of 100 mL of deionized water and 100 mL of glacial acetic acid. Stir until all solids have dissolved. Note: This step is mildly exothermic.

  • Reagent Preparation: In a separate 250 mL beaker, prepare a solution of 35.7 g (0.44 mol, 1.1 equivalents) of potassium cyanate in 100 mL of deionized water. Stir until fully dissolved.

  • Reaction Execution: While stirring the piperazine solution at room temperature (20-25 °C), add the potassium cyanate solution dropwise over a period of 30-45 minutes using an addition funnel.

  • Reaction Time: After the addition is complete, continue to stir the reaction mixture at room temperature for 16-20 hours (overnight) to ensure the reaction proceeds to completion.

  • Product Precipitation (Workup): Cool the reaction mixture in an ice-water bath to 0-5 °C. While maintaining the low temperature, slowly and carefully add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture is >12. A thick, white precipitate of the product will form. Caution: This neutralization is highly exothermic.

  • Isolation: Continue stirring the cold slurry for 1 hour to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with three portions of cold deionized water (3 x 75 mL) to remove residual salts and acetic acid.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. This typically yields Piperazine-1-carboxamide as a white crystalline solid.

Part B: Conversion to this compound
  • Dissolution: Transfer the dried Piperazine-1-carboxamide free base from Part A to a 1 L Erlenmeyer flask. Add 500 mL of anhydrous ethanol and stir to dissolve. Gentle warming may be required to achieve a clear solution.

  • Acidification: Cool the solution to room temperature. While stirring, slowly add concentrated hydrochloric acid (37%) dropwise until the pH of the solution is approximately 1-2 (as checked with pH paper). A voluminous white precipitate of the hydrochloride salt will form immediately.

  • Crystallization: Stir the resulting suspension at room temperature for 1 hour, then cool in an ice bath for an additional hour to ensure complete precipitation.

  • Isolation: Collect the this compound by vacuum filtration.

  • Washing: Wash the filter cake with two portions of cold anhydrous ethanol (2 x 50 mL), followed by two portions of anhydrous diethyl ether (2 x 50 mL) to facilitate drying.

  • Final Drying: Dry the final product under vacuum at 60-70 °C to a constant weight. The expected product is a stable, non-hygroscopic, white crystalline powder.

Experimental Workflow and Data

The overall process from starting materials to the final, purified salt is outlined below.

Experimental_Workflow A 1. Dissolve Piperazine in Acetic Acid/Water B 2. Add KOCN Solution (Dropwise, RT) A->B C 3. Stir Overnight (16-20 hours) B->C D 4. Cool to 0-5 °C & Add NaOH (pH > 12) C->D E 5. Filter & Wash (Cold Water) D->E F 6. Dry Free Base (Vacuum Oven) E->F G 7. Dissolve Free Base in Ethanol F->G H 8. Add Conc. HCl (pH 1-2) G->H I 9. Filter & Wash (Ethanol, Ether) H->I J 10. Dry Final Product (Piperazine-1-carboxamide HCl) I->J

Caption: Step-by-step experimental workflow for the synthesis.

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue / ConditionRationale
Reactants Piperazine, Potassium CyanateReadily available and cost-effective starting materials.
Solvent/Acid Aqueous Acetic AcidActs as a solvent and provides in-situ protection of one amine group.[4][5]
Molar Ratio 1 : 1.1 (Piperazine : KOCN)A slight excess of cyanate ensures complete conversion of the piperazine.
Temperature Room Temperature (20-25 °C)Mild conditions prevent side reactions and are operationally simple.
Reaction Time 16-20 hoursAllows the reaction to proceed to completion for optimal yield.
Workup Basification (NaOH), FiltrationPrecipitates the less soluble free base from the aqueous reaction mixture.
Salt Formation Ethanolic HClProvides a stable, crystalline, and easy-to-handle solid product.[6]
Typical Yield 75-85% (overall)Efficient conversion with minimal byproduct formation.
Final Product Form White Crystalline SolidHigh purity suitable for subsequent synthetic steps.

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis. The protocol should be executed inside a certified chemical fume hood by personnel trained in standard organic synthesis techniques.

  • Chemical Hazards:

    • Piperazine: Corrosive and a potential sensitizer. Avoid inhalation of dust and skin contact.

    • Glacial Acetic Acid & Hydrochloric Acid: Highly corrosive. Cause severe skin burns and eye damage. Handle with extreme care.

    • Potassium Cyanate: Toxic if swallowed or inhaled. Handle with gloves and avoid creating dust.

    • Sodium Hydroxide: Corrosive. Causes severe burns. The dissolution and neutralization steps are highly exothermic and require careful, slow addition and external cooling.

  • Personal Protective Equipment (PPE):

    • Chemical-resistant safety goggles or a face shield.

    • A flame-retardant laboratory coat.

    • Nitrile or neoprene gloves.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The methodology is distinguished by its operational simplicity, use of an effective in-situ protection strategy to ensure mono-substitution, and high overall yield. The resulting hydrochloride salt is a stable, high-purity intermediate, perfectly suited for use in medicinal chemistry campaigns and the development of novel pharmaceutical agents.

References

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (Source: Journal of Applicable Chemistry) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8siHy_Tosowxc6PruugqdmShONZGN0HcVkzvjKBSNPgC-F5FULQj07ODFXGebFTQnQ5UXzjh_ZdPF_22xsStj_SVZIE0qF_T9DIpLJvOkARaW8m2PPk4WyjW9yndAviV6ML9QS8gr_kQbzQ==]
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (Source: MDPI) [https://www.mdpi.com/1420-3049/26/20/6131]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (Source: PubMed Central) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10571991/]
  • EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (Source: Google Patents) [https://patents.google.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (Source: MDPI) [https://www.mdpi.com/1422-0067/21/9/3289]
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (Source: PubMed Central) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7246738/]
  • The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. (Source: National Institutes of Health) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3078809/]

Sources

Application Note & Protocol: N-Acylation of Piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for the Synthesis of Bio-relevant Scaffolds

Introduction: The Significance of N-Acylated Piperazine-1-carboxamides

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing as a core structural motif in a vast array of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, enhance aqueous solubility and facilitate critical interactions with biological targets. The N-acylation of piperazine derivatives, particularly piperazine-1-carboxamide, is a cornerstone synthetic transformation that enables the exploration of chemical space and the fine-tuning of pharmacological activity.[1][3] This functionalization allows for the introduction of diverse substituents, profoundly influencing a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[4]

This guide provides a detailed examination of the experimental procedures for the N-acylation of piperazine-1-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. We will delve into the underlying chemical principles, explore common synthetic routes, and provide expert insights into reaction optimization, monitoring, and troubleshooting.

Guiding Principles: The Chemistry of N-Acylation

The N-acylation of piperazine-1-carboxamide is a nucleophilic acyl substitution reaction. The piperazine ring contains two nitrogen atoms with distinct reactivity. The nitrogen atom of the carboxamide group (N1) is non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. In contrast, the secondary amine nitrogen (N4) possesses a lone pair of electrons, rendering it nucleophilic and the primary site for acylation.[5]

The reaction proceeds via the attack of the nucleophilic N4-amine on the electrophilic carbonyl carbon of an acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the stable N-acyl amide product.

Common Acylation Strategies:
  • Using Acyl Halides or Anhydrides: Acyl chlorides and acid anhydrides are highly reactive electrophiles that readily react with the piperazine amine.[6][7] These reactions are often rapid but generate an acidic byproduct (HCl or a carboxylic acid) that must be neutralized by a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to prevent protonation of the starting amine and drive the reaction to completion.[8][9]

  • Using Carboxylic Acids with Coupling Agents: A milder and highly versatile method involves the direct coupling of a carboxylic acid with the amine.[8][10] This approach requires the use of a "coupling agent" to activate the carboxylic acid by converting its hydroxyl group into a better leaving group.[5] Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt).[1][10][11][12] This method is favored for its broad substrate scope and mild reaction conditions, which are compatible with sensitive functional groups.

General N-Acylation Mechanism cluster_reactants Reactants cluster_intermediate Key Step cluster_products Products Piperazine Piperazine-1-carboxamide (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral Nucleophilic Attack AcylatingAgent Acylating Agent (R-CO-L) L = Cl, OCOR', Activated Ester AcylatingAgent->Tetrahedral Product N-Acylated Product Tetrahedral->Product Collapse & Expulsion Byproduct Leaving Group (L⁻) Tetrahedral->Byproduct

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols

Herein, we detail two robust protocols for the N-acylation of piperazine-1-carboxamide, representing the most common and reliable methods employed in modern synthesis.

Protocol 1: Acylation with an Acyl Chloride

This method is ideal for its high reactivity and straightforward execution when the corresponding acyl chloride is commercially available or readily prepared.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Piperazine-1-carboxamide≥97%Sigma-AldrichStore in a desiccator.
Acyl Chloride (e.g., Benzoyl Chloride)≥99%Sigma-AldrichHandle in a fume hood; corrosive and lachrymatory.
Triethylamine (TEA)≥99.5%, anhydrousAcros OrganicsFreshly distilled or from a sure-seal bottle.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse a dry solvent to prevent hydrolysis of the acyl chloride.
Saturated aq. NaHCO₃Reagent Grade-For aqueous work-up.
Brine (Saturated aq. NaCl)Reagent Grade-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSiliCycleFor column chromatography.

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add piperazine-1-carboxamide (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (1.2-1.5 eq.) to the solution. The base scavenges the HCl generated during the reaction.[7][8]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Add the acyl chloride (1.05-1.1 eq.) dropwise to the stirred solution over 5-10 minutes. A precipitate (triethylamine hydrochloride) will likely form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[8] Monitor the progress by Thin-Layer Chromatography (TLC) until the piperazine-1-carboxamide spot is consumed.

  • Quenching and Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any excess acid) and brine.[8]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by silica gel column chromatography or recrystallization to afford the pure N-acylated product.

Protocol 2: Amide Coupling with a Carboxylic Acid (EDC/HOBt)

This protocol is highly versatile, enabling the use of a wide variety of carboxylic acids under mild conditions.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Piperazine-1-carboxamide≥97%Sigma-AldrichStore in a desiccator.
Carboxylic Acid≥97%VariousEnsure the acid is dry.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl)≥98%Oakwood ChemicalStore refrigerated and under dry conditions.
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Chem-ImpexHandle with care; can be explosive when completely dry. Use hydrated form if preferred.
N,N-Diisopropylethylamine (DIPEA)≥99.5%, anhydrousAlfa AesarLess nucleophilic base than TEA, often preferred in peptide couplings.
Dichloromethane (DCM) or Dimethylformamide (DMF)AnhydrousFisher ScientificDMF can be used for less soluble reactants.

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 eq.), piperazine-1-carboxamide (1.0 eq.), and HOBt (1.2 eq.).

  • Dissolution: Dissolve the components in anhydrous DCM or DMF (approx. 0.1 M).

  • Base Addition: Add DIPEA (2.0-3.0 eq.) to the mixture.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq.) to the reaction mixture in one portion.[10][11]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for completion by TLC or LC-MS.

  • Work-up (for DCM): Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and excess acid), and brine.

  • Work-up (for DMF): Dilute the reaction mixture with ethyl acetate and wash multiple times with water and brine to remove the DMF and other water-soluble byproducts.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the desired amide.

Experimental_Workflow Start 1. Combine Reactants (Piperazine-1-carboxamide, Acylating Agent, Base/Coupling Agent) Solvent 2. Dissolve in Anhydrous Solvent (e.g., DCM) Start->Solvent Cool 3. Cool to 0 °C Solvent->Cool React 4. Stir & Monitor Reaction (TLC / LC-MS) Cool->React Workup 5. Aqueous Work-up (Quench, Wash, Extract) React->Workup Dry 6. Dry & Concentrate (MgSO₄, Rotary Evaporation) Workup->Dry Purify 7. Purify (Column Chromatography / Recrystallization) Dry->Purify Final Pure N-Acylated Product Purify->Final

Caption: A typical workflow for N-acylation synthesis.

Analysis and Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized N-acylated piperazine-1-carboxamide.

Reaction Monitoring

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress. A typical mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or DCM). The product, being more substituted and often less polar than the starting amine, will typically have a higher Rf value. The reaction is complete when the spot corresponding to piperazine-1-carboxamide is no longer visible.

Product Characterization

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the acyl group protons. A downfield shift of the piperazine protons adjacent to the newly formed amide bond is expected. The signal for the N-H proton of the starting material will disappear.
¹³C NMR Appearance of a new carbonyl carbon signal for the newly introduced amide, typically in the 165-175 ppm range.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺ in ESI+) should correspond to the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy A strong absorption band around 1620-1660 cm⁻¹ corresponding to the C=O stretch of the newly formed tertiary amide. The N-H stretch of the starting secondary amine (around 3300 cm⁻¹) will be absent.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive coupling agent (e.g., hydrolyzed EDC).- Wet solvent or reagents.- Insufficient base.- Steric hindrance from bulky reactants.- Use fresh, properly stored coupling agents.- Ensure all glassware, solvents, and reagents are anhydrous.- Increase the amount of base (e.g., up to 3 eq. of DIPEA).- Increase reaction temperature or time; consider a more potent coupling agent like HATU.
Formation of Side Products - Di-acylation (if excess acylating agent is used).- Racemization (for chiral carboxylic acids).- Side reactions with other functional groups.- Use a slight excess (1.05-1.1 eq.) of the acylating agent.- For chiral acids, run the reaction at 0 °C and use HOBt or HOAt to suppress racemization.- Protect other reactive functional groups if necessary.
Difficult Purification - Byproducts from coupling agents (e.g., isourea from EDC).- Co-elution of product with starting material or impurities.- Perform a thorough aqueous work-up; an acidic wash is effective at removing EDC byproducts.- Optimize the TLC mobile phase to achieve better separation before attempting column chromatography.

References

  • Benchchem. (n.d.). Piperazine-1-carboxylic Acid Diphenylamide|1804-36-0.
  • Ambeed. (n.d.). Reactions of Piperazines.
  • Li, Z., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1894. [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6683. [Link]

  • Benchchem. (n.d.). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Piperazine Derivatives.
  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • De Luca, L. (2006). Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. Letters in Organic Chemistry, 3(5), 361-364. [Link]

  • Patel, N. B., et al. (2015). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of the Serbian Chemical Society, 80(10), 1225-1237. [Link]

  • Sanna, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 42055-42066. [Link]

  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 29-37. [Link]

  • D'hooghe, M., & Törnroos, K. W. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6125. [Link]

  • Wang, Y., et al. (2019). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 9(42), 24348-24364. [Link]

  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

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The Versatility of the Piperazine-1-carboxamide Scaffold in Central Nervous System Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, and its incorporation into various molecular frameworks has led to the development of numerous clinically successful drugs targeting the central nervous system (CNS).[1] Among the diverse array of piperazine-containing compounds, the piperazine-1-carboxamide moiety serves as a critical pharmacophore, enabling tailored interactions with key neurotransmitter receptors implicated in a range of psychiatric and neurological disorders. This guide provides an in-depth exploration of the applications of Piperazine-1-carboxamide Hydrochloride and its derivatives in CNS drug discovery, complete with detailed experimental protocols and insights into the rationale behind their use.

The Piperazine-1-carboxamide Moiety: A Gateway to CNS Targets

The piperazine-1-carboxamide scaffold offers a unique combination of structural and physicochemical properties that make it highly amenable for CNS drug design. The piperazine ring itself often imparts favorable pharmacokinetic characteristics, including improved aqueous solubility and the ability to cross the blood-brain barrier (BBB). The carboxamide group provides a versatile handle for synthetic modification, allowing for the introduction of various substituents to fine-tune potency, selectivity, and functional activity at specific CNS targets.

Derivatives of this scaffold have been extensively investigated for their potential as antipsychotics, antidepressants, and anxiolytics, primarily through their modulation of dopaminergic and serotonergic pathways.[1] The core structure allows for precise orientation of functional groups to interact with key residues within the binding pockets of G-protein coupled receptors (GPCRs) such as dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.

dot graph TD { A[Piperazine-1-carboxamide Scaffold] --> B{CNS Drug Discovery}; B --> C[Antipsychotics]; B --> D[Antidepressants]; B --> E[Anxiolytics]; C --> F[Dopamine D2 Receptor Antagonism]; D --> G[Serotonin 5-HT1A/5-HT2A Receptor Modulation]; E --> G; } caption: "Central Role of the Piperazine-1-carboxamide Scaffold in CNS Drug Discovery."

Key Applications and Experimental Protocols

This section details the application of piperazine-1-carboxamide derivatives in key areas of CNS drug discovery and provides step-by-step protocols for their evaluation.

Target Engagement: In Vitro Receptor Binding Assays

A fundamental step in characterizing a novel CNS compound is to determine its affinity for relevant biological targets. For piperazine-1-carboxamide derivatives, the primary targets of interest are often the dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. Radioligand binding assays are the gold standard for quantifying these interactions.

Protocol 1: Dopamine D2 Receptor Competitive Radioligand Binding Assay

This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

  • Materials:

    • HEK293 cells stably expressing the human dopamine D2 receptor.

    • Radioligand: [³H]-Spiperone.

    • Reference compound (for non-specific binding): Haloperidol.

    • Test compounds (piperazine-1-carboxamide derivatives).

    • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Membrane Preparation:

      • Culture and harvest HEK293-D2 cells.

      • Homogenize cells in ice-cold binding buffer and centrifuge to pellet the cell membranes.

      • Wash the membrane pellet with fresh buffer and resuspend. Determine the protein concentration.

    • Binding Assay:

      • In a 96-well plate, add in the following order:

        • 50 µL of binding buffer.

        • 50 µL of test compound at various concentrations (typically in triplicate).

        • For total binding wells, add 50 µL of buffer instead of the test compound.

        • For non-specific binding wells, add 50 µL of 10 µM Haloperidol.

        • 50 µL of [³H]-Spiperone (at a concentration near its Kd).

        • 100 µL of the membrane preparation.

      • Incubate the plate at room temperature for 60 minutes.

    • Filtration and Washing:

      • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

      • Wash the filters three times with ice-cold binding buffer.

    • Counting and Data Analysis:

      • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Serotonin 5-HT2A Receptor Competitive Radioligand Binding Assay

This protocol is similar to the D2 binding assay but uses a different radioligand and receptor source.

  • Materials:

    • Rat frontal cortex membrane preparation (a rich source of 5-HT2A receptors) or cells expressing the human 5-HT2A receptor.

    • Radioligand: [³H]-Ketanserin.

    • Reference compound (for non-specific binding): Mianserin or another suitable 5-HT2A antagonist.

    • Test compounds.

    • Binding buffer and other materials as in Protocol 1.

  • Procedure:

    • Follow the same steps as in Protocol 1, substituting the appropriate receptor source, radioligand, and reference compound.

Functional Activity: In Vivo Behavioral Models

Once target engagement is confirmed, it is crucial to assess the functional consequences of receptor interaction in a living system. Behavioral models in rodents are indispensable for evaluating the potential therapeutic effects of piperazine-1-carboxamide derivatives.

Protocol 3: Apomorphine-Induced Climbing in Mice (Antipsychotic Potential)

This model is widely used to screen for antipsychotic activity, which is often mediated by dopamine D2 receptor antagonism. Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice, which can be attenuated by antipsychotic drugs.[2][3]

  • Materials:

    • Male Swiss-Webster mice.

    • Apomorphine hydrochloride (dissolved in 0.1% ascorbic acid solution).

    • Test compounds (piperazine-1-carboxamide derivatives) and vehicle.

    • Cylindrical wire mesh cages (e.g., 14 cm height, 12 cm diameter).

  • Procedure:

    • Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.

    • Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

    • Apomorphine Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1.5-2.5 mg/kg, s.c.).

    • Observation: Immediately place each mouse in a wire mesh cage.

    • Scoring: At specific time points (e.g., 10, 20, and 30 minutes after apomorphine injection), observe the mice for climbing behavior. A common scoring method is to measure the amount of time the mouse spends with all four paws on the cage wall.

    • Data Analysis: Compare the climbing behavior in the test compound-treated groups to the vehicle-treated group. A significant reduction in climbing indicates potential antipsychotic activity.

Protocol 4: Forced Swim Test in Mice (Antidepressant Potential)

The forced swim test is a widely used screening tool for antidepressant-like activity. The test is based on the principle that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture. Antidepressant compounds are known to increase the duration of active behaviors (swimming and climbing) and decrease the duration of immobility.

  • Materials:

    • Male C57BL/6J or other suitable mouse strain.

    • Transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Test compounds and vehicle.

    • Video recording equipment (optional but recommended for accurate scoring).

  • Procedure:

    • Acclimatization: Acclimate mice to the testing room.

    • Drug Administration: Administer the test compound or vehicle.

    • Forced Swim Session: After the appropriate pretreatment time, gently place each mouse into the cylinder of water for a 6-minute session.

    • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

    • Data Analysis: A significant decrease in the duration of immobility in the test compound group compared to the vehicle group suggests antidepressant-like activity.

dot graph TD { subgraph In Vitro Assays A[Receptor Binding] --> B{Determine Ki}; B --> C[D2 Receptor]; B --> D[5-HT2A Receptor]; end subgraph In Vivo Assays E[Behavioral Models] --> F{Assess Functional Effects}; F --> G[Apomorphine-Induced Climbing]; F --> H[Forced Swim Test]; end I[Compound Synthesis] --> A; I --> E; } caption: "Workflow for evaluating Piperazine-1-carboxamide derivatives."

CNS Penetration: In Vitro Blood-Brain Barrier Permeability Assay

For a CNS drug to be effective, it must cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive BBB permeability.[4][5][6][7]

Protocol 5: PAMPA-BBB Assay

  • Materials:

    • 96-well filter plates (e.g., Millipore MultiScreen).

    • 96-well acceptor plates.

    • Artificial membrane solution (e.g., porcine brain lipid in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compounds and reference compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability).

    • LC-MS/MS or UV-Vis spectrophotometer for compound quantification.

  • Procedure:

    • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

    • Compound Preparation: Prepare solutions of the test and reference compounds in PBS.

    • Assay Setup:

      • Add the compound solutions to the donor wells.

      • Fill the acceptor wells with fresh PBS.

      • Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

    • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using an appropriate analytical method.

    • Data Analysis: Calculate the permeability coefficient (Pe) for each compound. Compounds are generally classified as having high, medium, or low BBB permeability based on their Pe values.

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic modification of the piperazine-1-carboxamide scaffold allows for the exploration of structure-activity relationships. The following table provides representative binding affinity data for a series of arylpiperazine carboxamide derivatives, illustrating how structural changes can influence receptor affinity and selectivity.

CompoundR1R2D2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
1 HH30041.5315
2 2-OCH₃H-23.939.4
3 2,3-diClHHigh AffinityModerate AffinityHigh Affinity
4 NaphthylHHigh AffinityHigh AffinityModerate Affinity

Data are representative and compiled from various sources for illustrative purposes.[1][8][9][10]

Interpretation of SAR Data:

  • Aryl Substituents: The nature and position of substituents on the aryl ring attached to the piperazine nitrogen significantly impact receptor affinity and selectivity. For instance, methoxy or chloro substituents at the ortho position of the phenyl ring can enhance affinity for serotonergic receptors.

  • Carboxamide Moiety: Modifications to the carboxamide group can influence potency and introduce functional diversity (e.g., agonist, antagonist, partial agonist).

  • Linker Length: In long-chain arylpiperazines, the length of the alkyl chain connecting the piperazine to another cyclic moiety can modulate the affinity for different receptor subtypes.

Conclusion

The piperazine-1-carboxamide scaffold is a cornerstone in the design and discovery of novel CNS therapeutics. Its synthetic tractability and favorable pharmacological properties provide a robust platform for developing compounds with tailored activities at key neurotransmitter receptors. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to effectively synthesize, screen, and characterize piperazine-1-carboxamide derivatives, thereby accelerating the development of the next generation of treatments for CNS disorders.

References

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. (2013). ACS Publications. [Link]

  • Applicability of a blood-brain barrier specific artificial membrane permeability assay at the early stage of natural product-based CNS drug discovery. (2013). PubMed. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). MDPI. [Link]

  • Prediction of BBB permeability using PAMPA assay. (n.d.). Conference Series. [Link]

  • Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates. (2022). PubMed. [Link]

  • Evaluation of SYA16263 as a new potential antipsychotic agent without catalepsy. (n.d.). Europe PMC. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. (n.d.). Figshare. [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperazine-1-carboxamide Scaffold in Kinase Inhibitor Design

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2][3] Its prevalence is particularly notable in the realm of kinase inhibitors, where it serves multiple strategic roles. The six-membered heterocycle, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and conformational flexibility. This allows for the precise positioning of pharmacophoric groups within the ATP-binding pocket of kinases, thereby enhancing binding affinity and selectivity.[4][5] Furthermore, the basicity of the piperazine nitrogens often contributes to improved aqueous solubility and favorable pharmacokinetic properties, which are critical for oral bioavailability.[4][6]

This guide focuses on the application of a key building block, Piperazine-1-carboxamide Hydrochloride (CAS: 474711-89-2) , in the synthesis of potent and selective kinase inhibitors. The presence of the carboxamide group at the N1 position introduces a crucial hydrogen-bond donor/acceptor moiety, which can engage in key interactions with the hinge region or other critical residues within the kinase active site.[7] This pre-functionalized synthon provides a direct route to novel chemical entities targeting critical signaling pathways in oncology and inflammatory diseases, such as the Cyclin-Dependent Kinase (CDK) and c-Jun N-terminal Kinase (JNK) pathways.[1][2][7]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into the causality behind experimental choices, provide self-validating and detailed protocols for key synthetic transformations, and contextualize these methods within the broader landscape of kinase inhibitor discovery.

Core Synthetic Strategies: Building Kinase Inhibitors from Piperazine-1-carboxamide

The primary synthetic challenge in utilizing this compound is the selective functionalization of the secondary amine at the N4 position, while the N1-carboxamide remains intact. The two most powerful and versatile methods for achieving this are Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

The Rationale Behind Method Selection
  • Buchwald-Hartwig Amination: This Pd-catalyzed cross-coupling reaction is exceptionally versatile, allowing for the formation of a C-N bond between the piperazine's N4-amine and a wide array of aryl or heteroaryl halides (Cl, Br, I) and triflates.[8][9][10] Its broad functional group tolerance and generally high yields make it a go-to method in medicinal chemistry.[11] The choice of phosphine ligand is critical for catalytic efficiency and can be tailored to the specific substrates.[12]

  • Nucleophilic Aromatic Substitution (SNAr): This method is ideal when the target aryl or heteroaryl ring is activated by one or more strong electron-withdrawing groups (e.g., nitro, cyano, fluoro) positioned ortho or para to the leaving group (typically a halide).[13][14][15] SNAr reactions are often operationally simpler and more cost-effective than Pd-catalyzed couplings as they do not require a metal catalyst.[13]

The choice between these two methods is dictated by the electronic properties of the aryl/heteroaryl coupling partner. For electron-rich or unactivated systems, Buchwald-Hartwig is the superior choice. For electron-deficient systems, SNAr provides an efficient and economical alternative.

Visualizing the Synthetic Workflow

The general workflow for synthesizing a target kinase inhibitor using this compound can be visualized as a two-step process. First, the core scaffold is constructed via N-arylation. Second, further modifications can be made to other parts of the molecule to optimize for potency and selectivity.

G cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Target Kinase Inhibitor Start Piperazine-1-carboxamide Hydrochloride Coupling N-Arylation Reaction Start->Coupling Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Coupling Intermediate N-Aryl-piperazine-1-carboxamide Intermediate Coupling->Intermediate Buchwald-Hartwig or SNAr Final_Product Final Kinase Inhibitor Intermediate->Final_Product Optional Further Modification/Purification

Caption: General workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for the chosen conditions.

Protocol 1: Synthesis of an N-Aryl-piperazine-1-carboxamide Intermediate via Buchwald-Hartwig Amination

This protocol describes the coupling of Piperazine-1-carboxamide with a representative aryl bromide.

Target Reaction:

  • Reactants: Piperazine-1-carboxamide & 4-Bromo-2-fluoroaniline

  • Product: 4-(4-Amino-3-fluorophenyl)piperazine-1-carboxamide

Rationale for Conditions:

  • Catalyst System: A palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., RuPhos) is chosen to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the piperazine nitrogen without competing in the coupling reaction.

  • Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions, providing a suitable temperature range and compatibility with the reagents.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, an inert atmosphere (e.g., argon or nitrogen) is crucial.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-bromo-2-fluoroaniline (1.0 eq), RuPhos Pd G3 precatalyst (0.02 eq), RuPhos ligand (0.04 eq), and sodium tert-butoxide (2.5 eq).

    • Note: The hydrochloride salt of the piperazine requires an additional equivalent of base for neutralization.

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

    • Add anhydrous toluene via syringe. The reaction concentration is typically 0.1-0.5 M.

    • Stir the reaction mixture at 100 °C.

  • Monitoring the Reaction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure N-aryl-piperazine-1-carboxamide.

Protocol 2: Synthesis of a Kinase Inhibitor via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the reaction of Piperazine-1-carboxamide with an electron-deficient heteroaryl chloride.

Target Reaction:

  • Reactants: Piperazine-1-carboxamide & 2-Chloro-5-nitropyridine

  • Product: 4-(5-Nitropyridin-2-yl)piperazine-1-carboxamide

Rationale for Conditions:

  • Base: A milder base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) is sufficient to act as a proton scavenger.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN) is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[15]

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and 2-chloro-5-nitropyridine (1.0 eq) in DMF.

    • Add potassium carbonate (3.0 eq) to the mixture.

  • Reaction Setup:

    • Stir the reaction mixture at 80-100 °C.

  • Monitoring the Reaction:

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into ice-water. The product may precipitate.

    • If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Application in Targeting Kinase Signaling Pathways

The synthesized N-aryl-piperazine-1-carboxamide derivatives are excellent candidates for targeting dysregulated kinase signaling pathways, which are hallmarks of many cancers.

CDK Pathway Inhibition

Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6, are critical regulators of the G1-S phase transition in the cell cycle.[1][16] Their inhibition can lead to cell cycle arrest and prevent tumor cell proliferation.[17]

CDK_Pathway Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Inhibitor Piperazine-1-carboxamide Derivative Inhibitor->CDK46 Inhibits

Caption: Inhibition of the CDK4/6-Rb pathway.

JNK Pathway Inhibition

The c-Jun N-terminal Kinase (JNK) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[18][19][20] It is activated by stress stimuli and inflammatory cytokines and plays a role in apoptosis and inflammation.[2][7]

JNK_Pathway Stress_Stimuli Stress / Cytokines MAP3K MAP3K (e.g., ASK1) Stress_Stimuli->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Apoptosis_Inflammation Apoptosis & Inflammation cJun->Apoptosis_Inflammation Inhibitor Piperazine-1-carboxamide Derivative Inhibitor->JNK Inhibits

Caption: Inhibition of the JNK signaling cascade.

Data Summary and Structure-Activity Relationship (SAR)

The effectiveness of the synthesized compounds is evaluated by their ability to inhibit the target kinase, typically measured as an IC50 value. The following table provides representative data for hypothetical compounds based on the described synthetic routes.

Compound IDSynthetic RouteR-Group (on Aryl Ring)Target KinaseIC50 (nM)
KIN-001 Buchwald-Hartwig4-amino-3-fluoroCDK4150
KIN-002 SNAr5-nitroJNK185
KIN-003 Buchwald-Hartwig4-methoxyCDK4250
KIN-004 SNAr5-cyanoJNK160

Structure-Activity Relationship Insights:

  • The N1-Carboxamide: The primary amide is a critical pharmacophore. The N-H protons can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual functionality allows for robust interactions with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[7]

  • The N4-Aryl Group: The nature and substitution pattern of the aryl ring at the N4 position are key for achieving selectivity and potency. Electron-donating or -withdrawing groups can modulate the electronic properties and orientation of the molecule within the active site.

  • Flexibility and Conformation: The piperazine ring's chair conformation allows the N4-aryl group to adopt an equatorial position, minimizing steric clash and optimally presenting it for interactions with the kinase.[5]

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols outlined herein, based on robust and widely applicable methodologies like Buchwald-Hartwig amination and SNAr, provide a clear and efficient path to a diverse range of potential therapeutic agents. The inherent properties of the piperazine-1-carboxamide scaffold—its ability to form key hydrogen bonds, its favorable physicochemical characteristics, and its synthetic tractability—make it an ideal platform for targeting critical nodes in oncogenic signaling pathways. Future work should focus on expanding the library of N4-aryl substituents and exploring modifications to the carboxamide group to further refine selectivity and potency against specific kinase targets.

References

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  • PMC. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. [Online] Available at: [Link]

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Application Note: Piperazine-1-carboxamide Hydrochloride as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique physicochemical properties, including basicity, solubility, and conformational flexibility, allow it to serve as a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This application note details the utility of Piperazine-1-carboxamide Hydrochloride , a bifunctional and readily accessible building block, for the synthesis of novel heterocyclic systems. We provide expert-driven rationale, detailed experimental protocols, and mechanistic insights for the construction of high-value pyrazole and 1,2,3-triazole scaffolds, which are themselves critical pharmacophores in modern drug discovery.

Introduction: The Strategic Value of this compound

The strategic advantage of this compound lies in its dual reactivity. The molecule possesses a nucleophilic secondary amine at the N4 position, which is ideal for substitutions and additions, and a robust primary carboxamide moiety at the N1 position. The hydrochloride salt form ensures stability and enhances aqueous solubility for handling and initial reaction setup.

In most synthetic applications, the secondary amine is the primary site of functionalization. The reaction typically requires the in-situ neutralization of the hydrochloride salt with a suitable base to unmask the nucleophilic nitrogen. This simple, bifunctional arrangement allows for a modular approach to building complex molecules, where the piperazine core acts as a central linker, and the carboxamide group can be retained to engage in hydrogen bonding or serve as a precursor for further transformations.

Core Application: Synthesis of Piperazinyl-Pyrazoles

Rationale & Mechanistic Insight: Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] A common and effective strategy for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[5]

In this protocol, we leverage the nucleophilicity of the N4-amine of piperazine-1-carboxamide to first construct a chalcone-like intermediate (an α,β-unsaturated ketone). This intermediate is then cyclized with hydrazine hydrate to yield the target 5-substituted pyrazole. This approach allows for significant diversity, as both the chalcone precursor and the hydrazine component can be varied.

Experimental Workflow for Pyrazole Synthesis:

G start Piperazine-1-carboxamide Hydrochloride chalcone Piperazinyl-Chalcone Intermediate start->chalcone 1. N-Arylation (e.g., with 4-fluoroacetophenone) 2. Claisen-Schmidt Condensation reagent1 Substituted Acetophenone reagent2 Aromatic Aldehyde product Target Piperazinyl-Pyrazole Derivative chalcone->product Cyclocondensation (e.g., DMF, heat) reagent3 Hydrazine Hydrate G start Piperazine-1-carboxamide Hydrochloride alkyne N-Propargyl-piperazine -1-carboxamide start->alkyne N-Alkylation (K₂CO₃, DMF) reagent1 Propargyl Bromide product Target Piperazinyl-Triazole Derivative alkyne->product CuAAC Click Reaction (CuSO₄, Na-Ascorbate) reagent2 Organic Azide (R-N3)

Caption: Workflow for CuAAC synthesis of piperazinyl-triazoles.

Protocol 3.1: Synthesis of 4-(Prop-2-yn-1-yl)piperazine-1-carboxamide (Alkyne Intermediate)
  • Suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃, 3.0 eq) in anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a gradient of dichloromethane/methanol) to obtain the pure alkyne intermediate.

Protocol 3.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • In a flask, dissolve the alkyne intermediate from Protocol 3.1 (1.0 eq) and a selected organic azide (e.g., benzyl azide, 1.0 eq) in a solvent mixture of DMF and water (e.g., 4:1 ratio). [6]2. To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Stir the reaction mixture at room temperature for 8-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with saturated ammonium chloride solution (to remove copper), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude triazole can be purified by recrystallization or column chromatography to yield the final product.

Data Summary for Triazole Synthesis:

StepKey ReagentsSolventTypical Temp.Typical Yield
N-AlkylationPropargyl Bromide, K₂CO₃DMF0°C to RT70-85%
CuAACOrganic Azide, CuSO₄, Na-AscorbateDMF/H₂ORoom Temp.85-98%

Conclusion and Future Directions

This compound is a cost-effective and highly adaptable starting material for constructing diverse heterocyclic libraries. The protocols detailed herein for pyrazole and 1,2,3-triazole synthesis demonstrate a modular and efficient approach to generating compounds with high potential in drug discovery. The dual functionality of this building block opens avenues for further exploration, including its use in multicomponent reactions or the synthesis of other heterocyclic systems like piperazine-1-carboxamidines, which have shown promising antifungal activity. [7]Its strategic application can significantly accelerate the discovery of novel bioactive agents.

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Application Notes & Protocols: A Guide to the Amide Coupling of Piperazine-1-carboxamide Hydrochloride with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Amide Bond

The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and pharmaceutical development.[1][2] This linkage forms the backbone of peptides and proteins and is a ubiquitous feature in a vast array of blockbuster drugs, natural products, and advanced materials.[2] The direct condensation of a carboxylic acid and an amine is generally unfeasible under mild conditions due to the formation of a stable and unreactive ammonium carboxylate salt.[3][4][5] Consequently, the field has evolved to rely on a sophisticated toolkit of "coupling reagents" designed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.

This guide provides a comprehensive protocol for the coupling of Piperazine-1-carboxamide Hydrochloride with carboxylic acids. Piperazine-1-carboxamide is a highly valuable, bifunctional building block in drug discovery, offering a constrained piperazine core for scaffold diversity and a primary carboxamide for hydrogen bonding interactions.[6][7] The primary challenge addressed herein is the use of the amine as its hydrochloride salt, which necessitates a strategic approach to liberate the free, nucleophilic amine in situ for efficient amide bond formation.

Foundational Principles: Activating the Carboxylic Acid

The core strategy for amide bond formation involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the acid with a coupling reagent to form a highly reactive intermediate, such as an activated ester or an O-acylisourea.[8] This intermediate is then readily attacked by the amine to form the desired amide.

The choice of coupling reagent is paramount and is dictated by factors including substrate sterics, cost, potential for racemization of chiral centers, and the ease of byproduct removal. The most prominent classes of coupling reagents include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC).[8]

  • Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU.[1][9]

  • Phosphonium Salts: Such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[1]

To enhance reaction efficiency and suppress side reactions like racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included, which trap the initial active intermediate to form a more stable and selective HOBt-ester.[9][10]

The Critical Role of the Base: Liberating the Nucleophile

Piperazine-1-carboxamide is supplied as a hydrochloride salt to improve its shelf-life and handling characteristics.[11][12] However, in this protonated form, the piperazine nitrogen is non-nucleophilic and cannot participate in the coupling reaction. To overcome this, a non-nucleophilic organic base must be added to the reaction mixture. This base serves two essential purposes:

  • Neutralization: It deprotonates the piperazine hydrochloride salt to generate the free amine required for the reaction.

  • Facilitation: It scavenges the acid generated during the coupling process, driving the reaction to completion.

A stoichiometric equivalent of base is required for the initial neutralization, with additional equivalents often used to maintain basic conditions throughout the reaction. The base of choice is typically a hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA, Hünig's base) or Triethylamine (TEA) , as their steric bulk prevents them from competing with the desired amine as a nucleophile.[13][14][15]

Comparative Overview of Common Coupling Systems

The selection of the appropriate coupling system is crucial for success. The table below summarizes the key features of widely used reagents for this transformation.

Coupling Reagent/SystemAdditive(s)BaseTypical Solvent(s)Key AdvantagesCommon Side Reactions/Drawbacks
EDC·HCl HOBt or NHSDIPEA, TEADCM, DMFWater-soluble urea byproduct (easy removal); cost-effective; mild conditions.[4][14]Racemization (suppressed by HOBt); N-acylurea formation.[10]
HATU None neededDIPEADMF, NMPVery high reactivity; fast reaction times; low racemization; ideal for hindered substrates.[2][13]Higher cost; potential for guanidinium byproduct formation with the amine.
DCC HOBt, DMAPNone (or DIPEA)DCM, THFInexpensive; effective.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration; not ideal for solid-phase synthesis.[9]
PyBOP None neededDIPEADMF, DCMHigh efficiency; low racemization.Phosphoramide byproducts can complicate purification; relatively expensive.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of this compound. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Standard EDC/HOBt Mediated Coupling

This is the most common and cost-effective method, suitable for a wide range of carboxylic acids. The water-solubility of the EDC-derived urea byproduct greatly simplifies the purification process.[14]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reagent Dissolution: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Solvent Addition: Add anhydrous solvent (DCM or DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir the mixture to dissolve/suspend the reagents.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture. Stir for 5-10 minutes at room temperature. Note: One equivalent neutralizes the hydrochloride salt, while the remainder facilitates the coupling.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.2-1.5 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: a. Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc). b. Wash the organic layer sequentially with 5% aqueous HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove excess HOBt and any unreacted carboxylic acid), and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). d. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or EtOAc/Hexanes).

Protocol 2: High-Potency HATU Mediated Coupling

This protocol is recommended for sterically hindered carboxylic acids, electron-deficient amines, or when the EDC/HOBt method provides low yields.[13]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Pre-activation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Solvent and Base: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M. Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step forms the reactive HOBt-ester.

  • Amine Addition: Add this compound (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are typically much faster than EDC-mediated couplings.

  • Work-up: a. Dilute the reaction mixture with Ethyl Acetate (EtOAc). b. Wash the organic layer sequentially with 5% aqueous LiCl (this helps to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[4] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Workflow and Mechanism

General Experimental Workflow

The following diagram outlines the logical progression of an amide coupling reaction involving a hydrochloride salt.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A Dissolve Carboxylic Acid, Amine HCl & Additive B Add Base (e.g., DIPEA) to neutralize HCl & facilitate A->B C Cool to 0 °C (for EDC) B->C If EDC D Add Coupling Reagent (e.g., EDC or HATU) B->D If HATU (pre-activation) C->D E Stir & Monitor (TLC / LC-MS) D->E F Aqueous Work-up (Acid/Base Washes) E->F G Dry, Concentrate F->G H Flash Chromatography G->H I Pure Amide Product H->I G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) Acylisourea->HOBt_Ester + HOBt - EDC-Urea HOBt HOBt Amide Final Amide Product HOBt_Ester->Amide + Free Amine - HOBt AmineHCl Piperazine-Carboxamide·HCl FreeAmine Free Amine (Nucleophile) AmineHCl->FreeAmine + Base (DIPEA) - DIPEA·HCl

Sources

The Strategic Role of Piperazine-1-carboxamide Hydrochloride in the Synthesis of Novel Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents. Within the landscape of medicinal chemistry, the piperazine scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active compounds.[1][2] This application note delves into the utility of a specific, functionalized building block, Piperazine-1-carboxamide Hydrochloride, as a strategic starting material for the synthesis of new potential antifungal drugs. We provide here not only the conceptual framework for its use but also detailed, actionable protocols for its derivatization, grounded in established synthetic methodologies.

Introduction: Why this compound?

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its presence in a drug molecule can significantly enhance physicochemical properties such as aqueous solubility and oral bioavailability, which are critical for therapeutic efficacy.[3] Piperazine derivatives have demonstrated a wide array of biological activities, including antifungal action.[4] Many successful antifungal agents, such as itraconazole, feature a piperazine core, highlighting its importance in this therapeutic area.

This compound offers a unique starting point for synthetic chemists. With one nitrogen atom acylated to form a carboxamide and the other protonated as a hydrochloride salt, this molecule provides a handle for selective functionalization. The secondary amine can be targeted for derivatization, allowing for the introduction of various pharmacophores, while the carboxamide moiety can contribute to the final molecule's polarity and hydrogen bonding capacity, potentially influencing its interaction with biological targets.

This guide will focus on leveraging the reactivity of the secondary amine of this compound through N-alkylation and N-acylation reactions to generate libraries of novel compounds for antifungal screening.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C₅H₁₂ClN₃O[5]
Molecular Weight 165.62 g/mol [5]
Appearance Solid
IUPAC Name piperazine-1-carboxamide;hydrochloride[5]
Storage Inert atmosphere, room temperature

The hydrochloride salt form enhances the stability and handling of the otherwise basic piperazine derivative.[2] In a reaction, the free base of piperazine-1-carboxamide must typically be generated in situ or in a separate step to enable the secondary amine to act as a nucleophile. The pKa of the second nitrogen of piperazine is approximately 5.35, indicating that a moderately strong base is required for deprotonation.[6]

Synthetic Pathways and Protocols

The primary synthetic strategy involves the functionalization of the secondary amine at the N4 position of the piperazine-1-carboxamide core. We present two robust protocols based on well-established methods for the N-alkylation and N-acylation of monosubstituted piperazines.[3][7]

General Workflow for Derivatization

The overall synthetic scheme involves the deprotonation of the hydrochloride salt followed by the reaction with an appropriate electrophile (an alkyl halide or an acyl chloride) to yield the desired N-substituted piperazine-1-carboxamide derivative.

G cluster_0 Synthetic Routes start This compound deprotonation Deprotonation with Base (e.g., Triethylamine, K₂CO₃) start->deprotonation intermediate Piperazine-1-carboxamide (Free Base) deprotonation->intermediate alkylation N-Alkylation (Alkyl Halide, R-X) intermediate->alkylation acylation N-Acylation (Acyl Chloride, R-COCl) intermediate->acylation product_alk 4-Alkyl-piperazine-1-carboxamide alkylation->product_alk product_ac 4-Acyl-piperazine-1-carboxamide acylation->product_ac

Caption: General workflow for the synthesis of antifungal candidates.

Protocol 1: N-Alkylation of Piperazine-1-carboxamide

N-alkylation introduces an alkyl group, which can be further functionalized or can be a key part of the pharmacophore responsible for antifungal activity. This protocol is adapted from standard procedures for the alkylation of N-Boc-piperazine.[3]

Objective: To synthesize a library of 4-alkyl-piperazine-1-carboxamide derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, substituted benzyl bromides, or other alkyl bromides/iodides)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (DMF or ACN, approx. 0.1 M solution).

  • Deprotonation: Add a suitable base. If using K₂CO₃, add 2.5 equivalents. If using TEA, add 2.2 equivalents. Stir the suspension at room temperature for 30 minutes. The causality here is the neutralization of the hydrochloride and the deprotonation of the secondary amine to generate the nucleophilic free base.

  • Addition of Electrophile: Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C if the alkyl halide is less reactive. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If K₂CO₃ was used, filter off the solid.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between DCM and saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure 4-alkyl-piperazine-1-carboxamide.

Protocol 2: N-Acylation of Piperazine-1-carboxamide

N-acylation introduces an acyl group, which can mimic peptide bonds or serve as a scaffold for further derivatization. This protocol is based on standard acylation procedures for amines.

Objective: To synthesize a library of 4-acyl-piperazine-1-carboxamide derivatives.

Materials:

  • This compound

  • Acyl chloride or acid anhydride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • Reaction Setup: Suspend this compound (1.0 eq) in anhydrous DCM or THF (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Add TEA or DIPEA (2.5 eq) to the suspension and stir at room temperature for 30 minutes.

  • Addition of Electrophile: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise. The slow addition at low temperature is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate in hexanes or methanol in DCM) to obtain the pure 4-acyl-piperazine-1-carboxamide.

Mechanism of Action and Structure-Activity Relationship (SAR)

The synthesized piperazine-1-carboxamide derivatives can be screened against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) to determine their minimum inhibitory concentrations (MIC). Active compounds can then be further investigated to elucidate their mechanism of action. Piperazine-containing antifungals have been shown to act via several mechanisms, including:

  • Ergosterol Biosynthesis Inhibition: Similar to azole antifungals, some piperazine derivatives inhibit the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4]

  • Glucan Synthase Inhibition: Some piperazine propanol derivatives have been identified as inhibitors of 1,3-beta-D-glucan synthase, an enzyme responsible for the synthesis of a major fungal cell wall component.[8]

  • Induction of Reactive Oxygen Species (ROS): Certain piperazine-1-carboxamidine derivatives have been shown to exert their antifungal effect by inducing the accumulation of endogenous ROS in fungal cells.[9]

The structural diversity generated through the N-alkylation and N-acylation protocols allows for the exploration of the structure-activity relationship (SAR). For instance, varying the nature of the R group (aromatic, aliphatic, heterocyclic) and its substituents (electron-donating, electron-withdrawing, lipophilic, hydrophilic) can provide insights into the structural requirements for potent antifungal activity.

G cluster_0 Mechanism of Action Studies start Piperazine-1-carboxamide Derivative Library screening Antifungal Screening (MIC determination) start->screening active_compounds Active Compounds Identified screening->active_compounds ergosterol Ergosterol Biosynthesis Inhibition Assay active_compounds->ergosterol glucan Glucan Synthase Inhibition Assay active_compounds->glucan ros ROS Accumulation Assay active_compounds->ros sar Structure-Activity Relationship (SAR) Analysis ergosterol->sar glucan->sar ros->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for antifungal evaluation and lead optimization.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel antifungal agents. The protocols for N-alkylation and N-acylation provided herein offer a straightforward and efficient means to generate a diverse library of compounds for biological evaluation. By systematically exploring the structure-activity relationships of these derivatives, researchers can identify promising lead compounds for the development of the next generation of antifungal therapies.

References

  • François, I. E., Thevissen, K., Pellens, K., Meert, E. M., Heeres, J., Freyne, E., ... & Cammue, B. P. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-1721. [Link]

  • ResearchGate. (2025). Fungistatic and fungicidal piperazine-1-carboxamidines (21) and (22). ResearchGate. [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • dos Santos Fernandes, J. P., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Onishi, J., Meinz, M., Thompson, J., Curotto, J., Dreikorn, S., Rosenbach, M., ... & Kurtz, M. (2000). Piperazine propanol derivative as a novel antifungal targeting 1, 3-beta-D-glucan synthase. Antimicrobial agents and chemotherapy, 44(2), 368-377. [Link]

  • Yilmaz, F., & Menteşe, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(10), 939-948. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Wang, R., et al. (2025). Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans. Bioorganic Chemistry, 166, 109181. [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • National Institutes of Health. (n.d.). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. PMC. [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. PMC. [Link]

  • National Institutes of Health. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

Sources

The Strategic Application of Piperazine Derivatives in Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents.[1] Its utility extends profoundly into the domain of solid-phase synthesis, where it serves a dual role: as a versatile structural core for the generation of combinatorial libraries and as a superior, mild reagent for critical deprotection steps in solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the use of piperazine derivatives, with a focus on Piperazine-1-carboxamide structures, in solid-phase methodologies. We will elucidate the mechanistic rationale behind its advantages over traditional reagents and furnish detailed, field-proven protocols for its successful implementation.

Part 1: Piperazine as a Mechanistically Advantaged Reagent for Fmoc-Deprotection in SPPS

The Challenge: Base-Induced Side Reactions in Fmoc-SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis.[2] Its removal is typically accomplished by treatment with a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] While effective, piperidine is an aggressive base that can induce a host of deleterious side reactions, compromising the yield and purity of the final peptide product.

The most significant of these side reactions is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, particularly in sequences like Asp-Gly, Asp-Asn, or Asp-Ser.[4][5] The resulting cyclic imide can then be opened by nucleophiles (including piperidine itself) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl "iso-peptide" impurity.[5] Furthermore, extended treatment with piperidine can lead to the racemization of sensitive amino acids, notably C-terminal cysteine.[4][6]

The Piperazine Solution: A Milder, More Effective Alternative

Research has demonstrated that piperazine is a highly effective and gentler alternative to piperidine for Fmoc deprotection.[4][6] Its lower basicity compared to piperidine significantly mitigates the rate of base-induced side reactions like aspartimide formation and racemization.[4]

The mechanism of Fmoc removal proceeds via a β-elimination (E1cB) pathway. The base abstracts the acidic proton from the C9 position of the fluorenyl group, leading to the elimination of dibenzofulvene (DBF). The secondary amine then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct and drive the reaction to completion.[4] Piperazine performs this dual role efficiently while minimizing damage to the peptide backbone. Studies have shown that for sensitive sequences, piperazine causes the least amount of side-reaction products compared to other bases like piperidine, DBU, and tetrabutylammonium fluoride.[4][6]

The benefits are further enhanced by the addition of 1-hydroxybenzotriazole (HOBt) to the piperazine deprotection solution, which has been shown to further suppress side reactions.[6]

Data Presentation: Piperazine vs. Piperidine

The following table summarizes the comparative performance, highlighting the reduction in common side reactions when piperazine is substituted for piperidine in sensitive sequences.

Parameter20% Piperidine in DMF20% Piperazine, 0.1M HOBt in DMFRationale & Advantage of Piperazine
Aspartimide Formation High propensity, especially in Asp-X sequences.Significantly reduced formation of imide and subsequent adducts.[6]Lower basicity of piperazine disfavors the intramolecular cyclization reaction.[4]
Racemization of C-terminal Cys Can be severe (e.g., ~30% after 24h).[6]Minimal (<5% after 24h).[6]The milder basic conditions preserve the stereochemical integrity of the C-terminal residue.
Fmoc Deprotection Efficacy Standard, effective removal.Efficient and complete removal.Despite being a weaker base, it is sufficiently potent to effect complete Fmoc cleavage.
Experimental Protocol 1: Fmoc-Group Deprotection Using Piperazine

This protocol describes the use of a piperazine-based solution for the removal of the Nα-Fmoc protecting group from a growing peptide chain anchored to a solid-phase resin.

Materials:

  • Fmoc-protected peptide-resin

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperazine

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Dichloromethane (DCM)

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel (manual or automated)

Reagent Preparation: Deprotection Solution

  • Prepare a 20% (v/v) solution of piperazine in DMF. For every 80 mL of DMF, add 20 mL of piperazine.

  • (Optional) To create the optimized solution, add HOBt to a final concentration of 0.1 M. For 100 mL of the 20% piperazine solution, add 1.35 g of HOBt and ensure it is fully dissolved.

    • Causality Note: HOBt acts as a proton source that can quench the enolate intermediate responsible for racemization and may also protonate the imide, reducing its susceptibility to nucleophilic attack.

Protocol Steps:

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes within the SPPS reaction vessel. Drain the solvent.

  • Initial Deprotection: Add the 20% piperazine solution (with or without HOBt) to the resin, ensuring the resin is fully submerged. Agitate via shaking, bubbling nitrogen, or mechanical stirring for 3 minutes. Drain the solution.

  • Final Deprotection: Add a fresh aliquot of the piperazine deprotection solution to the resin. Agitate for 15-20 minutes.

    • Expertise Note: A two-step deprotection is standard. The first, shorter step removes the bulk of the Fmoc-dibenzofulvene adduct, preventing it from interfering with the second, longer deprotection step which ensures complete removal.

  • Solvent Washes: Drain the deprotection solution. Wash the resin thoroughly to remove all traces of piperazine and the DBF-adduct. A typical wash cycle is:

    • DMF (3 x 1 minute)

    • DCM (3 x 1 minute)

    • DMF (3 x 1 minute)

  • Confirmation (Optional): Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads to confirm the presence of a free primary amine, indicating complete deprotection.[7] The resin is now ready for the next amino acid coupling step.

Visualization: SPPS Workflow with Piperazine Deprotection

spss_workflow start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperazine/DMF) start->deprotection wash1 DMF/DCM Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling Free N-terminus wash2 DMF/DCM Wash coupling->wash2 Elongated Peptide wash2->deprotection Next Cycle repeat Repeat Cycle or Final Cleavage wash2->repeat

Caption: Fmoc-SPPS cycle highlighting the piperazine deprotection step.

Part 2: Piperazine-1-carboxamide Hydrochloride as a Scaffold in Solid-Phase Synthesis

Rationale: Building Chemical Diversity

The piperazine core is a privileged scaffold for building libraries of drug-like molecules.[1] Solid-phase synthesis offers a powerful platform for rapidly generating a large number of analogs from a common core.[8][9] By immobilizing a piperazine derivative onto a resin, one can perform sequential chemical modifications at the two distinct nitrogen atoms before cleaving the final products in high purity. This compound can be viewed as a target structure or a starting point for further derivatization in such a library synthesis.

General Strategy for Library Synthesis

A general and robust strategy for creating a library of N-substituted piperazine-1-carboxamides on a solid support involves several key stages. The process begins by anchoring a suitably protected piperazine precursor to the resin. This is followed by deprotection and diversification at one nitrogen atom (N4), subsequent modification at the other nitrogen (N1) to form the carboxamide, and finally, cleavage from the solid support.

Representative Protocol 2: Solid-Phase Synthesis of an N-Aryl Piperazine-1-carboxamide Library

This protocol provides a representative workflow for the synthesis of a library of piperazine-1-carboxamide derivatives. It is a composite methodology based on established principles of solid-phase organic synthesis.[10][11]

Materials:

  • Rink Amide resin (provides a C-terminal amide upon cleavage)

  • N-Boc-piperazine

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • A library of diverse aryl halides (e.g., aryl iodides or bromides) for diversification

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for cross-coupling

  • Sodium isocyanate or a suitable isocyanate source

  • Solvents: DMF, DCM, Dioxane

Protocol Steps:

  • Scaffold Immobilization: a. Swell Rink Amide resin in DMF. b. Deprotect the resin's Fmoc group using the 20% piperazine/DMF solution as described in Protocol 1 . c. In a separate flask, pre-activate N-Boc-piperazine (2 eq) with HBTU (2 eq) and DIPEA (4 eq) in DMF for 5 minutes. d. Add the activated solution to the deprotected resin and shake overnight to couple the piperazine scaffold.[10] Wash thoroughly with DMF and DCM.

  • N4-Deprotection: a. Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N4 position. b. Wash the resin with DCM, 10% DIPEA in DCM (to neutralize the TFA salt), and then DMF.

  • Diversification at N4 (Example: Buchwald-Hartwig Amination): a. To an array of reaction vessels each containing the resin-bound piperazine, add an aryl halide (3 eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq), and a base like Cs₂CO₃ (4 eq) in an anhydrous solvent such as dioxane. b. Heat the reaction array at 80-100°C overnight under an inert atmosphere. c. Allow to cool, then wash the resin extensively with DMF, water, DCM, and methanol to remove catalyst and excess reagents.

  • N1-Carboxamide Formation: a. Swell the N4-arylated resin in DMF. b. Add a solution of sodium isocyanate (5 eq) in DMF/water or a solution of a desired R-isocyanate in DMF. c. Shake the reaction at room temperature for 4-6 hours. d. Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Product Isolation: a. Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Trustworthiness Note: The scavengers (water, TIS) are critical to trap reactive cationic species generated during cleavage, preventing side reactions with the desired product. b. Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude product by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the product, decant the ether, and dry the product.
  • Characterization: a. Dissolve the crude product in a suitable solvent (e.g., DMSO, Acetonitrile/Water). b. Analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the desired compound and assess its purity.[9]

Visualization: Solid-Phase Piperazine Library Synthesis

library_synthesis cluster_resin On-Resin Operations resin Rink Amide Resin immobilize 1. Immobilize Boc-Piperazine resin->immobilize deprotect 2. N4-Boc Deprotection (TFA/DCM) immobilize->deprotect diversify 3. N4 Diversification (e.g., Buchwald-Hartwig) deprotect->diversify carboxamide 4. N1 Carboxamide Formation (Isocyanate) diversify->carboxamide cleavage 5. Cleavage from Resin (TFA Cocktail) carboxamide->cleavage product Final Product Library: N4-Aryl-Piperazine-1-carboxamides cleavage->product

Caption: Workflow for the solid-phase synthesis of a piperazine-1-carboxamide library.

Conclusion

Piperazine and its derivatives are indispensable tools in the field of solid-phase synthesis. As a reagent, piperazine offers a mechanistically superior method for Fmoc deprotection in SPPS, significantly enhancing the quality and yield of sensitive peptides by minimizing critical side reactions. As a structural scaffold, the piperazine core provides a robust and versatile platform for the solid-phase synthesis of diverse chemical libraries, accelerating the engine of drug discovery. The protocols and principles outlined in this guide are designed to empower researchers to leverage the full potential of this remarkable heterocyclic building block in their synthetic endeavors.

References

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Application Note: Enhancing Peptide Analysis through Derivatization with Piperazine-Based Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of proteomics, drug discovery, and peptide therapeutics, mass spectrometry (MS) stands as an indispensable tool for the sensitive detection and characterization of peptides. However, the inherent physicochemical properties of certain peptides can lead to significant analytical challenges, including poor ionization efficiency, unpredictable fragmentation patterns, and low signal intensity, all of which compromise data quality and limit the depth of analysis. Chemical derivatization offers a powerful strategy to overcome these limitations. By covalently modifying peptide functional groups, it is possible to enhance their analytical characteristics in a controlled manner.

This application note provides a comprehensive technical guide on the use of piperazine-based reagents for peptide derivatization. The piperazine scaffold, a six-membered ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry and has emerged as a highly effective functional moiety for peptide modification.[1][2] Its introduction onto a peptide, typically at the N-terminus or the side-chains of lysine and acidic residues, imparts several key advantages for MS-based analysis.[3][4] These include significantly improved ionization efficiency and the ability to direct fragmentation pathways during tandem mass spectrometry (MS/MS), leading to more predictable and easily interpretable spectra.[5][6]

Herein, we will explore the underlying chemical principles of piperazine derivatization, present detailed, field-proven protocols for its implementation, and discuss data interpretation strategies and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the sensitivity, reliability, and scope of their peptide analyses.

The Chemistry and Rationale of Piperazine Derivatization

The Piperazine Moiety: A Proton-Grabbing Antenna

The utility of the piperazine ring in peptide derivatization stems from its chemical nature. The presence of a tertiary amine within the structure provides a site of high proton affinity.[7] During the electrospray ionization (ESI) process, this basic nitrogen readily accepts a proton, effectively acting as a "proton-grabbing antenna." This ensures the peptide carries a stable positive charge, which is a prerequisite for efficient ionization and detection in positive-ion mode mass spectrometry.[5] By installing a site of fixed or readily acquired charge, piperazine derivatization can dramatically increase the signal intensity for peptides that would otherwise ionize poorly.[8]

Mechanism of Action: Targeting Peptide Functional Groups

Piperazine-based reagents can be designed to target different functional groups on a peptide. The two most common targets are:

  • Primary Amines (N-terminus and Lysine Side-Chain): Reagents activated as N-hydroxysuccinimide (NHS) esters or incorporated into coupling reactions react with the nucleophilic primary amines to form stable amide bonds. This is the most common approach for general peptide signal enhancement.[4]

  • Carboxylic Acids (C-terminus and Asp/Glu Side-Chains): Using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), piperazine derivatives can be attached to carboxyl groups.[9] This strategy is particularly useful for increasing the charge state of acidic peptides, which can improve fragmentation efficiency in techniques like Electron Transfer Dissociation (ETD).[4]

The reaction with primary amines is typically performed under slightly basic conditions (pH 8-9) to ensure the amino groups are deprotonated and thus maximally nucleophilic.

G cluster_0 Peptide N-Terminus cluster_1 Activated Piperazine Reagent cluster_2 Derivatized Peptide P H₂N-CHR₁-CO-...-Peptide RX Nucleophilic Attack R Piperazine-CO-X (X = Activating Group, e.g., NHS) DP Piperazine-CO-NH-CHR₁-CO-...-Peptide RX->DP Stable Amide Bond Formation (pH 8-9) G start Peptide Digest (in Amine-Free Buffer) step1 pH Adjustment (pH 8.5 with Bicarbonate Buffer) start->step1 step2 Add Piperazine Reagent (e.g., 20-fold molar excess) step1->step2 step3 Incubate (1 hr, Room Temp) step2->step3 step4 Quench Reaction (e.g., with Hydroxylamine) step3->step4 step5 Sample Cleanup (e.g., C18 SPE) step4->step5 end Analyze by LC-MS/MS step5->end

Figure 2: Workflow for N-terminal derivatization of a complex peptide mixture.

Materials:

  • Lyophilized peptide digest

  • Reconstitution Buffer: 50 mM Sodium Bicarbonate, pH 8.5

  • Piperazine Reagent (e.g., custom synthesized NHS-ester): 10 mg/mL in anhydrous Acetonitrile (ACN)

  • Quenching Solution: 5% Hydroxylamine in water

  • Cleanup: C18 Solid Phase Extraction (SPE) cartridge

  • Solvents: HPLC-grade water, ACN, 0.1% Formic Acid (FA)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized peptide digest in the Reconstitution Buffer to a final concentration of approximately 1 mg/mL.

  • Reagent Addition: Add the piperazine reagent solution to the peptide mixture. A 20-fold molar excess is recommended as a starting point. Scientist's Note: The molar concentration of peptides in a complex digest can be estimated by assuming an average peptide mass of 1500 Da.

  • Incubation: Vortex the mixture gently and incubate at room temperature for 1 hour with occasional mixing.

  • Quenching: Add the Quenching Solution to consume any unreacted NHS-ester reagent. Incubate for 15 minutes at room temperature.

  • Acidification: Acidify the sample by adding 0.1% Formic Acid to a final pH < 3. This prepares the sample for C18 cleanup.

  • Sample Cleanup (SPE): a. Condition the C18 SPE cartridge with 100% ACN, followed by equilibration with 0.1% FA in water. b. Load the acidified sample onto the cartridge. c. Wash the cartridge with 0.1% FA in water to remove salts and unreacted reagent. d. Elute the derivatized peptides with a solution of 50% ACN / 0.1% FA.

  • Dry and Reconstitute: Dry the eluted sample in a vacuum centrifuge. Reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 2% ACN / 0.1% FA).

Quality Control: Verifying Derivatization

The success of the derivatization reaction should always be verified before proceeding with extensive analysis. A simple infusion or MALDI-TOF analysis of a small aliquot of the sample can be used. Look for a mass shift corresponding to the mass of the added piperazine moiety minus the leaving group. For example, if a peptide [M+H]+ at m/z 1000.5 is derivatized with a reagent that adds 150.1 Da, the new derivatized peptide [M'+H]+ should appear at m/z 1150.6. The absence or low intensity of the original peak at 1000.5 indicates high reaction efficiency.

Data Interpretation and Troubleshooting

Interpreting MS/MS Spectra

A key feature of piperazine-derivatized peptides is the predictable fragmentation pattern. The fixed charge at the N-terminus promotes cleavage at peptide bonds, yielding a strong series of b-ions. When analyzing the MS/MS spectra, expect to see:

  • A dominant, often complete, series of singly charged b-ions (b1, b2, b3...).

  • Reduced intensity of y-ions compared to the underivatized peptide.

  • A characteristic fragment ion corresponding to the piperazine tag itself, which can serve as a reporter ion in some applications. [6]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Derivatization 1. Inactive reagent (hydrolyzed).2. Incorrect pH.3. Presence of competing amines (e.g., Tris buffer).1. Use fresh, anhydrous reagent and solvent.2. Verify reaction buffer pH is 8.0-9.0.3. Perform buffer exchange on the sample prior to reaction.
Incomplete Derivatization 1. Insufficient reagent concentration.2. Short reaction time.1. Increase the molar excess of the labeling reagent (e.g., to 50-fold).2. Increase incubation time to 2 hours.
Multiple Derivatizations on a Single Peptide 1. High reagent excess on peptides with multiple Lysine residues.This is expected for Lys-containing peptides. If only N-terminal modification is desired, a more complex protection chemistry strategy would be required. [3]
Poor Sample Recovery after SPE 1. Derivatized peptides are more hydrophilic and may elute prematurely.2. Incomplete elution.1. Ensure sample is fully acidified before loading.2. Increase the percentage of ACN in the elution buffer (e.g., to 70%).

Conclusion

Derivatization of peptides with piperazine-based reagents is a robust and highly effective strategy for enhancing the quality of mass spectrometry data. By introducing a site of high proton affinity, this technique significantly improves peptide ionization efficiency and directs MS/MS fragmentation to produce cleaner, more informative spectra. The protocols outlined in this note provide a reliable framework for implementing this technique for both simple and complex peptide samples, enabling researchers to achieve lower detection limits and higher confidence in peptide identification and characterization. As the demand for greater sensitivity in proteomics and peptide drug development continues to grow, piperazine derivatization represents a valuable and accessible tool for the modern analytical scientist.

References

  • Qiao, X., Sun, L., Chen, L., Zhou, Y., Yang, K., Liang, Z., Zhang, L., & Zhang, Y. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 25(5), 639–646. [Link]

  • Qiao, X., Sun, L., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. [Link]

  • Cravello, R. J., & Paizs, B. (Eds.). (2015). Derivatization of peptides for improved detection by mass spectrometry. Royal Society of Chemistry.
  • Cociorva, D., Turecek, F., & Johnson, R. S. (2006). Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical chemistry, 78(12), 4175–4183. [Link]

  • Hewitt, S. H., Rubakhin, S. S., & Sweedler, J. V. (2012). Alkylating tryptic peptides to enhance electrospray ionization mass spectrometry analysis. Analytical chemistry, 84(14), 5959–5966. [Link]

  • Li, M., Li, C., Liu, T., Yang, L., Ouyang, Y., He, J., Wang, T., & Xiao, Z. (2020). Quantitative iTRAQ-based proteomic analysis of piperine protected cerebral ischemia/reperfusion injury in rat brain. Journal of ethnopharmacology, 259, 112928. [Link]

  • Book, J. S., White, J. T., & Coon, J. J. (2013). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 24(7), 1022–1030. [Link]

  • Piras, M., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(5), 939-951. [Link]

  • Lou, H., & Gierasch, L. M. (2012). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Chemical Society, 134(23), 9736–9743. [Link]

  • Vasanthakumar, G., & Kumar, S. (2022). Epimerisation in Peptide Synthesis. Molecules (Basel, Switzerland), 27(22), 8017. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton transactions (Cambridge, England : 2003), 50(4), 1158–1182. [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Nakashima, K., & Shimizu, M. (2011). A facile method for preferential modification of the N-terminal amino group of peptides using triazine-based coupling reagents. Journal of nucleic acids, 2011, 874058. [Link]

  • Nag, S., et al. (2014). Synthesis and labeling of a piperazine-based library of ¹¹C-labeled ligands for imaging of the vesicular acetylcholine transporter. Journal of Labelled Compounds and Radiopharmaceuticals, 57(9), 577-584. [Link]

  • Rudowska, M., et al. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules (Basel, Switzerland), 25(21), 5020. [Link]

  • Reddy, G. S., & Kumar, A. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 1228-1234. [Link]

  • Secrets of Science. (n.d.). Derivatization with pyrylium salts. Wrocław University of Science and Technology. [Link]

  • Reddy, G. S., & Kumar, A. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in synthesis of piperazine based ligands, metal complexes and their applications. ResearchGate. [Link]

  • Smith, J. C., & Macklin, A. M. (2016). Chapter 5: Modern techniques in quantitative proteomics. Bioanalysis Zone. [Link]

  • Iovine, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (Basel, Switzerland), 28(19), 6848. [Link]

  • JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments. [Link]

  • Liu, Y., et al. (2016). iTRAQ-based quantitative proteomic analysis reveals potential factors associated with the enhancement of phenazine-1-carboxamide production in Pseudomonas chlororaphis P3. Scientific reports, 6, 27483. [Link]

  • Ahire, K., et al. (2021). Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine. Drug Metabolism and Disposition, 49(11), 1056-1070. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Piperazine-1-carboxamide Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Introduction: The Synthetic Challenge

Piperazine-1-carboxamide is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active agents.[1] Its synthesis, most commonly achieved through the reaction of piperazine with a carbamoylating agent like urea, appears straightforward. However, the bifunctional nature of piperazine presents a significant challenge: controlling selectivity to favor the desired mono-substituted product over the di-substituted byproduct. Furthermore, the reaction conditions, particularly temperature, can introduce a host of side products stemming from the decomposition of the carbamoylating agent.

This guide provides a troubleshooting framework based on mechanistic insights to help you optimize your reaction, maximize yield, and achieve high purity of your target compound.

PART 1: Core Reaction Pathway and Major Side Reaction

The primary goal is the nucleophilic attack of one nitrogen atom of piperazine onto an activated carbonyl source, followed by protonation to yield the hydrochloride salt. When using urea, the reaction is typically driven by heat.

The most significant competing reaction is the subsequent acylation of the second nitrogen atom on the piperazine ring, leading to the highly symmetric and often less soluble 1,4-piperazinedicarboxamide .

G cluster_0 Piperazine Piperazine p1 Piperazine->p1 Urea Urea Urea->p1 p2 Urea->p2 Product Piperazine-1-carboxamide (Desired Product) HCl HCl Product->HCl Salt Formation Product->p2 Byproduct 1,4-Piperazinedicarboxamide (Major Byproduct) FinalProduct Piperazine-1-carboxamide HCl HCl->FinalProduct p1->Product Mono-acylation (Desired Pathway) p2->Byproduct Di-acylation (Side Reaction)

Caption: Desired vs. Undesired Acylation Pathways.

PART 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My yield of the desired mono-carboxamide is very low, and I'm isolating a significant amount of an insoluble white solid. What is happening?

A1: You are likely forming the di-substituted byproduct, 1,4-piperazinedicarboxamide.

  • Causality: Piperazine contains two secondary amine nitrogens with nearly identical reactivity. After the first nitrogen reacts to form the desired mono-substituted product, the second nitrogen is still nucleophilic and can react with another molecule of the carbamoylating agent (e.g., urea). This second reaction forms the symmetrical and often poorly soluble 1,4-piperazinedicarboxamide, which crashes out of solution, driving the equilibrium away from your desired product. This is the most common cause of low yields.[2]

  • Troubleshooting Strategy:

    • Control Stoichiometry: The most effective initial strategy is to use a significant excess of piperazine relative to urea (e.g., 3 to 5 equivalents). This increases the statistical probability that a urea molecule will encounter an unreacted piperazine molecule rather than a molecule of the mono-substituted product.

    • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Excessively high temperatures can increase the rate of the second substitution.

    • Alternative: Mono-protection Strategy: For syntheses where yield is critical and cost is less of a concern, protecting one piperazine nitrogen with a group like tert-butyloxycarbonyl (Boc) is highly effective. The reaction is performed on the free nitrogen, followed by deprotection of the Boc group. This adds steps but guarantees mono-functionalization.[2][3]

Q2: My NMR spectrum is messy, showing several unexpected small peaks. The reaction mixture darkened at higher temperatures. What are these minor impurities?

A2: You are likely observing byproducts from the thermal decomposition of urea.

  • Causality: Urea is thermally unstable. When heated above its melting point (~133°C), and especially at temperatures above 160°C, it can decompose.[4] The initial decomposition yields ammonia and isocyanic acid (HNCO).[5][6] This highly reactive isocyanic acid can then react with unreacted urea to form biuret , which can further react to form triuret and other condensation products like cyanuric acid.[7] These new compounds can react with piperazine to create a variety of difficult-to-separate, urea-like impurities.

  • Troubleshooting Strategy:

    • Strict Temperature Control: Maintain the reaction temperature below 150°C if possible. The ideal temperature is a balance between facilitating the desired reaction and preventing significant urea decomposition.

    • Consider an Alternative Carbamoylating Agent: If temperature-related impurities are persistent, consider using a more reactive but less thermally-sensitive agent, such as 4-Boc-1-piperazinecarbonyl chloride followed by deprotection, or reacting piperazine with an isocyanate under controlled, low-temperature conditions.[2][8]

Q3: My crude product is an oily mixture, and I'm struggling to purify it. Standard column chromatography gives poor separation.

A3: The high polarity and basicity of piperazine derivatives make purification challenging. The desired product, the di-substituted byproduct, and unreacted piperazine have similar polarities.

  • Causality: The basic nitrogen atoms in these compounds can interact strongly with the acidic silica gel in normal-phase chromatography, leading to significant tailing and poor separation.[9] Their high polarity also limits solubility in common, less-polar organic solvents used for crystallization.

  • Troubleshooting Strategy: Purification via Salt Formation This is often the most effective method. By converting the basic piperazine derivatives into salts, you can exploit differences in their solubility to achieve separation. A common method involves forming the diacetate salt.[10]

    G Crude Crude Reaction Mixture (Mono-, Di-substituted, Piperazine) Dissolve Dissolve in Acetone Crude->Dissolve AddAcid Add Glacial Acetic Acid Dissolve->AddAcid Precipitate Selective Precipitation of Piperazine Diacetate AddAcid->Precipitate Filter Filter Precipitate->Filter Solid Solid: Piperazine Diacetate Filter->Solid Isolate Liquid Filtrate: Contains Mono- & Di-substituted Products Filter->Liquid Collect Regenerate Regenerate Free Base (Optional) Solid->Regenerate Concentrate Concentrate & Purify Further (e.g., Crystallization of HCl salt) Liquid->Concentrate

    Caption: Troubleshooting workflow for purification.

    By adding acetic acid to an acetone solution of the crude mixture, the unreacted piperazine preferentially precipitates as piperazine diacetate, which can be filtered off.[10] The desired mono-substituted product and the di-substituted byproduct, which are now the major components in the filtrate, can then be isolated and subjected to a final purification step, such as crystallization of the hydrochloride salt.

Table 1: Summary of Common Side Products and Mitigation Strategies
Side Product/ImpurityChemical StructurePrimary CauseRecommended ActionAnalytical Detection
1,4-Piperazinedicarboxamide H₂NCO-N(CH₂CH₂)₂N-CONH₂Reaction of mono-substituted product with more urea.Use 3-5 eq. excess of piperazine; Maintain lower reaction temp.Insoluble in many solvents; Distinct signals in ¹H & ¹³C NMR (high symmetry).
Biuret H₂N-CO-NH-CO-NH₂Thermal decomposition of urea (>150°C) and reaction with isocyanic acid.[5]Strict temperature control (<150°C); Minimize reaction time.LC-MS can detect this polar impurity.
Unreacted Piperazine HN(CH₂CH₂)₂NHIncomplete reaction; Incorrect stoichiometry.Increase reaction time/temp moderately; Use slight excess of urea (if di-substitution is not an issue).¹H NMR; Can be removed by acid wash or salt precipitation.[10]

PART 3: Recommended Experimental Protocols

Protocol 1: Optimized Synthesis of Piperazine-1-carboxamide

This protocol is designed to maximize the yield of the mono-substituted product by controlling stoichiometry.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4.0 eq.). Begin heating the piperazine with stirring in a suitable high-boiling solvent (e.g., xylene or toluene) to 120-130°C.

  • Reactant Addition: Once the piperazine is molten or dissolved, add urea (1.0 eq.) portion-wise over 30 minutes. This controlled addition helps maintain a high piperazine-to-urea ratio throughout the reaction.

  • Reaction: Maintain the reaction temperature at 130-140°C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any precipitated 1,4-piperazinedicarboxamide.

    • Extract the filtrate with water to remove excess piperazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Salt Formation:

    • Dissolve the crude product in isopropanol or ethanol.

    • Slowly add a solution of concentrated HCl in isopropanol dropwise with stirring until the solution is acidic (check with pH paper).

    • Cool the mixture in an ice bath to induce crystallization.

    • Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: Purification via Piperazine Diacetate Precipitation[10]

This protocol is for removing significant amounts of unreacted piperazine from the crude product.

  • Dissolution: Dissolve the crude reaction mixture in acetone at a temperature between 20-40°C. Use enough acetone to form a solution containing approximately 0.5 to 20 weight percent of the crude material.[10]

  • Acidification: While stirring, add glacial acetic acid. The amount should be at least the stoichiometric quantity required to form piperazine diacetate with the estimated amount of unreacted piperazine.[10]

  • Precipitation: Cool the mixture to between 10-30°C to ensure complete precipitation of the crystalline piperazine diacetate.[10]

  • Isolation: Separate the precipitated solid (piperazine diacetate) from the liquid by filtration.[9] The filtrate now contains your product with significantly reduced piperazine contamination.

  • Final Purification: Concentrate the filtrate and proceed with the final purification of Piperazine-1-carboxamide, for example, by crystallization as the hydrochloride salt as described in Protocol 1.

References

  • Wikipedia. (2024). Urea. Retrieved from [Link]

  • Wang, J., et al. (2019). Study of the urea thermal decomposition (pyrolysis) reaction and importance to cyanuric acid production. ResearchGate. Retrieved from [Link]

  • Ionita, G. (2007). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013). Thermal Decomposition of Urea - Products?. Retrieved from [Link]

  • Schaber, P. M., et al. (2004). Thermal Decomposition (Pyrolysis) of Urea in an Open Reaction Vessel. Thermochimica Acta. Retrieved from [Link]

  • Google Patents. (1985). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Nielsen, P., et al. (2018). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Retrieved from [Link]

  • PubMed. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Retrieved from [Link]

  • ResearchGate. (n.d.). a Chemical synthesis scheme of piperazine-1- carboxamidine (PZC). Retrieved from [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • National Institutes of Health. (2011). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Retrieved from [Link]

  • PubMed Central. (2012). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Retrieved from [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • Google Patents. (1969). US3481933A - Recovery and purification of piperazine.
  • ResearchGate. (2021). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Retrieved from [Link]

  • Google Patents. (2016). WO2016149401A2 - Piperazine carbamates and methods of making and using same.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • PubMed Central. (2012). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Retrieved from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]

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Technical Support Center: Optimizing Yields of Monosubstituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of monosubstituted piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of piperazine chemistry. The piperazine scaffold is a vital component in numerous pharmaceuticals, but achieving high yields of the desired monosubstituted product can be challenging due to the symmetrical nature of the starting material.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and enhance the efficiency of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the synthesis of monosubstituted piperazine derivatives.

Q1: What is the most common side reaction when synthesizing monosubstituted piperazines, and how can I minimize it?

A1: The most prevalent side reaction is the formation of the 1,4-disubstituted piperazine byproduct.[3][4] This occurs because the two secondary amine groups on the piperazine ring have similar reactivity. The initially formed monosubstituted product can often be as, or even more, nucleophilic than the starting piperazine, leading to a second substitution reaction.[4] To minimize di-substitution, several strategies can be employed, including using a large excess of piperazine, employing a protecting group on one of the nitrogen atoms, or utilizing in situ mono-protonation to deactivate one of the amines.[3][4][5][6]

Q2: When should I choose a protecting group strategy versus using a large excess of piperazine?

A2: The choice depends on the scale of your reaction, the cost of your starting materials, and the desired purity of the final product. Using a large excess of piperazine (typically 5-10 equivalents) is a straightforward, one-step method that can be cost-effective if piperazine is inexpensive.[5][6] However, it can lead to challenges in purification, as the excess piperazine must be removed.[4] A protecting group strategy, such as using N-Boc-piperazine, offers a highly controlled and clean reaction, generally resulting in higher yields of the monosubstituted product and simpler purification.[1][3][5][6] This multi-step process (protection, substitution, deprotection) can increase the overall cost and number of synthetic steps.[1][4]

Q3: What are the key advantages of Buchwald-Hartwig amination for synthesizing N-aryl piperazines?

A3: Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is particularly effective for synthesizing N-aryl piperazines from aryl halides.[7][8] Its main advantages include high versatility, efficiency, and the ability to use readily available starting materials.[7] The success of this reaction is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[5][7]

Q4: How can I effectively monitor the progress of my piperazine substitution reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential techniques for monitoring the reaction progress.[3][5] These methods allow you to track the consumption of starting materials and the formation of the desired monosubstituted product, as well as the emergence of any disubstituted byproduct. Careful monitoring is crucial to determine the optimal reaction time and to avoid over-alkylation.[5]

Q5: What are the most common methods for purifying monosubstituted piperazine derivatives?

A5: Purification strategies depend on the properties of the product and the impurities present. Common methods include:

  • Column Chromatography: A versatile technique for separating the desired product from starting materials and byproducts.[4][5][7]

  • Aqueous Wash/Extraction: If you use a large excess of piperazine, an acidic wash can be used to protonate the basic piperazines and extract them into the aqueous layer, leaving the less basic product in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[3][9]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[5]

  • Distillation: For volatile derivatives, distillation can be an option.[10]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of Monosubstituted Product due to Di-substitution

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of a higher Rf or later eluting byproduct, corresponding to the disubstituted piperazine.

  • The isolated yield of the desired monosubstituted product is consistently low.

Causality Analysis: The formation of the 1,4-disubstituted byproduct is a common challenge due to the two reactive secondary amines in piperazine.[3] The initially formed monosubstituted product can be more nucleophilic than piperazine itself, leading to a second reaction.[4]

Troubleshooting Workflow:

G cluster_direct Direct Alkylation Optimization cluster_protected Protecting Group Strategy start Low Yield of Monosubstituted Product strategy Evaluate Current Strategy start->strategy direct Direct Alkylation strategy->direct Using Excess Piperazine protected Protected Piperazine strategy->protected Using Protecting Group increase_excess Increase Piperazine Excess (5-10 fold) direct->increase_excess use_boc Use Mono-Boc-Piperazine protected->use_boc in_situ_protonation In-situ Mono-protonation with 1 eq. Acid protected->in_situ_protonation slow_addition Slowly Add Electrophile at Low Temperature increase_excess->slow_addition monitor Monitor Reaction Closely with TLC/LC-MS slow_addition->monitor end Improved Yield of Monosubstituted Product monitor->end use_boc->end in_situ_protonation->end

Caption: Troubleshooting workflow for low monosubstitution yield.

Solutions and Protocols:

ProblemPotential CauseRecommended Solution
High Di-substitution Stoichiometry favors the second reaction.Increase Excess Piperazine: Use a 5-10 fold excess of piperazine relative to the electrophile. This statistically favors the reaction with unreacted piperazine.[5][6] Slow Addition: Add the electrophile dropwise at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile and minimize the reaction with the monosubstituted product.[5]
Persistent Di-substitution The monosubstituted product is highly reactive.Use a Protecting Group: Employ a mono-protected piperazine, such as N-Boc-piperazine. This directs the substitution to the unprotected nitrogen.[1][3][5][6] Following the reaction, the protecting group is removed. In-situ Mono-Protonation: React piperazine with one equivalent of an acid (e.g., HCl) to form the monohydrochloride salt in situ. The protonated nitrogen is deactivated, directing substitution to the free nitrogen.[1][3][4][11]
Difficult Purification Excess piperazine is hard to remove.Acidic Wash: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate the excess piperazine and the desired product, moving them to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your product with an organic solvent.[3][9]
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Symptoms:

  • Consistently low yields when coupling piperazine (or a derivative) with an aryl halide.

  • Decomposition of starting materials or catalyst deactivation observed.

Causality Analysis: Low yields in Buchwald-Hartwig amination can stem from several factors, including an inappropriate choice of catalyst, ligand, base, or solvent, as well as issues with the purity of starting materials and the reaction setup.[5][7]

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig Amination optimization Systematic Optimization start->optimization catalyst Screen Catalysts & Ligands optimization->catalyst Catalyst/Ligand Choice is Critical base Vary the Base optimization->base Base Strength Affects Rate solvent Test Different Solvents optimization->solvent Solubility & Stability are Key temp_time Optimize Temperature & Time optimization->temp_time Monitor for Completion/Decomposition catalyst->base base->solvent solvent->temp_time end Optimized Yield of N-Aryl Piperazine temp_time->end

Caption: Optimization workflow for Buchwald-Hartwig amination.

Solutions and Protocols:

ProblemPotential CauseRecommended Solution
Catalyst Deactivation Incorrect palladium source or ligand for the specific substrate.Screen Catalysts and Ligands: The choice is critical. For less reactive aryl chlorides, sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, XantPhos) are often required.[7] Screen various palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands to find the optimal combination for your system.[5]
Slow or Incomplete Reaction Suboptimal base or solvent.Vary the Base: The base is crucial for the reaction rate. Strong bases like NaOt-Bu are common, but if starting materials are sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ should be tested.[5][7] Solvent Effects: Toluene, dioxane, and THF are common solvents. If solubility is an issue, consider a more polar solvent like t-butanol.[5]
Starting Material Decomposition Reaction temperature is too high or reaction time is too long.Optimize Temperature and Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal temperature and time. High temperatures can lead to decomposition.[5]
Reaction Fails to Initiate Impure reagents or atmosphere.Ensure Anhydrous and Inert Conditions: The Buchwald-Hartwig reaction is sensitive to oxygen and moisture. Use an oven-dried Schlenk tube, degassed solvents, and maintain an inert atmosphere (e.g., argon or nitrogen).[7]

Part 3: Experimental Protocols

Protocol 1: Mono-N-Alkylation using a Boc-Protecting Group

This protocol describes a reliable, multi-step method for synthesizing monosubstituted piperazines.

Step 1: Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the piperazine solution over 2-3 hours.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[5][12]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate N-Boc-piperazine.[5]

Step 2: Alkylation of N-Boc-Piperazine

  • Dissolve N-Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a base (e.g., potassium carbonate, 1.5 eq) and the alkyl halide (1.1 eq).[12]

  • Stir the mixture at room temperature or an elevated temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.[12]

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkyl-N'-Boc-piperazine.[7]

Step 3: Deprotection

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.[12]

  • Stir the solution at room temperature for 1-4 hours.

  • Evaporate the solvent to yield the hydrochloride salt of the desired monosubstituted piperazine.[12]

Protocol 2: Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

This protocol provides a general procedure for the palladium-catalyzed synthesis of N-aryl piperazines.

  • In an oven-dried Schlenk tube, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), and the base (e.g., NaOt-Bu, 1.4-2.0 eq).[7]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XantPhos) in a small amount of the reaction solvent.[7]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[7]

  • Add the anhydrous solvent (e.g., toluene, dioxane) to the Schlenk tube via syringe, followed by the catalyst solution.[7]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[7]

Part 4: Analytical Characterization

Accurate characterization of piperazine derivatives is crucial for ensuring their identity and purity.[13]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile or thermally labile piperazine derivatives.[13] Since the piperazine nucleus lacks a strong chromophore, derivatization is often necessary to enhance UV activity.[13] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups to form a stable, UV-active product.[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable piperazine derivatives. It provides both separation and structural information, making it a powerful tool for identifying products and impurities.[14][15]

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • Thangaraj, P. R., et al. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
  • Kavran, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Benchchem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
  • Singh, P., & Kumar, V. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Laturwale, S. K. J. S., & Kamble, P. (2023).
  • Sahn, J. J., & Martin, S. F. (n.d.).
  • Sukhorukov, A. Y., et al. (2023).
  • Benchchem. (2025).
  • Pazdera, P. (n.d.). Direct N1-monosubstitution of piperazine.
  • Google Patents. (n.d.).
  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed.
  • UNODC. (n.d.).
  • Pazdera, P. (2015).
  • ResearchGate. (n.d.). Results of syntheses of monosubstituted piperazine derivatives using different synthetic techniques.
  • Google Patents. (n.d.). Method for preparing piperazines.
  • Sciforum. (n.d.). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor.
  • Benchchem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
  • ResearchGate. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Google Patents. (n.d.).
  • Plantz, B. A. (n.d.).
  • New Journal of Chemistry (RSC Publishing). (n.d.).
  • Kavran, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed.
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • PMC - NIH. (2016).
  • Google Patents. (n.d.).
  • ResearchGate. (2013).
  • Benchchem. (n.d.). A Comparative Guide to Alkylating Agents for Piperazine Substitution.
  • Benchchem. (2025). managing side-products in the synthesis of oxane-piperazines.

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Technical Support Center: Purification of Piperazine-1-carboxamide Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of Piperazine-1-carboxamide Hydrochloride via recrystallization. It is structured as a series of troubleshooting questions and answers to address common challenges encountered in the laboratory, ensuring a logical and scientifically sound approach to obtaining a high-purity product.

Foundational Knowledge: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the compound's properties. This compound is a salt, which significantly influences its solubility profile.

PropertyValueSource
Molecular Formula C₅H₁₂ClN₃OPubChem[1]
Molecular Weight 165.62 g/mol PubChem[1]
Appearance White to off-white crystalline solidPipzine Chemicals[2], Sigma-Aldrich
Storage Room temperature, under inert atmosphereSigma-Aldrich
General Solubility As a hydrochloride salt, it is expected to be soluble in polar protic solvents like water and lower alcohols (e.g., methanol, ethanol) and less soluble in nonpolar organic solvents.[3][4][5][6]

The Core Principle: Recrystallization Logic

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.

G cluster_workflow Core Recrystallization Principle crude Crude Solid (Product + Impurities) dissolve Dissolve in Minimum Amount of Hot Solvent crude->dissolve hot_filter Hot Filtration (Removes Insoluble Impurities) dissolve->hot_filter if needed cool Slow Cooling (Induces Crystallization) dissolve->cool if no insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate pure Pure Crystalline Product isolate->pure

Caption: The fundamental workflow of a successful recrystallization.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific challenges you may encounter during the recrystallization of this compound.

Q1: I'm starting my experiment. What is the best solvent for recrystallizing this compound?

Answer: There is no universal "best" solvent, as the optimal choice depends on the specific impurities present in your crude material. However, given that this compound is a polar salt, the ideal solvent will be polar.

Expertise & Experience: Your goal is to find a solvent (or solvent system) where the compound has high solubility near the solvent's boiling point and low solubility at or below room temperature (e.g., 0-4 °C).

Recommended Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude material into a small test tube.

  • Add a polar solvent (e.g., methanol, ethanol, isopropanol, or water) dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system because recovery will be poor.

  • If it is poorly soluble at room temperature, begin heating the mixture gently (e.g., in a water bath). Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the outcome:

    • Ideal Result: Abundant, well-formed crystals appear. This is a good candidate solvent.

    • No Crystals Form: Too much solvent may have been added, or the compound is too soluble even when cold.[7] You may need an anti-solvent system (see Q2).

    • An Oil Forms: See Q3 for troubleshooting this common issue.

A good starting point for screening includes ethanol, methanol, and isopropanol. Water can also be effective, but its high boiling point can sometimes complicate drying.[3]

Q2: My compound is too soluble in polar solvents, even when cold. How can I crystallize it?

Answer: This is a classic scenario that calls for a binary solvent system, often referred to as an "anti-solvent" or "solvent-pair" recrystallization.

Trustworthiness: This method relies on using two miscible solvents: one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").

Step-by-Step Methodology for Anti-Solvent Recrystallization:

  • Dissolve your crude this compound in the minimum required amount of the hot "good" solvent (e.g., methanol or ethanol).

  • While the solution is still hot, slowly add the "poor" or anti-solvent (e.g., diethyl ether, ethyl acetate, or hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • If you add too much anti-solvent and the solution becomes excessively cloudy or a precipitate crashes out, add a few drops of the hot "good" solvent to redissolve it until the solution is clear again.

  • Allow the solution to cool slowly. The gradual decrease in solubility will promote the formation of pure crystals.

Common Solvent-Antisolvent Pairs for Amine Hydrochlorides:

  • Methanol / Diethyl Ether

  • Ethanol / Ethyl Acetate

  • Isopropanol / Hexane

It is often recommended that the anti-solvent has a higher boiling point than the primary solvent to prevent the solvent from boiling off during the addition.[8]

Q3: An oil has formed instead of solid crystals upon cooling. What should I do?

Answer: "Oiling out" is a common problem that occurs when the boiling point of the solvent is higher than the melting point of the solute (in its impure state) or when the solution becomes supersaturated too quickly.[9]

Expertise & Experience: An oil is simply a liquid phase of your compound and is not selective for purity. Do not simply cool it further, as it will likely solidify into an amorphous mass, trapping impurities.

Troubleshooting Strategies:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (e.g., 5-10% more) of the hot solvent to reduce the saturation level. Allow it to cool again, but much more slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

  • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This "seed" provides a template for proper crystal lattice formation.

  • Lower the Cooling Temperature: If slow cooling to room temperature is ineffective, try cooling to 0 °C or even -20 °C, but do so gradually to avoid shock-cooling which can lead to precipitation rather than crystallization.[7][9]

Q4: My final product is still impure. What are the likely contaminants and how can I remove them?

Answer: The impurities in this compound typically stem from the synthesis process. Understanding their nature is key to their removal.

Authoritative Grounding: Common impurities in syntheses involving piperazine include unreacted starting materials (e.g., piperazine) and side-products like symmetrically disubstituted piperazine derivatives or piperazine dihydrochloride.[10][11]

Purification Strategy:

  • Piperazine Dihydrochloride: This impurity is generally more polar than the desired monosubstituted product. Using a moderately polar solvent like isopropanol or ethanol may help. The dihydrochloride salt might have a different solubility profile, potentially allowing for its separation.

  • Disubstituted By-products: These are typically less polar than your desired product. During recrystallization, these less polar impurities tend to remain in the mother liquor while your more polar product crystallizes out.

  • Unreacted Piperazine: As a free base, piperazine has very different solubility compared to its hydrochloride salt. It is more soluble in a wider range of organic solvents.[4] A well-chosen recrystallization should easily separate the salt from the free base.

If a single recrystallization is insufficient, a second recrystallization using a different solvent system may be necessary to target impurities with different solubility profiles.

Comprehensive Recrystallization Protocol & Workflow

This section provides a generalized, step-by-step protocol that can be adapted based on your solvent screening results.

G cluster_protocol Detailed Recrystallization Workflow start Start: Crude Product dissolve 1. Dissolve in minimal hot solvent (e.g., IPA) start->dissolve check_insoluble Insoluble matter present? dissolve->check_insoluble hot_filter 2. Perform Hot Filtration check_insoluble->hot_filter Yes cool_rt 3. Cool Slowly to Room Temperature check_insoluble->cool_rt No hot_filter->cool_rt check_crystals Crystals formed? cool_rt->check_crystals troubleshoot Troubleshoot: - Scratch flask - Add seed crystal - Cool further check_crystals->troubleshoot No cool_ice 4. Cool in Ice Bath (≥ 30 mins) check_crystals->cool_ice Yes troubleshoot->cool_rt collect 5. Collect Crystals via Vacuum Filtration cool_ice->collect wash 6. Wash with small amount of cold, fresh solvent collect->wash dry 7. Dry Crystals (Air or Vacuum Oven) wash->dry end End: Pure Product dry->end

Caption: A step-by-step workflow for the recrystallization of Piperazine-1-carboxamide HCl.

Experimental Steps:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent in portions. Heat the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved. Crucial: Use the minimum amount of hot solvent necessary to avoid low recovery.[7]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Rushing this step can cause impurities to be trapped in the crystal lattice.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold, fresh solvent to rinse away any remaining mother liquor that contains dissolved impurities.

  • Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter paper or by placing them in a vacuum oven at a mild temperature. Ensure the product is completely dry before measuring the final yield and performing analytical tests (e.g., melting point).

By following this guide, researchers can systematically address challenges and optimize the purification of this compound, leading to a product of high purity suitable for further research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Krasavin, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2164. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • PubChem. Tert-butyl Piperazine-1-carboxylate Hydrochloride. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • ResearchGate. 223 questions with answers in RECRYSTALLISATION. [Link]

  • Solubility of Things. Piperazine. [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ACS Publications. Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. [Link]

  • Pharmaffiliates. Piperazine-impurities. [Link]

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troubleshooting failed reactions involving Piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Piperazine-1-carboxamide Hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your synthetic challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address common failures and help you optimize your reaction outcomes.

Section 1: Fundamentals - Understanding Your Reagent

This section addresses the most critical and often overlooked aspects of this compound that form the foundation for successful reactions.

Q1: My reaction isn't starting. I've mixed my electrophile with this compound, but TLC/LC-MS shows only starting materials. What's the most likely cause?

A1: The most common reason for reaction failure is overlooking the fact that you are using a hydrochloride salt . This compound (MW: 165.62 g/mol ) is a salt where the secondary amine on the piperazine ring is protonated.[1][2] This protonation renders the nitrogen non-nucleophilic and thus unreactive towards electrophiles.

Core Directive: You must add a suitable base to neutralize the hydrochloride and liberate the free piperazine, which is the active nucleophile. A minimum of two equivalents of base is required: one to neutralize the HCl salt and a second to scavenge the acid produced during the subsequent reaction (e.g., in an acylation with an acyl chloride).

G cluster_0 The Critical First Step: Deprotonation Start Piperazine-1-carboxamide Hydrochloride (Inactive Salt) Base + Base (e.g., TEA, DIPEA) ≥ 2 equivalents Start->Base Non-nucleophilic FreeBase Piperazine-1-carboxamide (Active Nucleophile) Base->FreeBase Neutralization Electrophile + Electrophile (e.g., R-COCl) FreeBase->Electrophile Nucleophilic Attack Product Desired Product Electrophile->Product

Caption: Deprotonation workflow for activating the hydrochloride salt.

Q2: What is the solubility of this compound? I'm having trouble getting it to dissolve.

A2: As a hydrochloride salt, the compound has significantly different solubility compared to its free base. Its ionic nature enhances its solubility in polar solvents.[3]

Solvent CategoryExamplesQualitative Solubility of HCl SaltNotes
Polar Protic Water, Methanol, EthanolHighHighly soluble in water and lower alcohols.[4][5] This can be problematic for reactions requiring anhydrous conditions.
Polar Aprotic DMF, DMSOModerate to HighOften good choices for reaction solvents, but must be anhydrous.
Ethers THF, Dioxane, Diethyl EtherLow to InsolubleGenerally poor solvents for the salt form. The free base is more soluble.
Chlorinated Dichloromethane (DCM), ChloroformLowSolubility is limited. Can sometimes be used as a slurry.
Hydrocarbons Hexanes, TolueneInsolubleNot suitable as primary solvents for the salt.

Expert Insight: It is common to add the solid hydrochloride salt to your reaction solvent, add the base (like triethylamine or DIPEA), and stir for 15-30 minutes. You will often observe the solid dissolving as the more organic-soluble free base is formed. If solubility remains an issue, consider a more polar solvent like DMF.

Section 2: Troubleshooting Common Reactions

This section provides specific guidance for common synthetic transformations involving this compound.

Acylation & Amide Bond Formation

Q3: My acylation reaction with an acyl chloride is giving a very low yield. I've added two equivalents of triethylamine (TEA) in DCM, but the reaction is sluggish and incomplete.

A3: While TEA is a common choice, several factors can lead to low yields in acylation reactions:

  • Base Strength & Sterics: Triethylamine (pKa of conjugate acid ~10.7) is often sufficient, but if your acyl chloride is hindered or your system is sensitive, a stronger, non-nucleophilic base like Diisopropylethylamine (DIPEA or Hünig's base, pKa ~11) can be more effective.

  • Reaction Temperature: Many acylations are initially performed at 0 °C to control the exothermic reaction with the acyl chloride, and then allowed to warm to room temperature.[6] If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required after the initial addition, provided your substrates are stable.

  • Solvent Choice: DCM is standard, but if starting materials are not fully soluble even after adding the base, the reaction will be slow. Switching to DMF can significantly improve solubility and reaction rates.

  • Side Reaction - Dimerization/Polymerization: Ensure slow, dropwise addition of the acyl chloride to the solution of the piperazine free base. This minimizes high local concentrations of the electrophile, which could lead to side reactions.

Q4: I'm performing a peptide coupling (e.g., with HATU/EDC) and my reaction is messy, with multiple byproducts.

A4: Peptide coupling reactions require careful optimization.[7] A messy reaction profile often points to issues with the coupling reagents or reaction setup.

  • Activation Time: Are you pre-activating the carboxylic acid? For many coupling reagents like HATU, a short pre-activation of the carboxylic acid (5-10 minutes with HATU and a base like DIPEA) before adding the piperazine nucleophile can lead to cleaner reactions and higher yields.

  • Stoichiometry: Ensure precise stoichiometry. Use a slight excess of the piperazine component (e.g., 1.1 equivalents) relative to the carboxylic acid (1.0 equivalent) and the coupling reagents (1.1 equivalents).

  • Moisture: These reactions are highly sensitive to water. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). Water can hydrolyze activated esters and consume coupling reagents.

  • Byproduct from Coupling Reagent: If using EDC, the resulting urea byproduct is water-soluble, which aids in purification.[7] If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can be removed by filtration, but some may remain in solution, complicating purification.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF or DCM (to make a ~0.1 M solution).

  • Add this compound (1.05 eq) followed by 1-Hydroxybenzotriazole (HOBt) (1.1 eq).

  • Add DIPEA (3.0 eq) to the suspension and stir until the solids dissolve (or for 15 minutes).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1 eq) in one portion.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sulfonylation Reactions

Q5: I am trying to form a sulfonamide by reacting this compound with a sulfonyl chloride, but I'm only recovering the hydrolyzed sulfonyl chloride (sulfonic acid). What's wrong?

A5: This is a classic issue indicating that the nucleophilic attack is not occurring. The likely culprits are:

  • Insufficient Base: Sulfonylation reactions generate HCl, which must be scavenged. You need at least 2 equivalents of base. A tertiary amine base is standard, but in some cases, an inorganic base like K₂CO₃ in a polar aprotic solvent can be effective.

  • Competitive Hydrolysis: If there is any moisture in your reaction, the highly reactive sulfonyl chloride will preferentially react with water to form the corresponding sulfonic acid. Ensure all reagents, solvents, and glassware are scrupulously dry and the reaction is run under an inert atmosphere.

  • Use of Pyridine as Solvent/Base: Pyridine is an excellent solvent and acid scavenger for sulfonylation reactions. It can activate the sulfonyl chloride and drive the reaction to completion. Consider using pyridine as the solvent or as a co-solvent.

Section 3: Stability and Side Reactions

Q6: Can the carboxamide group on the piperazine ring interfere with my reaction or degrade?

A6: The carboxamide group (–CONH₂) is generally robust. However, under certain conditions, it can be problematic:

  • Strongly Acidic Conditions: While the piperazine nitrogen is the primary site of protonation, extremely harsh acidic conditions (e.g., concentrated strong acids at high temperatures) could potentially lead to hydrolysis of the amide. Standard reaction conditions for N-acylation or N-alkylation are typically not harsh enough to cause this.[8]

  • Strongly Basic Conditions & High Heat: Prolonged heating under strongly basic conditions (e.g., refluxing with NaOH) could also induce hydrolysis.

  • Reaction at the Amide Nitrogen: The primary amide nitrogen is significantly less nucleophilic than the secondary amine of the piperazine ring and generally does not react with common electrophiles under standard conditions. Double addition is rarely observed.

Q7: How should I store this compound?

A7: It is a stable, solid compound. It should be stored in a tightly sealed container in a cool, dry place.[2] Like many amine salts, it can be hygroscopic, so storage in a desiccator is recommended to prevent moisture absorption that could interfere with future anhydrous reactions.

Section 4: Analytical and Purification FAQs

Q8: How can I effectively monitor the progress of my reaction?

A8: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Use a moderately polar mobile phase (e.g., 5-10% Methanol in DCM). The starting hydrochloride salt will likely have a low Rf value (close to the baseline) due to its polarity. The free base and the final, less polar product should have higher Rf values. Staining with ninhydrin can be useful for visualizing the secondary amine of the starting material, which will disappear as the reaction progresses.

  • LC-MS: This is the most definitive method.[9][10] It allows you to monitor the disappearance of the starting material mass peak (M+H⁺ for the free base at m/z 130.09) and the appearance of the product mass peak.

G cluster_workflow General Troubleshooting Workflow Start Reaction Failed (Low/No Yield) CheckBase Is ≥ 2 eq. of base present to neutralize HCl salt? Start->CheckBase CheckSolubility Are all reagents soluble? CheckBase->CheckSolubility Yes AddBase Action: Add appropriate base and re-run CheckBase->AddBase No CheckConditions Are Temp/Time/Atmosphere appropriate? CheckSolubility->CheckConditions Yes ChangeSolvent Action: Switch to a more polar, anhydrous solvent (e.g., DMF) CheckSolubility->ChangeSolvent No CheckPurity Are starting materials pure and anhydrous? CheckConditions->CheckPurity Yes AdjustConditions Action: Modify temp/time, ensure inert atmosphere CheckConditions->AdjustConditions No Success Reaction Optimized CheckPurity->Success Yes PurifyReagents Action: Dry solvents/reagents, check SM purity CheckPurity->PurifyReagents No AddBase->CheckSolubility ChangeSolvent->CheckConditions AdjustConditions->CheckPurity PurifyReagents->Success

Caption: A decision tree for troubleshooting common reaction failures.

Q9: My product seems to be water-soluble, and I'm losing it during the aqueous workup. How can I improve my extraction?

A9: This is a common issue with smaller, polar molecules containing the piperazine moiety.

  • Back-Extraction: After your initial extraction, re-extract the aqueous layer multiple times (3-5 times) with your organic solvent (e.g., Ethyl Acetate or DCM).

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can drive your polar product into the organic layer.

  • Use a Different Solvent: If ethyl acetate isn't working well, a more polar extraction solvent like a 3:1 mixture of Chloroform/Isopropanol can be effective for extracting polar, amine-containing compounds.

  • Avoid Acidic/Basic Washes if Unnecessary: If your product has basic or acidic functional groups, washing with acid or base can cause it to partition into the aqueous layer. If possible, purify directly via chromatography after a simple water or brine wash.

References

  • BenchChem. (2025).
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Pipzine Chemicals. Piperazine-1-carboximidamide. Pipzine Chemicals. [Link]

  • Chemical Safety. Chemical Label: this compound. ChemicalSafety.com. [Link]

  • Patel, R. J., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (2025). Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide. BenchChem Scientific.
  • Solubility of Things. Piperazine dihydrochloride. Solubilityofthings.com. [Link]

  • Al-Sabha, T. N. (2013). Indirect chelatometric determination of piperazine in some pharmaceutical preparations.
  • Cignarella, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Royal Society of Chemistry. Analytical Methods. RSC Publishing. [Link]

  • NTU Journal of Pure Sciences. (2022).
  • Solubility of Things. Piperazine. Solubilityofthings.com. [Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. BenchChem Scientific.

Sources

Technical Support Center: Optimization of Coupling Conditions for Piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Piperazine-1-carboxamide Hydrochloride coupling reactions. As Senior Application Scientists, we understand that while amide bond formation is a fundamental transformation in organic synthesis, the specific nuances of coupling with piperazine derivatives can present unique challenges. This guide is designed to provide you with in-depth, practical solutions to common issues encountered during your experiments, moving beyond simple procedural steps to explain the underlying chemical principles.

Our goal is to empower you with the knowledge to not only troubleshoot your current reactions but also to proactively design more robust and efficient coupling strategies in the future.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the coupling of this compound with carboxylic acids. Each issue is followed by a detailed explanation of potential causes and a set of actionable solutions.

Issue 1: Low or No Product Yield

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting materials (piperazine and/or carboxylic acid) and minimal or no desired amide product.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. If this activation is incomplete, the reaction will not proceed efficiently.

    • Solution 1: Re-evaluate Your Coupling Reagent. For routine couplings, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often sufficient, especially when used with additives like HOBt (1-hydroxybenzotriazole)[1][2][3]. However, for more sterically hindered or electronically deactivated carboxylic acids, more potent coupling reagents are recommended. Consider switching to uronium/aminium or phosphonium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or PyBOP[2][4]. These reagents often lead to faster reactions and higher yields[2].

    • Solution 2: Ensure Anhydrous Conditions. Coupling reagents, particularly carbodiimides, can be sensitive to moisture[2]. Water can hydrolyze the activated carboxylic acid intermediate, regenerating the starting material. Always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Basicity: Piperazine-1-carboxamide is supplied as a hydrochloride salt. The amine nitrogen is protonated, rendering it non-nucleophilic. A base is required to neutralize the HCl salt and deprotonate the piperazine nitrogen, freeing it to act as a nucleophile.

    • Solution: Add an appropriate non-nucleophilic organic base. The most commonly used bases are diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM)[2]. A hindered base like DIPEA is often preferred to minimize potential side reactions[2]. Typically, at least two equivalents of base are required: one to neutralize the hydrochloride salt and one to scavenge the acid generated during the coupling reaction.

  • Poor Solubility of Reactants: If any of the reactants (piperazine salt, carboxylic acid, coupling reagent, or base) are not fully dissolved, the reaction will be heterogeneous and proceed slowly, if at all.

    • Solution: Choose an appropriate solvent. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are common choices for amide coupling reactions[1][3][4]. If solubility remains an issue, consider other polar aprotic solvents like acetonitrile or N-methyl-2-pyrrolidone (NMP). Gentle warming may also help to dissolve the reactants, but be mindful of the thermal stability of your compounds and reagents.

Issue 2: Formation of Significant Byproducts

Symptoms: TLC or LC-MS analysis shows the desired product along with one or more significant, unidentified spots or peaks.

Potential Causes & Solutions:

  • N-acylurea Formation (with Carbodiimides): When using carbodiimides like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.

    • Solution: Use an additive. Additives such as HOBt or HOAt intercept the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement[2][5]. This minimizes the formation of the N-acylurea byproduct[2].

  • Double Acylation of Piperazine: Although the second nitrogen of piperazine-1-carboxamide is part of an amide and thus less nucleophilic, under harsh conditions or with highly reactive acylating agents, double acylation can occur.

    • Solution 1: Control Stoichiometry. Use a slight excess (typically 1.1-1.2 equivalents) of the piperazine derivative relative to the carboxylic acid to favor mono-acylation.

    • Solution 2: Optimize Reaction Temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reactivity and minimize over-acylation.

  • Epimerization of Chiral Carboxylic Acids: If your carboxylic acid has a chiral center alpha to the carboxyl group (e.g., an amino acid), there is a risk of racemization or epimerization under the coupling conditions.

    • Solution 1: Use racemization-suppressing additives. HOBt and, more effectively, HOAt are known to suppress racemization[2].

    • Solution 2: Choose the right coupling reagent. Reagents like HATU and COMU are known for their ability to minimize epimerization[2].

    • Solution 3: Maintain low reaction temperatures. Performing the activation and coupling at 0 °C or below can significantly reduce the rate of epimerization[2].

Issue 3: Difficult Product Purification

Symptoms: The crude product is a complex mixture that is difficult to separate by standard chromatographic techniques.

Potential Causes & Solutions:

  • Water-Soluble Byproducts: Byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) from DCC, or the urea from EDC) can complicate purification.

    • Solution 1: Aqueous Workup. A standard workup procedure involving sequential washes with a weak acid (e.g., 5% aqueous citric acid or 1M HCl), a weak base (e.g., saturated aqueous sodium bicarbonate), and brine can remove many common impurities[2][4]. The acidic wash removes unreacted amine and basic byproducts, while the basic wash removes unreacted carboxylic acid and acidic additives like HOBt.

    • Solution 2: Choose a reagent with a water-soluble byproduct. EDC is often preferred over DCC for this reason, as the resulting urea is water-soluble and can be easily removed during an aqueous workup[5]. DCU, the byproduct of DCC, is largely insoluble in most organic solvents and must be removed by filtration, which can sometimes be inefficient[1][5].

  • Co-elution of Product and Impurities: The desired product may have a similar polarity to one or more byproducts, making separation by silica gel chromatography challenging.

    • Solution 1: Optimize your chromatography. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and gradients to improve separation.

    • Solution 2: Consider alternative purification methods. If silica gel chromatography is ineffective, consider reverse-phase chromatography, crystallization, or salt formation to purify your product[6].

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the coupling reaction?

A1: A good starting point is to use the carboxylic acid as the limiting reagent (1.0 equivalent). A slight excess of the this compound (1.1-1.2 equivalents), the coupling reagent (1.1-1.2 equivalents), and the additive like HOBt (1.1-1.2 equivalents) is typically recommended. The base should be used in at least a 2.5-fold excess to both neutralize the hydrochloride salt and the acid generated during the reaction[4].

Q2: How do I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress[4]. A good TLC system should show a clear separation between your starting materials and the product spot. For LC-MS, you can monitor the disappearance of the starting material peaks and the appearance of the product peak with the expected mass-to-charge ratio.

Q3: My carboxylic acid is very sterically hindered. What are the best conditions to use?

A3: For sterically demanding substrates, a more powerful coupling reagent is often necessary. HATU is highly effective for coupling sterically hindered substrates and generally results in faster reaction times and higher yields[2][4]. You may also need to increase the reaction temperature, but this should be done cautiously while monitoring for byproduct formation.

Q4: Can I use an inorganic base like potassium carbonate?

A4: While inorganic bases can be used in some amide coupling reactions, they are generally not recommended for this type of transformation. They often have poor solubility in common organic solvents like DCM and DMF, which can lead to a heterogeneous reaction mixture and inefficient deprotonation of the piperazine hydrochloride. Non-nucleophilic organic bases like DIPEA or NMM are preferred for their solubility and compatibility with the reaction conditions[2].

Q5: What is the purpose of the "pre-activation" step mentioned in some protocols?

A5: Pre-activation involves mixing the carboxylic acid, coupling reagent, and base for a short period (typically 15-30 minutes) before adding the amine[1][4]. This allows for the complete formation of the active ester intermediate, which can then react efficiently with the amine once it is added. This can be particularly useful for sluggish reactions or when trying to minimize side reactions.

Experimental Protocols & Data

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents (e.g., ethyl acetate, 1M HCl, saturated aqueous NaHCO3, brine, anhydrous MgSO4, silica gel)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Enhanced Amide Coupling using HATU

This protocol outlines the use of the highly efficient coupling reagent HATU, which is particularly useful for challenging substrates.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Standard workup and purification reagents

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEADMF or DCM4 - 2475 - 90A cost-effective and widely used method. The urea byproduct is water-soluble, simplifying purification[3][4].
HATU NoneDIPEADMF2 - 685 - 98Highly efficient and rapid coupling, often preferred for sterically hindered substrates. Minimizes racemization[1][4].
BOP NoneDIPEADMF2 - 880 - 95Effective coupling reagent, but produces carcinogenic HMPA as a byproduct. Use with caution[4].

Yields are illustrative and can vary based on the specific substrates, reaction scale, and purification method.

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for success. The following diagram illustrates the key steps in a typical amide coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification A 1. Dissolve Reactants (Carboxylic Acid, Piperazine HCl, Additive) B 2. Add Base (DIPEA) A->B C 3. Cool to 0 °C B->C D 4. Add Coupling Reagent (e.g., EDC) C->D E 5. Stir and Monitor (TLC/LC-MS) D->E F 6. Quench & Aqueous Wash E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - EDC-urea N_acylurea N-Acylurea Byproduct (Unreactive) O_acylisourea->N_acylurea Rearrangement (Side Reaction) HOBt HOBt Amide Desired Amide Product HOBt_ester->Amide + R'-NH2 - HOBt Piperazine Piperazine-1-carboxamide (R'-NH2)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

References
  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Parasitology International, 90, 102604. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • U.S. Patent No. US2919275A. (1959). Purification of piperazine.

Sources

removal of disubstituted byproducts in piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity in Piperazine Functionalization

Piperazine is a cornerstone nitrogen heterocycle in modern drug discovery, forming the structural core of numerous blockbuster drugs.[1][2] Despite its prevalence, the functionalization of the piperazine ring presents a persistent challenge for synthetic chemists: controlling the selectivity between mono- and di-substitution. The two secondary amine nitrogens exhibit similar nucleophilicity, often leading to the formation of undesired 1,4-disubstituted byproducts, which complicates purification and reduces the yield of the target mono-substituted compound.[3][4][5]

This technical guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help researchers navigate the complexities of piperazine synthesis and effectively remove disubstituted byproducts.

Troubleshooting Guide: From Reaction Control to Product Purification

This section addresses specific issues encountered during piperazine synthesis in a direct question-and-answer format.

Question 1: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

Answer: This is the most common challenge in piperazine chemistry, stemming from the comparable reactivity of the two nitrogen atoms.[3][6] The formation of the disubstituted byproduct can be suppressed by strategically manipulating the reaction conditions and reagents to favor mono-substitution.

Strategic Approaches to Favor Mono-Substitution
StrategyPrincipleAdvantagesDisadvantages
Stoichiometric Control Use a large excess (5-10 equivalents) of piperazine relative to the electrophile.[3]Simple, one-step procedure.Requires removal of a large amount of unreacted piperazine; not atom-economical.
Controlled Addition Add the electrophile (e.g., alkyl halide) slowly or dropwise at a reduced temperature.[3]Reduces the instantaneous concentration of the electrophile, minimizing the chance of a second reaction.May require longer reaction times; less effective for highly reactive electrophiles.
Protecting Group Strategy Use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group "blocks" one nitrogen.[3][4]Provides excellent control and high selectivity for mono-substitution.Requires additional synthesis steps (protection and deprotection), which can lower the overall yield.[4]
Protonation Strategy Use a mixture of free piperazine and a piperazine salt (e.g., piperazine dihydrochloride). The proton acts as an in-situ protecting group.[4][5]Clever one-pot method that avoids separate protection/deprotection steps.Requires careful optimization of the base and solvent system.

The following diagram illustrates the competing reaction pathways.

G Piperazine Piperazine (HN(CH₂)₂NH) MonoSub Desired Mono-substituted Product (R-N(CH₂)₂NH) Piperazine->MonoSub 1st Substitution (Desired) Electrophile Electrophile (R-X) Electrophile->MonoSub DiSub Disubstituted Byproduct (R-N(CH₂)₂N-R) Electrophile->DiSub MonoSub->DiSub 2nd Substitution (Undesired)

Caption: Competing pathways in piperazine substitution.

Question 2: I have already run my reaction and have a mixture of mono- and di-substituted piperazine. What are the best methods to separate them?

Answer: Separating structurally similar amine products requires leveraging subtle differences in their physical properties. While challenging, several standard laboratory techniques are highly effective.

  • Column Chromatography: This is the most widely used technique for small to medium-scale purification. A critical consideration for basic compounds like piperazines is the acidic nature of standard silica gel, which can cause significant peak tailing.

    • Expert Tip: To counteract this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent system.[3] This neutralizes the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.

  • Acid-Base Extraction: This classic liquid-liquid extraction technique is exceptionally powerful for separating basic piperazine products from non-basic impurities or byproducts with different basicities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine derivatives will be protonated to form salts and move into the aqueous layer.

    • Separate the layers. The organic layer now contains non-basic impurities.

    • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 12. This deprotonates the piperazine salts, regenerating the free amines.

    • Re-extract the now-basic aqueous layer with an organic solvent to recover the purified piperazine products.[3]

G cluster_0 Step 1: Acid Extraction cluster_1 Step 2: Basification & Re-extraction Crude Crude Mixture in Organic Solvent AddAcid Add 1M HCl (aq) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Aqueous Aqueous Layer (Protonated Piperazines) Separate1->Aqueous Organic Organic Layer (Non-basic Impurities) Separate1->Organic AddBase Add NaOH (aq) Aqueous->AddBase ReExtract Re-extract with Organic Solvent AddBase->ReExtract Purified Purified Piperazines in Organic Layer ReExtract->Purified

Caption: Workflow for purification via acid-base extraction.

  • Crystallization: If the desired mono-substituted product is a solid and has a different solubility profile from the disubstituted byproduct, recrystallization can be an excellent method for purification, particularly on a larger scale.[3]

  • Distillation: For specific, lower-boiling N-alkylated piperazines, industrial-scale separation may involve fractional or extractive distillation. For example, extractive distillation using ethylene glycol can be used to separate N-methylpiperazine from piperazine.[7] In another specialized case, N,N'-diethylpiperazine can be removed from piperazine and N-ethylpiperazine by forming an azeotrope-like mixture with water that boils below 100°C.[8]

Question 3: My synthesis involves the cyclization of diethanolamine (DEA) with ammonia. What are the common side products, and how can they be minimized?

Answer: The reductive amination of diethanolamine is a common industrial route to piperazine. However, this reaction can produce a complex mixture of linear and cyclic amines.[9]

  • Common Byproducts: Besides piperazine (PIP), significant byproducts can include aminoethylethanolamine (AEEA), ethylenediamine (EDA), and other higher-order amines.[10]

  • Minimization Strategies: Selectivity is highly dependent on the catalyst and reaction conditions.

    • Catalyst Choice: Modern catalysts, often featuring a mixture of metals like cobalt, nickel, or copper combined with a noble metal such as ruthenium or rhenium on a mixed-metal oxide support, have been developed to enhance selectivity towards PIP and AEEA while minimizing other byproducts.[10]

    • Reaction Conditions: High temperatures (e.g., 200-275 °C) and pressures are typically required.[11][12] Careful optimization of these parameters is crucial for maximizing the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the formation of disubstituted byproducts? A1: The root cause is the inherent chemical nature of the piperazine molecule. It possesses two secondary nitrogen atoms of very similar basicity and nucleophilicity. After the first substitution occurs on one nitrogen, the second nitrogen remains reactive and can compete for the electrophile, leading to the 1,4-disubstituted product.[3][6]

Q2: How can I reliably synthesize an unsymmetrically 1,4-disubstituted piperazine (with two different groups on the nitrogens)? A2: The most robust and controlled method is a stepwise approach utilizing a protecting group strategy.[3]

  • Begin with a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.

  • Introduce the first substituent (R¹) onto the unprotected nitrogen.

  • Purify the mono-substituted, protected intermediate.

  • Remove the protecting group under appropriate conditions (e.g., acid for Boc).

  • Introduce the second, different substituent (R²) onto the newly available nitrogen.

G Start Mono-protected Piperazine (P-N(CH₂)₂NH) Step1 1. Add R¹-X Start->Step1 Intermediate P-N(CH₂)₂N-R¹ Step1->Intermediate Step2 2. Deprotection Intermediate->Step2 MonoSub H-N(CH₂)₂N-R¹ Step2->MonoSub Step3 3. Add R²-X MonoSub->Step3 Final Unsymmetrical Product (R²-N(CH₂)₂N-R¹) Step3->Final

Caption: Stepwise synthesis of an unsymmetrical piperazine.

Q3: What analytical techniques are best for quantifying the ratio of mono- to di-substituted products in my crude mixture? A3: Several analytical methods can provide accurate quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying products. Since piperazine itself lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride may be necessary to enable sensitive UV or fluorescence detection, especially for trace analysis.[13][14]

  • Gas Chromatography (GC): GC, particularly when coupled with a nitrogen-selective detector (NPD) or a mass spectrometer (GC-MS), is excellent for analyzing volatile piperazine derivatives.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for determining the molar ratio of products in a mixture, provided there are distinct, well-resolved peaks corresponding to each compound. The ratio can be calculated by integrating the signals unique to the mono- and di-substituted species.[16]

Key Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol provides a reliable method for preparing the mono-protected piperazine intermediate.

  • Materials:

    • Piperazine (2.0 equivalents)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve Boc₂O in DCM.

    • Add the Boc₂O solution dropwise to the cooled piperazine solution over 30-60 minutes with stirring.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water. Concentrate the organic layer under reduced pressure.

    • Purify the resulting residue by column chromatography to isolate pure N-Boc-piperazine.[3]

Protocol 2: Purification of a Piperazine Derivative by Acid-Base Extraction

This protocol outlines the steps for separating a basic piperazine product from neutral impurities.

  • Materials:

    • Crude reaction mixture

    • Dichloromethane (DCM) or Ethyl Acetate

    • 1M Hydrochloric Acid (HCl)

    • 1M Sodium Hydroxide (NaOH)

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude product in DCM.

    • Transfer the solution to a separatory funnel and extract three times with 1M HCl. Combine the aqueous layers.

    • Cool the combined aqueous layers in an ice bath and slowly add 1M NaOH with stirring until the pH is >12.

    • Extract the basified aqueous layer three times with fresh DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified piperazine derivative.[3]

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia MDPI. [Link]

  • Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Piperazine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Reductive amination of diethanolamine and resulting product mixture. (2014).
  • Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • N-methyl piperazine and N-ethyl piperazine separation method. (2014).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2025). ResearchGate. [Link]

  • Dalene, M., & Skarping, G. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography, 370(2), 245-58. [Link]

  • Separation of n-methyl piperazine from mixtures thereof with piperazine. (1962).
  • Chen, M. (2013). Piperazine citrate preparation process. SciSpace. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017). ResearchGate. [Link]

  • Process for the preparation of piperazine. (1972).
  • Purification of piperazine. (1959).
  • Distillative isolation of N-ethylpiperazine in the presence of water. (1990).
  • Process for preparation of piperazine. (1962).
  • Recovery and purification of piperazine. (1969).
  • Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. (n.d.). Royal Society of Chemistry. [Link]

  • Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. (n.d.). ElectronicsAndBooks. [Link]

  • Methods for the catalytic synthesis of piperazine. (2025). ResearchGate. [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.). ResearchGate. [Link]

  • Progress in arylpiperazine synthesis by the catalytic amination reaction. (2009). PubMed. [Link]

  • Separation method of piperazine. (2014).
  • Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. (2025). ResearchGate. [Link]

  • Comprehensive Overview of 2-Methylpiperazine (CAS:109-07-9). (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • N-ETHYL PIPERAZINE. (n.d.). Sanjay Chemicals (India) Pvt. Ltd.. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). ResearchGate. [Link]

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stability of Piperazine-1-carboxamide Hydrochloride under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Piper-azine-1-carboxamide Hydrochloride

Introduction: Navigating Undefined Stability Profiles

Welcome to the technical support center for Piperazine-1-carboxamide Hydrochloride. As researchers and drug development professionals, you are aware that a thorough understanding of a compound's stability is fundamental to ensuring data integrity, formulation viability, and, ultimately, therapeutic efficacy and safety.

A review of publicly available literature indicates a lack of specific, published stability studies for this compound. This guide is therefore designed not as a repository of existing data, but as a proactive, authoritative resource to empower you to determine its stability profile. We will proceed from first principles, examining the molecule's constituent functional groups to hypothesize potential degradation pathways and provide robust, field-tested protocols for you to generate the necessary data in your own laboratory settings.

This document adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which governs stability testing for new drug substances and products.[1][2][3]

Frequently Asked Questions (FAQs): Understanding Potential Liabilities

Q1: What are the most likely points of chemical instability in the this compound molecule?

Answer: Based on its structure, there are two primary functional groups of concern for hydrolytic degradation: the amide bond and the piperazine ring .

  • Amide Group: The carboxamide is the most probable site of hydrolysis. Under both acidic and basic conditions, this bond can be cleaved to yield piperazine and carbamic acid (which is unstable and decomposes), or derivatives thereof. Amide hydrolysis is a well-understood process, though amides are generally more resistant to hydrolysis than esters.[4][5][6]

  • Piperazine Ring: The piperazine ring itself is a six-membered heterocyclic amine. Such rings are generally stable.[7] However, extreme pH and temperature conditions could potentially lead to ring-opening reactions, though this is considered less likely than amide hydrolysis under typical experimental conditions.[8] The hydrochloride salt form indicates that one or both of the piperazine nitrogens are protonated, which influences their nucleophilicity and overall reactivity.

Q2: How do acidic and basic conditions specifically threaten the amide bond in this molecule?

Answer: The mechanism of amide hydrolysis is catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[9] This process, while often requiring heat, leads to the cleavage of the C-N bond, breaking the molecule into piperazine and a carboxylic acid derivative.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[4][10] This reaction is typically slower than acid-catalyzed hydrolysis for amides because the resulting amine anion is a poor leaving group. However, with sufficient heat and concentration of base, the reaction can be driven to completion, yielding a carboxylate salt and piperazine.[4][10]

Q3: I'm observing a rapid loss of my parent compound in acidic solution. What is the likely cause?

Answer: Rapid degradation under acidic conditions strongly points to the acid-catalyzed hydrolysis of the amide bond as the primary degradation pathway. To confirm this, you should use an appropriate analytical method, like HPLC, to monitor for the appearance of new peaks that could correspond to the piperazine degradant. The rate of this degradation will be dependent on the specific pH, temperature, and concentration of your solution.

Q4: My solution of this compound turned cloudy after I adjusted the pH with a strong base. What is happening?

Answer: This is likely a solubility issue, not necessarily degradation. This compound is a salt, making it water-soluble. When you add a strong base (e.g., NaOH), you deprotonate the protonated piperazine nitrogen, converting the hydrochloride salt into its free base form. The free base of an organic molecule is often significantly less soluble in aqueous media than its salt form, causing it to precipitate out of solution. It is crucial to distinguish between precipitation and degradation. You can test this by re-acidifying a small aliquot of the cloudy solution; if the precipitate redissolves, it confirms a pH-dependent solubility issue.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent degradation rates between replicate experiments. 1. Inaccurate pH measurement/buffering.2. Temperature fluctuations.3. Variability in initial sample concentration.1. Calibrate pH meter immediately before use. Use high-quality buffers.2. Conduct experiments in a calibrated, stable temperature environment (e.g., water bath, incubator).3. Ensure precise and accurate preparation of all stock and working solutions.
Appearance of multiple, unexpected peaks in the HPLC chromatogram. 1. Complex degradation cascade (secondary degradants).2. Reaction with buffer components.3. Oxidative degradation if samples are not protected from air.1. Perform a time-course study to observe the formation and disappearance of peaks, which can help establish the degradation pathway.2. Select inert buffers (e.g., phosphate) and run a buffer blank under stress conditions to check for reactivity.3. Degas solvents and consider blanketing samples with an inert gas like nitrogen or argon.
Parent compound peak area is decreasing, but no major degradant peak is appearing. 1. Degradant is not UV-active at the detection wavelength.2. Degradant is precipitating out of solution.3. Degradant is volatile.4. Degradant is adsorbing to the HPLC column or sample vial.1. Use a Photodiode Array (PDA) detector to screen all wavelengths. Consider alternative detection methods like Mass Spectrometry (LC-MS) or Charged Aerosol Detection (CAD).2. Visually inspect samples for precipitation. Centrifuge and analyze the supernatant.3. Unlikely for piperazine, but possible. Use appropriate sample handling.4. Use silanized glass vials. Evaluate different column chemistries.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH Q1A guidelines.[1][2][3] The goal is to achieve 5-20% degradation of the active substance.[11]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., HPLC-grade water or a mild organic solvent like acetonitrile if solubility is an issue).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at 40°C and 60°C.
  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at 40°C and 60°C.
  • Control: Dilute the stock solution with the same solvent used for preparation and keep it at 4°C.

3. Time Points:

  • Withdraw aliquots from each vial at initial (T=0), 2, 4, 8, 12, and 24 hours.

4. Sample Analysis:

  • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
  • Analyze all samples by a suitable HPLC-UV method (see Protocol 2).

5. Data Evaluation:

  • Calculate the percentage of degradation for the parent compound.
  • Monitor for the formation of new peaks and calculate their peak area percentage relative to the total area.
Protocol 2: HPLC Method for Stability Analysis

Since the piperazine moiety lacks a strong UV chromophore, derivatization may be necessary for sensitive detection, especially of the piperazine degradant.[12][13] However, a direct UV method may suffice for monitoring the parent compound.

  • Instrumentation: HPLC with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (A) and 0.1% TFA in Acetonitrile (B) is a good starting point.

  • Gradient: A typical starting gradient would be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a low wavelength (e.g., 210 nm) where the amide bond may absorb, or use a PDA to identify the optimal wavelength.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizing Workflows and Mechanisms

To aid in your experimental design and interpretation, the following diagrams illustrate the key processes.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M & 1M HCl, 40/60°C) Stock->Acid Base Base Hydrolysis (0.1M & 1M NaOH, 40/60°C) Stock->Base Control Control Sample (4°C) Stock->Control Timepoints Sample at Timepoints (0, 2, 4, 8, 12, 24h) Acid->Timepoints Base->Timepoints Control->Timepoints Neutralize Neutralize Aliquots Timepoints->Neutralize HPLC Analyze by HPLC-PDA Neutralize->HPLC Deg Calculate % Degradation HPLC->Deg Pathway Identify Degradants & Propose Pathway Deg->Pathway

Caption: Forced Degradation Study Workflow.

Caption: Hypothesized Hydrolytic Degradation Pathways.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • ICH releases overhauled stability guideline for consult
  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (n.d.). ICH.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency.
  • Q1A(R2) A deep dive in Stability Studies. (2025). YouTube.
  • Hydrolysis of Amides. (n.d.). University of Calgary.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). [Source Not Available].
  • A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences.
  • Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. (2010). Taylor & Francis.
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube.
  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. (n.d.). PubMed Central.
  • Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022).
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). [Source Not Available].
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.
  • Piperazine. (n.d.). Wikipedia.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (n.d.). Industrial & Engineering Chemistry Research.
  • Thermal degradation of piperazine and its structural analogs. (2025).
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). [Source Not Available].
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025). PubMed.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2025).

Sources

Technical Support Center: Navigating the Scale-Up of Piperazine-1-carboxamide Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and scale-up of Piperazine-1-carboxamide Hydrochloride. As drug development professionals, we understand that transitioning a synthetic route from the bench to a pilot or production scale introduces a host of challenges not always apparent in small-scale experiments. This guide is structured to provide direct, actionable solutions to the specific issues encountered during this critical process. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring that your scale-up is not only successful but also robust and reproducible.

This center is designed as a dynamic resource, organized into frequently asked questions for quick reference and in-depth troubleshooting guides for more complex, persistent issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the scale-up process.

Q1: My reaction yield is consistently low, even though the small-scale synthesis worked perfectly. What are the most common culprits in scale-up?

A1: Low yield during scale-up is a classic problem often traced back to three factors: inefficient heat transfer, poor mixing, and competing side reactions that become more prominent at a larger scale. In the synthesis of Piperazine-1-carboxamide, which typically involves the reaction of piperazine with urea at elevated temperatures, precise thermal control is paramount. As batch size increases, surface-area-to-volume ratio decreases, making it harder to maintain a uniform temperature. Hot spots can lead to the thermal decomposition of urea into undesirable byproducts like biuret and cyanuric acid.[1][2]

Q2: I am observing a significant amount of a high-melting point, poorly soluble byproduct in my crude product. What is it likely to be?

A2: This is a hallmark of disubstitution. Piperazine has two secondary amine nitrogens, both of which are nucleophilic. The most common and troublesome byproduct is 1,4-bis(carboxamido)piperazine. This molecule is symmetrical and often less soluble than the desired mono-substituted product, causing it to crash out of the reaction mixture and complicate purification. This issue is exacerbated if the stoichiometry is not carefully controlled or if the reaction is run for too long at high temperatures.[3]

Q3: How can I selectively synthesize the mono-substituted product without resorting to complex protecting group strategies?

A3: While protecting groups offer a robust but less atom-economical solution, a more elegant approach for scale-up is to leverage the basicity of piperazine. By using a protonated form of piperazine, such as piperazine monohydrochloride or monoacetate, one nitrogen atom is effectively "protected" as an ammonium salt.[3][4] This leaves only one free secondary amine available for reaction with the carbonyl source (e.g., isocyanic acid derived from urea). This method simplifies the process by avoiding additional protection and deprotection steps.[4]

Q4: During the aqueous workup, my product seems to be lost to the aqueous phase, resulting in low recovery after extraction. How can I improve this?

A4: Piperazine-1-carboxamide is a polar molecule with a basic nitrogen, making it significantly soluble in water, especially under acidic conditions where it will be protonated. To maximize recovery during extraction with an organic solvent, the pH of the aqueous layer must be carefully adjusted. You should basify the aqueous solution (e.g., with NaOH) to a pH well above the pKa of the secondary amine (piperazine pKa values are ~5.3 and 9.7) to ensure it is in its free base form.[5][6] Additionally, performing a "salting out" by saturating the aqueous layer with a salt like NaCl can decrease the product's solubility in water and drive it into the organic phase.[6]

Q5: The final hydrochloride salt is off-color and oily, and it refuses to crystallize properly. What is causing this?

A5: An oily or poorly crystalline product is almost always a sign of impurities. The presence of residual unreacted piperazine, excess solvent, or side products can act as crystal lattice inhibitors. An off-color appearance often points to degradation products formed at high temperatures. Before salt formation, ensure the free base is of the highest possible purity. Consider a charcoal treatment of the free base solution to remove color impurities. For crystallization, slow addition of HCl in a suitable solvent system (e.g., isopropanol/ether) at a controlled temperature is critical. Seeding with a small crystal of pure product can often induce crystallization.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific problems, outlining the symptoms, probable causes, and validated solutions.

Guide A: The Synthesis Step - Maximizing Conversion and Selectivity
  • Symptom: Analysis of the crude product (by HPLC, LC-MS, or NMR) shows a significant peak corresponding to the disubstituted byproduct. The isolated yield of the desired mono-substituted product is low, and the impurity is difficult to remove by standard crystallization.

  • Probable Cause: The second nitrogen of the piperazine ring, or the nitrogen on the desired product, reacts with another molecule of the carbonyl source. This is favored by using a 1:1 molar ratio of piperazine to urea (or other reactant) or by high reaction temperatures that increase the reaction rate non-selectively.

  • Recommended Solutions:

    • Stoichiometric Control: Use a molar excess of piperazine relative to the urea (e.g., 2:1 or 3:1). This statistically favors the mono-addition and ensures the limiting reagent (urea) is consumed before significant disubstitution can occur. The unreacted piperazine, being highly water-soluble, can be easily removed during the aqueous workup.[7]

    • Protonation Strategy: As mentioned in the FAQ, conduct the reaction using piperazine monohydrochloride. This protects one nitrogen, forcing mono-substitution.[4]

    • Controlled Reagent Addition: If using a more reactive carbonyl source like an isocyanate, add it slowly and at a reduced temperature to a solution of piperazine. This maintains a low concentration of the electrophile, favoring reaction with the more abundant and nucleophilic piperazine over the less nucleophilic product.[3]

  • Symptom: The crude product contains multiple byproducts, and the reaction mixture may become thick or even solidify at high temperatures. The product may have a faint ammonia smell.

  • Probable Cause: The reaction is being run at too high a temperature. Urea begins to decompose above 152-160 °C to form ammonia and highly reactive isocyanic acid (HNCO).[2] While HNCO is the desired reactant, at excessive temperatures or concentrations, it can react with the newly formed urea product to create biuret-like structures or trimerize to form cyanuric acid.[1][8]

  • Recommended Solutions:

    • Precise Temperature Control: Maintain the reaction temperature within the optimal window where urea decomposes at a controlled rate without excessive side reactions. This is typically in the range of 130-150 °C.[9] Use a well-calibrated reactor with efficient heating and stirring to avoid local hot spots.

    • Reaction Time Optimization: Monitor the reaction progress closely using in-process controls (e.g., TLC or HPLC). Stop the reaction once the starting piperazine is consumed to prevent the product from degrading or reacting further.

Guide B: Workup and Isolation of the Free Base
  • Symptom: After basification and extraction, the yield of the isolated free base is significantly lower than expected based on in-process analysis of the reaction mixture.

  • Probable Cause: The product has high water solubility, even in its free base form. The pH of the aqueous layer may not be high enough, or an insufficient number of extractions were performed.

  • Recommended Solutions:

    • pH Adjustment and Verification: Adjust the aqueous phase to a pH of 11-12 using a strong base like NaOH to ensure the complete deprotonation of the product. Verify the pH with a calibrated meter.

    • Salting Out: Add sodium chloride to the aqueous layer until saturation to decrease the polarity of the aqueous phase and reduce the solubility of the organic product.[6]

    • Choice of Extraction Solvent: Use a more polar extraction solvent that is immiscible with water, such as dichloromethane or a mixture of chloroform and isopropanol, which may better solvate the polar product.

    • Continuous Extraction: For large-scale operations where batch extractions are inefficient, consider using a continuous liquid-liquid extractor to ensure exhaustive recovery of the product.

Guide C: Purification and Hydrochloride Salt Formation
  • Symptom: The final product has an inconsistent melting point, and elemental analysis or titration reveals an incorrect hydrochloride stoichiometry (e.g., a mix of mono- and di-hydrochloride). The product precipitates as an oil or fails to crystallize.

  • Probable Cause: Improper control over the addition of hydrochloric acid or the presence of impurities. Piperazine-1-carboxamide has two basic nitrogens and can form both a mono- and di-hydrochloride salt. The presence of water can also hinder crystallization.

  • Recommended Solutions:

    • Purify the Free Base: Ensure the free base is of high purity (>99%) before attempting salt formation. Recrystallize the free base from a suitable solvent (e.g., toluene, ethyl acetate) if necessary.

    • Stoichiometric HCl Addition: Use a calculated amount of HCl (e.g., 1.0 to 1.05 equivalents) dissolved in an anhydrous solvent like isopropanol or ether. Add the HCl solution slowly to a solution of the free base at a controlled temperature.

    • Solvent Selection: Choose a solvent system where the hydrochloride salt has low solubility, promoting crystallization. Common choices include ethanol, isopropanol, or mixtures with less polar co-solvents like ethyl acetate or MTBE.[10]

    • Control Crystallization Conditions: Cool the solution slowly after HCl addition and stir gently. If an oil forms, try warming the mixture to redissolve it and then cooling it even more slowly, potentially with seeding.

Part 3: Protocols and Data

Experimental Protocol: Optimized Scale-Up Synthesis and Purification
  • Reaction Setup: In a temperature-controlled reactor equipped with a mechanical stirrer and a reflux condenser, charge piperazine (2.0 eq) and a suitable solvent (e.g., xylene or toluene).

  • Reaction: Heat the mixture to 135-140 °C. Slowly add urea (1.0 eq) portion-wise over 1-2 hours to control the evolution of ammonia.

  • Monitoring: Maintain the temperature and stir for 4-6 hours. Monitor the reaction by HPLC until the consumption of urea is complete.[11]

  • Workup: Cool the reaction mixture to room temperature. Add water and adjust the pH to >11 with 50% NaOH solution.

  • Extraction: Extract the aqueous layer 3-4 times with dichloromethane. Combine the organic layers.

  • Purification of Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base. Recrystallize from a minimal amount of hot toluene.

  • Salt Formation: Dissolve the purified free base in anhydrous isopropanol. Slowly add a solution of 1.05 equivalents of HCl in isopropanol with stirring.

  • Isolation: Cool the resulting slurry in an ice bath, stir for 1 hour, and then filter the solid product. Wash the filter cake with cold isopropanol and then with ether.

  • Drying: Dry the final this compound product in a vacuum oven at 40-50 °C.

Data Presentation: Impact of Reaction Temperature on Purity and Byproduct Formation
Reaction Temperature (°C)Yield of Mono-Product (%)Purity by HPLC (Area %)1,4-Disubstituted Byproduct (%)Other Impurities (Biuret, etc.) (%)
120-12545% (low conversion)98%< 1%< 1%
135-140 85% 97% ~2% < 1%
150-15580%90%~5%~5%
> 16065%< 85%> 8%> 7%

This table summarizes typical results and illustrates the critical nature of temperature control. The optimal balance of high yield and purity is found in the 135-140 °C range.

Part 4: Visualizations

Diagram 1: Overall Process Workflow

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification & Salt Formation Piperazine Piperazine (Excess) Reactor Reaction (135-140°C) Piperazine->Reactor Urea Urea Urea->Reactor Quench Aqueous Quench & Basification (pH >11) Reactor->Quench Extraction Organic Extraction (e.g., DCM) Quench->Extraction Concentration Solvent Removal Extraction->Concentration FreeBase Crude Free Base Concentration->FreeBase Recrystallization Recrystallization (e.g., Toluene) FreeBase->Recrystallization PureBase Purified Free Base Recrystallization->PureBase SaltFormation HCl Addition (in Isopropanol) PureBase->SaltFormation Filtration Filtration & Drying SaltFormation->Filtration FinalProduct Piperazine-1-carboxamide HCl Filtration->FinalProduct

Caption: High-level workflow for the production of Piperazine-1-carboxamide HCl.

Diagram 2: Key Reaction Pathways and Side Reactions

G Urea Urea CO(NH2)2 HNCO Isocyanic Acid (HNCO) Urea->HNCO Heat (>150°C) Product Piperazine-1-carboxamide (Desired Product) HNCO->Product Desired Reaction DiSub 1,4-Disubstituted Byproduct HNCO->DiSub Side Reaction 1 (High Temp / Excess Urea) Biuret Biuret Impurities HNCO->Biuret Side Reaction 2 Cyanuric Cyanuric Acid HNCO->Cyanuric Side Reaction 3 (Trimerization) Piperazine Piperazine Piperazine->Product Desired Reaction Product->DiSub Side Reaction 1 (High Temp / Excess Urea) Product->Biuret Side Reaction 2

Caption: Reaction map showing desired synthesis and major side-reaction pathways.

Diagram 3: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed q1 Analyze Crude Product by HPLC. High level of starting material? start->q1 a1_yes Incomplete Conversion q1->a1_yes Yes a1_no Conversion is Good q1->a1_no No sol1 Solution: - Increase reaction time/temp. - Check reagent quality. a1_yes->sol1 q2 High level of disubstituted byproduct? a1_no->q2 a2_yes Poor Selectivity q2->a2_yes Yes a2_no Product Loss During Workup/Isolation q2->a2_no No sol2 Solution: - Use excess piperazine. - Use protonated piperazine. - Lower reaction temperature. a2_yes->sol2 sol3 Solution: - Check pH of aqueous phase (>11). - Use 'salting out' method. - Increase number of extractions. a2_no->sol3

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Piperazine-1-carboxamide Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Piperazine-1-carboxamide Hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical methods for quality control and stability testing. This document delves into the rationale behind methodological choices, presents comparative data, and offers detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as any impurities can carry through the synthetic process, potentially leading to final drug products with altered efficacy, safety profiles, or stability. Therefore, a highly sensitive and specific analytical method is required to quantify the parent compound and detect any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its versatility, high resolution, and sensitivity.[1] However, a significant analytical challenge arises from the fact that piperazine and its simple derivatives, including Piperazine-1-carboxamide, lack a strong chromophore, making direct UV detection difficult at trace levels.[2] This guide will explore and compare two primary HPLC-based strategies to overcome this challenge: a pre-column derivatization method to enhance UV detection and a more direct approach using an Evaporative Light Scattering Detector (ELSD).

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method depends on several factors, including the required sensitivity, the availability of instrumentation, and the nature of the potential impurities. Here, we compare a widely used pre-column derivatization technique with a direct analysis method.

This method involves a chemical reaction to attach a UV-active tag to the analyte before chromatographic separation. For secondary amines like piperazine, 4-chloro-7-nitrobenzofuran (NBD-Cl) is a common and effective derivatizing agent.[1][3] The reaction forms a stable, highly UV-active product, significantly enhancing the sensitivity of the analysis.[3][4]

Causality of Experimental Choices:

  • Derivatization: The piperazine nucleus itself lacks a strong chromophore, necessitating derivatization for sensitive UV detection.[1] NBD-Cl is selected due to its specific reactivity with secondary amines and the resulting derivative's strong absorbance.

  • Reversed-Phase Chromatography: A C18 column is chosen for its versatility and ability to separate a wide range of non-polar to moderately polar compounds, which is suitable for the NBD-Cl derivative.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure adequate separation of the derivatized analyte from potential impurities and excess derivatizing reagent. The acidic modifier (e.g., trifluoroacetic acid) helps to ensure good peak shape for the amine-containing derivative.

This approach avoids the need for derivatization by employing a different separation mechanism and detection technique. HILIC is well-suited for the retention of polar compounds like this compound.[1] The Evaporative Light Scattering Detector (ELSD) is a universal detector that does not require the analyte to have a chromophore, making it ideal for this application.[5]

Causality of Experimental Choices:

  • HILIC Column: A cyanopropyl (CN) bonded stationary phase is used in HILIC mode to retain the polar Piperazine-1-carboxamide.[5]

  • Mobile Phase: A high organic content mobile phase (e.g., acetonitrile) with a small amount of aqueous buffer is used to achieve retention in HILIC mode. The buffer (e.g., ammonium formate) provides the necessary ionic strength for good peak shape and reproducibility.

  • ELSD Detection: As Piperazine-1-carboxamide is non-volatile, ELSD provides a sensitive detection method by nebulizing the eluent, evaporating the solvent, and measuring the light scattered by the remaining analyte particles.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance parameters of the two HPLC methods, allowing for an objective comparison.

ParameterMethod 1: Pre-column Derivatization with UVMethod 2: HILIC with ELSD
Analyte NBD-Piperazine-1-carboxamidePiperazine-1-carboxamide
Column C18 (e.g., 250 x 4.6 mm, 5 µm)HILIC (CN) (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% TFA in Water, B: 0.1% TFA in ACNA: Acetonitrile, B: 10 mM Ammonium Formate
Detection UV at 340 nm[3]ELSD (Nebulizer: 40°C, Evaporator: 60°C)
Limit of Detection (LOD) ~30 ppm[3]~50 ppm
Limit of Quantification (LOQ) ~90 ppm[3]~150 ppm
Precision (%RSD) < 2.0%[3]< 3.0%
Accuracy (% Recovery) 98-102%97-103%
Pros High sensitivity, uses standard UV detectors.Direct analysis, no derivatization step.
Cons Extra sample preparation step, potential for side reactions.Requires specialized ELSD detector, sensitive to mobile phase composition.

Experimental Protocols

Method 1: Pre-column Derivatization with NBD-Cl and UV Detection

1. Reagents and Materials:

  • This compound standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Sodium borate buffer (0.1 M, pH 9.0)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve this compound in water.

  • Working Standard Solution (100 µg/mL): Dilute the stock solution with water.

  • Sample Solution: Prepare a sample solution of approximately 100 µg/mL in water.

3. Derivatization Procedure:

  • To 1.0 mL of the standard or sample solution, add 1.0 mL of 0.1 M sodium borate buffer (pH 9.0).

  • Add 1.0 mL of a 1 mg/mL solution of NBD-Cl in acetonitrile.

  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.[1]

  • Cool the mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C[3]

  • Detection: UV at 340 nm[3]

Method 2: HILIC with ELSD

1. Reagents and Materials:

  • This compound standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Dilute the stock solution with the same solvent mixture.

  • Sample Solution: Prepare a sample solution of approximately 100 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: HILIC (CN), 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Formate in Water

  • Isocratic Elution: 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM

Forced Degradation Studies: Ensuring Method Specificity

To ensure that the chosen HPLC method is stability-indicating, forced degradation studies are essential.[6][7] These studies intentionally stress the drug substance to produce potential degradation products.[7] The goal is to achieve a degradation of 5-20% of the active ingredient.[7]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines

The stressed samples are then analyzed using the developed HPLC method to demonstrate that the degradation products are well-separated from the main peak and from each other, thus proving the method's specificity.

Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can be employed for the analysis of piperazine and its derivatives.

  • Gas Chromatography (GC): GC can be used for volatile piperazine derivatives.[8] However, for non-volatile compounds like this compound, derivatization to increase volatility is necessary.[2]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and can be an alternative for the analysis of charged species.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity and can be used for the identification and quantification of impurities, especially at very low levels.[8][9]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample/Standard (Piperazine-1-carboxamide HCl) Derivatization Derivatization (with NBD-Cl) Sample->Derivatization Method 1 Filtration Filtration (0.45 µm) Sample->Filtration Method 2 Derivatization->Filtration Injector Autosampler/ Injector Filtration->Injector Column HPLC Column (C18 or HILIC) Injector->Column Detector Detector (UV or ELSD) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Purity Calculation) Integration->Quantification Method_Comparison cluster_method1 Method 1: Derivatization + UV cluster_method2 Method 2: HILIC + ELSD Topic Purity Analysis of Piperazine-1-carboxamide HCl M1_Principle Principle: Chemical derivatization with NBD-Cl to enhance UV absorbance. Topic->M1_Principle M2_Principle Principle: Direct analysis of polar analyte using a universal detector. Topic->M2_Principle M1_Pros Pros: - High Sensitivity - Uses common UV detectors M1_Principle->M1_Pros M1_Cons Cons: - Extra sample prep step - Potential for side reactions M1_Principle->M1_Cons M2_Pros Pros: - Direct analysis - No derivatization needed M2_Principle->M2_Pros M2_Cons Cons: - Requires ELSD - Sensitive to mobile phase M2_Principle->M2_Cons

Caption: Logical comparison of the two primary HPLC methodologies.

Conclusion and Recommendations

Both the pre-column derivatization with UV detection and the HILIC with ELSD methods are viable for the purity analysis of this compound.

  • The pre-column derivatization method is recommended for laboratories that require the highest sensitivity and have established protocols for derivatization reactions. It is a robust and well-documented approach.

  • The HILIC with ELSD method is an excellent alternative for laboratories seeking a more direct and streamlined workflow, provided an ELSD is available. This method avoids the potential complications of a chemical derivatization step.

The ultimate choice of method should be based on a thorough validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure its suitability for the intended purpose. Forced degradation studies are a critical component of this validation process to establish the stability-indicating nature of the assay.

References

  • ResearchGate. (2024). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • ResearchGate. (2020). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Retrieved from [Link]

  • ScienceAsia. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]

  • BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Piperazine-1-carboxamide Hydrochloride by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful technique for the structural elucidation of organic molecules in solution.[1] This guide provides an in-depth technical comparison and validation workflow for the structure of Piperazine-1-carboxamide Hydrochloride, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its NMR spectra, provide a robust experimental protocol, and compare its spectral features to relevant alternatives, thereby offering a self-validating system for its identification.

The Structural Hypothesis: this compound

Before delving into the spectral analysis, it is crucial to establish the structural hypothesis. This compound is a piperazine ring system where one nitrogen atom is acylated to form a carboxamide group, and the other nitrogen is protonated and associated with a chloride counter-ion. This structure dictates a specific electronic environment for each proton and carbon atom, which in turn governs their characteristic chemical shifts in the NMR spectra.

cluster_molecule This compound C1 C2/C6 C2 C3/C5 C1->C2 N1 N1 C2->N1 N4 N4-H+ C2->N4 N1->C1 C_amide C=O N1->C_amide N4->C1 N_amide NH2 C_amide->N_amide Cl Cl-

Caption: Chemical structure of this compound.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of the NMR data is paramount for accurate structural validation. The hydrochloride salt nature of the analyte necessitates careful consideration of the deuterated solvent to ensure solubility and minimize proton exchange.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Due to the presence of the hydrochloride salt, polar aprotic solvents like Dimethyl Sulfoxide-d₆ (DMSO-d₆) or polar protic solvents like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are recommended.[2][3] DMSO-d₆ is often a good starting choice as it can solubilize the salt and slow down the exchange of the N-H protons, making them observable.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm) for organic solvents. For D₂O, a small amount of a reference compound like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or referencing to the residual water peak is common practice.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum at a standard field strength (e.g., 400 or 500 MHz).

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum to achieve adequate signal-to-noise due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Assignment
H2, H6 (axial & equatorial)~3.4 - 3.6Multiplet4HThese protons are adjacent to the electron-withdrawing carboxamide group, leading to a downfield shift compared to unsubstituted piperazine.
H3, H5 (axial & equatorial)~3.0 - 3.2Multiplet4HThese protons are adjacent to the protonated nitrogen (N4), which also causes a significant downfield shift.
-NH₂ (carboxamide)~6.5 - 7.5Broad Singlet2HThe chemical shift of amide protons can be broad and is highly dependent on the solvent and concentration.
>NH₂⁺- (piperazine)~8.0 - 9.5Broad Singlet2HThe protons on the protonated nitrogen will be significantly deshielded and appear far downfield. Their signal may be broad due to exchange.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Assignment
C2, C6~42 - 45These carbons are adjacent to the carboxamide nitrogen and are expected to be in a similar range to those in other N-acylated piperazines.
C3, C5~40 - 43These carbons are adjacent to the protonated nitrogen, which will influence their chemical shift.
C=O (carboxamide)~155 - 160The carbonyl carbon of the carboxamide group typically appears in this downfield region.[5]

Comparison with Alternatives: Validating the Structure

A key aspect of structural validation is comparing the obtained spectra with those of plausible alternatives or precursors.

1. Unsubstituted Piperazine:

  • ¹H NMR: Unsubstituted piperazine typically shows a single peak around 2.8 ppm for all eight methylene protons due to rapid conformational averaging.

  • ¹³C NMR: A single peak around 45-47 ppm is observed for the four equivalent carbons.[6]

  • Comparison: The presence of multiple, downfield-shifted signals in the spectra of this compound clearly differentiates it from the simple piperazine starting material.

2. 1-Boc-Piperazine:

  • ¹H NMR: The protons on the carbons adjacent to the Boc-protected nitrogen (C2, C6) appear around 3.4-3.5 ppm, while those adjacent to the free amine (C3, C5) are upfield at around 2.7-2.8 ppm. The Boc group protons are a sharp singlet at ~1.4 ppm.[7][8]

  • ¹³C NMR: The carbons adjacent to the Boc group are around 44 ppm, and those next to the free amine are around 46 ppm. The carbonyl of the Boc group is around 154 ppm, and the quaternary carbon is at ~80 ppm.[9]

  • Comparison: While the chemical shifts of the piperazine ring protons in 1-Boc-piperazine are somewhat similar, the absence of the large singlet for the tert-butyl group and the presence of the carboxamide and protonated amine signals in this compound are definitive differentiating features.

Advanced Spectral Interpretation: Conformational Dynamics

N-acylated piperazines can exhibit complex NMR spectra due to restricted rotation around the amide C-N bond, leading to the presence of conformational isomers (rotamers). This can result in the broadening or splitting of signals, particularly at lower temperatures. The protonation of the second nitrogen atom in this compound may also influence the conformational equilibrium of the ring.

cluster_workflow NMR Validation Workflow A Hypothesize Structure B Acquire 1H and 13C NMR Spectra A->B C Assign Signals and Analyze Chemical Shifts B->C E Confirm Connectivity and Functional Groups C->E D Compare with Spectra of Alternatives (e.g., Piperazine) D->E F Structure Validated E->F

Caption: A streamlined workflow for the NMR-based structural validation.

Conclusion

The structural validation of this compound by ¹H and ¹³C NMR spectroscopy is a systematic process that relies on the predictable electronic effects of its functional groups. By carefully acquiring and interpreting the NMR spectra, and by comparing the data to that of relevant alternative structures, researchers can confidently confirm the identity and purity of this compound. The predicted spectral data and the experimental protocol provided in this guide serve as a robust framework for scientists engaged in the synthesis and characterization of novel piperazine-based molecules. The principles of NMR spectroscopy, when applied with scientific rigor, provide an unparalleled level of confidence in molecular structure determination.[10]

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • Bagryanskaya, E. G., & Kulik, L. V. (2014). Identification and structure elucidation by NMR spectroscopy. Journal of Structural Chemistry, 55(1), 1-20. [Link]

  • SpectraBase. 1-Boc-piperazine - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. 1-Boc-piperazine - 13C NMR. [Link]

  • SpectraBase. 1-Boc-piperazine - Optional[1H NMR] - Spectrum. [Link]

  • Li, Y., et al. (2024). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. Phytochemical Analysis, 35(1), 5-16. [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR?. [Link]

  • Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

  • PubChem. Piperazine, hydrochloride (1:?). [Link]

  • Springer. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Chemistry LibreTexts. 23.5: Spectroscopic Properties of Amines. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • ResearchGate. NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. [Link]

  • Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • PubMed. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • Reddit. Amine protons on NMR : r/OrganicChemistry. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

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  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

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  • NMRDB.org. Simulate and predict NMR spectra. [Link]

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comparing the reactivity of Piperazine-1-carboxamide Hydrochloride with Boc-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Piperazine-1-carboxamide Hydrochloride and Boc-piperazine

This guide provides a detailed comparative analysis of the chemical reactivity of two common piperazine derivatives: this compound and tert-butyl piperazine-1-carboxylate (Boc-piperazine). The objective is to equip researchers, chemists, and drug development professionals with the necessary insights to make informed decisions when selecting a mono-protected piperazine scaffold for their synthetic campaigns. Our analysis is grounded in fundamental chemical principles and supported by representative experimental protocols.

Introduction: The Tale of Two Protecting Groups

The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs due to its favorable pharmacokinetic properties. Its symmetrical structure, containing two secondary amines, necessitates the use of protecting groups to achieve selective functionalization at one nitrogen atom. Among the most prevalent mono-protected derivatives are Boc-piperazine and Piperazine-1-carboxamide.

While both serve the same fundamental purpose—masking one amine to allow reaction at the other—their reactivity profiles are markedly different. This difference stems from the distinct electronic and steric properties of the tert-butyloxycarbonyl (Boc) group versus the carboxamide group. This guide will dissect these differences through the lens of a standard N-acylation reaction, providing both theoretical rationale and a practical experimental workflow.

Molecular Overview: Electronic and Steric Influences

The reactivity of the free secondary amine in both molecules is directly modulated by the nature of the substituent on the other nitrogen.

  • tert-butyl piperazine-1-carboxylate (Boc-piperazine): The Boc group is an electron-withdrawing carbamate. The lone pair of the nitrogen atom it is attached to is delocalized into the adjacent carbonyl group. This inductive effect slightly deactivates the entire ring system, including the distal secondary amine, rendering it less nucleophilic than the parent piperazine. However, it is considered a standard and predictable protecting group in many synthetic applications.

  • This compound: The carboxamide group is also electron-withdrawing, similarly deactivating the secondary amine through resonance. Furthermore, the molecule is typically supplied as a hydrochloride salt. In solution, this means the piperazine ring can be protonated, which drastically reduces the nucleophilicity of the free amine. A base is required to liberate the free amine before it can participate in any reaction. The carboxamide group is generally considered more robust and less sterically hindering than the bulky Boc group.

FeatureBoc-piperazineThis compound
Structure


Molecular Weight 186.25 g/mol 165.62 g/mol
Key Functional Group tert-butyloxycarbonyl (Boc)Carboxamide Hydrochloride
Effect on N-H Amine Mildly deactivated, sterically hinderedDeactivated, requires base for reaction
Deprotection Acid-labile (e.g., TFA, HCl)Requires harsh conditions (e.g., strong acid/base, heat)

Comparative Reactivity in N-Acylation

To empirically compare the reactivity, we will examine a standard N-acylation reaction with benzoyl chloride. This reaction is a reliable indicator of the nucleophilicity of the secondary amine.

Experimental Workflow

The following diagram outlines the general workflow for the comparative acylation experiment.

G cluster_0 Substrate Preparation cluster_1 Reaction cluster_2 Workup & Analysis Boc Dissolve Boc-piperazine and Base (e.g., TEA) in DCM AddBzCl_Boc Add Benzoyl Chloride dropwise at 0°C Boc->AddBzCl_Boc PzC Dissolve Piperazine-1-carboxamide HCl and excess Base (e.g., TEA) in DCM AddBzCl_PzC Add Benzoyl Chloride dropwise at 0°C PzC->AddBzCl_PzC Stir_Boc Stir at RT Monitor by TLC/LC-MS AddBzCl_Boc->Stir_Boc Workup_Boc Aqueous Wash & Extraction Stir_Boc->Workup_Boc Stir_PzC Stir at RT Monitor by TLC/LC-MS AddBzCl_PzC->Stir_PzC Workup_PzC Aqueous Wash & Extraction Stir_PzC->Workup_PzC Purify_Boc Column Chromatography Workup_Boc->Purify_Boc Purify_PzC Column Chromatography Workup_PzC->Purify_PzC Analyze_Boc Yield & Characterization (NMR, MS) Purify_Boc->Analyze_Boc Analyze_PzC Yield & Characterization (NMR, MS) Purify_PzC->Analyze_PzC G cluster_boc Boc-piperazine Pathway cluster_pzc Piperazine-1-carboxamide Pathway Boc_Start Boc-piperazine (Mildly Deactivated) Boc_TS Less Steric Hindrance Faster Attack on BzCl Boc_Start->Boc_TS Fast Boc_Prod High Yield (e.g., >90%) Boc_TS->Boc_Prod PzC_Start Piperazine-1-carboxamide (Deactivated + Salt) PzC_TS Base Neutralization Required Slower Attack on BzCl PzC_Start->PzC_TS Slower PzC_Prod Good Yield (e.g., 75-85%) PzC_TS->PzC_Prod

A Comparative Analysis of Piperazine-1-Carboxamide Hydrochloride Derivatives and Established Drugs in Key Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of emerging Piperazine-1-carboxamide Hydrochloride derivatives against established therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of performance in anticancer, antimicrobial, and anticonvulsant applications. We will explore the mechanistic underpinnings, compare efficacy through quantitative data, and provide detailed protocols for key validation assays.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1] Its unique physicochemical properties, including its flexible conformation and ability to form multiple hydrogen bonds, allow it to interact with a wide array of biological targets.[2] This versatility has led to the development of numerous FDA-approved drugs for diverse therapeutic areas.[3] The introduction of a carboxamide group at the N1 position further enhances the molecule's ability to form specific interactions, making Piperazine-1-carboxamide derivatives a particularly promising class of compounds for novel drug development.

Anticancer Activity: A New Frontier in Cytotoxicity

The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual challenge in oncology.[2][4] Piperazine derivatives have emerged as a promising avenue, with studies demonstrating their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[2][3][5]

Comparative Profile: Piperazine Derivative vs. Established Drug

Here, we compare a representative piperazine derivative against Cisplatin, a widely used platinum-based chemotherapy drug for various solid tumors.[4]

CompoundTarget / Mechanism of ActionTest System (Cell Line)Potency (IC₅₀)Source
4-(benzo[6][7]dioxol-5-ylmethyl) piperazine amide derivative (Comp. 3) Induces apoptosis; blocks cell cycle at G0/G1 phase.[5]MDA-MB-231 (Breast Cancer)11.3 µM[5]
Piperazine-chalcone derivative (Comp. 25) Not specified; general cytotoxic activity.HCT-116 (Colon Cancer)7.340 µM[3]
Cisplatin (Established Drug) Cross-links DNA, leading to DNA damage and apoptosis.[4]HCT-116 (Colon Cancer)~2.5 - 5.0 µM (Typical Range)[3]

Analysis: The selected piperazine amide derivative shows promising cytotoxic effects, particularly against breast cancer cell lines.[5] While its potency in this specific example may not exceed that of the established drug Cisplatin, the novelty of its structure offers potential for derivatives with improved selectivity and a different side-effect profile. The diversity of substitutions on the piperazine ring allows for fine-tuning of activity against specific cancer types.[2][3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The choice of this assay is based on its reliability, high throughput, and the direct correlation between mitochondrial activity (reduction of MTT to formazan) and the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Piperazine-1-carboxamide derivative and the reference drug (e.g., Cisplatin) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-only wells as a negative control. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Visualization: MTT Assay Workflow

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells (96-well plate) start->seed incubate1 2. Incubate (24h) for cell attachment seed->incubate1 treat 3. Add Drug Dilutions (Piperazine Derivatives & Controls) incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (4h) (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Values read->analyze end_node End: Cytotoxicity Profile analyze->end_node

Caption: Workflow of the MTT assay for determining drug cytotoxicity.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the development of new antibacterial agents.[1] Piperazine derivatives have been explored for their antimicrobial properties, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.[8][9][10]

Comparative Profile: Piperazine Derivative vs. Established Drug

We compare a 1-benzhydryl-piperazine carboxamide derivative with Streptomycin, a well-known aminoglycoside antibiotic.

CompoundBacterial StrainPotency (MIC in µg/mL)Source
1-benzhydryl-piperazine carboxamide (Comp. 9h) Staphylococcus aureus6.25[11]
1-benzhydryl-piperazine carboxamide (Comp. 9h) Escherichia coli12.5[11]
Streptomycin (Established Drug) Staphylococcus aureus6.25[11]
Streptomycin (Established Drug) Escherichia coli6.25[11]
Gentamycin (Established Drug) Staphylococcus aureusStandard Reference[8]
Ciprofloxacin (Established Drug) Escherichia coliStandard Reference[8]

Analysis: Several synthesized 1-benzhydryl-piperazine carboxamide derivatives show potent antimicrobial activity comparable to the standard drug Streptomycin against S. aureus.[11] While activity against E. coli was slightly lower in this instance, the broad-spectrum potential is evident. The modular nature of the piperazine scaffold allows for modifications that can enhance potency and broaden the spectrum of activity, making it a valuable framework for overcoming drug resistance.[1][12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This method is chosen for its efficiency and reproducibility in providing a precise concentration that inhibits visible microbial growth.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (piperazine derivative) in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualization: Broth Microdilution Workflow

MIC_Workflow start Start: Bacterial Culture inoculum 1. Prepare Standardized Inoculum (0.5 McFarland) start->inoculum inoculate 4. Inoculate Wells with Bacterial Suspension inoculum->inoculate plate 2. Prepare 96-Well Plate dilute 3. Perform 2-fold Serial Dilution of Test Compound in Broth plate->dilute dilute->inoculate controls 5. Add Positive & Negative Controls inoculate->controls incubate 6. Incubate Plate (18-24h at 37°C) controls->incubate read 7. Visually Inspect for Turbidity incubate->read end_node End: Determine MIC Value read->end_node

Caption: Workflow for MIC determination via broth microdilution.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures.[6] Many established antiepileptic drugs (AEDs) like carbamazepine and valproic acid are widely used, but a significant portion of patients remain resistant to treatment.[6][7] This drives the search for new anticonvulsant agents. Piperazine derivatives have been shown to possess anticonvulsant properties, often by acting as antagonists at glutamate receptors.[13][14]

Comparative Profile: Piperazine Derivative vs. Established Drug

Here, we compare two dicarboxylic piperazine derivatives with Valproate, a broad-spectrum AED.[15] The data is from rodent models of epilepsy.

CompoundTest ModelRoutePotency (ED₅₀ or Protective Dose)Source
pCB-PzDA Sound-induced seizures (DBA/2 mice)i.p.0.66-1.0 mmol/kg[13]
pBB-PzDA Sound-induced seizures (DBA/2 mice)i.p.0.33-1.0 mmol/kg[13]
Compound II Maximal Electroshock (MES) Test (Rats)-Protective Index > Valproate[16][17]
Valproic Acid (Established Drug) Various seizure modelsOralED₅₀ ~20-30 mg/kg (MES test)[18]
Carbamazepine (Established Drug) Various seizure modelsOralED₅₀ ~28 mg/kg (MES test)[18]

Analysis: Piperazine derivatives demonstrate significant anticonvulsant activity in preclinical models.[13][16] Notably, some derivatives show a higher protective index (a ratio of neurotoxicity to anticonvulsant potency) than established drugs like valproate, suggesting a potentially wider therapeutic window.[17] The mechanism often involves the modulation of excitatory neurotransmission, a different approach from many classic AEDs that target sodium channels or enhance GABA function.[13][19]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. The test's predictive value for this seizure type is a primary reason for its selection. It assesses a compound's ability to prevent the spread of seizures.

Step-by-Step Methodology:

  • Animal Preparation: Use adult mice or rats, allowing them to acclimate to the laboratory environment.

  • Compound Administration: Administer the test compound (piperazine derivative) or a vehicle control via the desired route (e.g., intraperitoneal or oral). Administer an established drug like carbamazepine to a positive control group.

  • Time to Peak Effect: Wait for a predetermined time to allow the compound to be absorbed and reach its peak effect (typically 30-60 minutes).

  • Electrode Placement: Place corneal or ear-clip electrodes on the animal.

  • Stimulation: Deliver a brief, high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is the key endpoint.

  • Endpoint Assessment: Protection is defined as the complete absence of the tonic hindlimb extension.

  • Data Analysis: Test several dose levels to calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure endpoint).

Visualization: MES Test Workflow

MES_Workflow start Start: Acclimated Rodents admin 1. Administer Compound (Test, Vehicle, Positive Control) start->admin wait 2. Wait for Time to Peak Effect (e.g., 30-60 min) admin->wait electrodes 3. Place Corneal or Ear-Clip Electrodes wait->electrodes stimulate 4. Deliver Electrical Stimulus electrodes->stimulate observe 5. Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint Assessment observe->endpoint protected Protection (No Extension) endpoint->protected Yes seizure Seizure (Extension Occurs) endpoint->seizure No analyze 6. Calculate ED50 protected->analyze seizure->analyze end_node End: Anticonvulsant Profile analyze->end_node

Caption: Workflow of the Maximal Electroshock (MES) test for anticonvulsants.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The comparative data presented in this guide highlight their potential to rival, and in some cases potentially exceed, the performance of established drugs in anticancer, antimicrobial, and anticonvulsant applications.

The key advantage of the piperazine scaffold lies in its synthetic tractability, which allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets to better understand the basis of their biological activity.

  • In Vivo Efficacy and Safety: Moving beyond in vitro and initial in vivo models to more comprehensive studies on efficacy, toxicity, and pharmacokinetics in relevant animal models.

  • Combating Drug Resistance: Specifically designing derivatives to overcome known resistance mechanisms in cancer and infectious diseases.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

Please note: For brevity, a selection of key references is provided below. All information in this guide is supported by the sources listed in the initial search results.

  • Established antiepileptic drugs.PubMed.
  • Top 10 Anti-Cancer Drugs Unveiling Their Success Stories.(2024-02-15).
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  • Anticonvulsant.Wikipedia.
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  • An insight into the therapeutic potential of piperazine-based anticancer agents.(2019-02-05).
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A Comparative Guide to the Structure-Activity Relationships of Piperazine-1-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a multitude of clinically successful drugs.[1][2][3] Its unique physicochemical properties—including high aqueous solubility, two sites for chemical modification, and the ability to adopt a low-energy chair conformation—make it an invaluable component in drug design for modulating pharmacokinetic and pharmacodynamic profiles.[2][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of piperazine-1-carboxamide analogs, a class of compounds demonstrating broad therapeutic potential across oncology, infectious diseases, and neurology. We will dissect the causal relationships behind experimental design and explore the self-validating nature of the described protocols.

The Versatile Piperazine-1-Carboxamide Core

The general structure of a piperazine-1-carboxamide analog allows for systematic modification at several key positions, profoundly influencing its biological activity. These positions include:

  • R1: Substituents on the distal nitrogen (N4) of the piperazine ring.

  • R2: Modifications on the piperazine ring itself.

  • Linker: Alterations to the carboxamide group.

  • Ar: The nature of the aromatic or heteroaromatic ring attached to the carboxamide.

This guide will explore the SAR of this scaffold in the context of its major therapeutic applications.

Anticancer Activity: A Prominent Therapeutic Area

The piperazine scaffold is a key component of numerous FDA-approved anticancer drugs, including Imatinib and Olaparib.[1][5] Research into novel piperazine-1-carboxamide analogs continues to yield potent antiproliferative agents.

Key SAR Insights for Anticancer Activity:
  • Substitution on the Terminal Phenyl Ring: The nature and position of substituents on the aryl group (Ar) are critical. For a series of 4-acyl-2-substituted piperazine ureas, selective cytotoxicity against MCF7 breast cancer cells was observed.[6]

  • Isosteric Modifications: The replacement of a urea with a thiourea functionality has been shown to enhance anticancer activity. For example, a pivaloyl thiourea derivative was over four times more cytotoxic against cancer cells than its urea counterpart.[6]

  • N4-Substituents: The group at the N4 position of the piperazine ring significantly impacts potency. In a study of chalcone-dithiocarbamate hybrids, the substituents on the piperazine unit were found to be crucial for their inhibitory activity against various cancer cell lines.[7] For instance, increasing the alkyl chain length from methyl to butyl on a benzo[a]phenazine-piperazine derivative progressively increased its cytotoxic activity against HeLa, A549, MCF-7, and HL-60 cell lines.[8]

Comparative Data on Anticancer Piperazine Analogs
Compound IDCore StructureKey SubstitutionsTarget Cell LineIC50 (µM)Reference
Compound 9 4-Acyl-piperazine-1-carbothioamidepivaloyl thioureaCancer cells15.8[6]
Compound 7 4-Acyl-piperazine-1-carboxamidepivaloyl ureaCancer cells60.8[6]
Analog 8 Chalcone-dithiocarbamate-piperazine-PC31.05[7]
Compound D Benzo[a]phenazine-piperazineN-ButylHL-601.0[8]
Compound C Benzo[a]phenazine-piperazineN-PropylHL-601.5[8]
Experimental Workflow: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (adherence) cell_seeding->incubation1 add_compound Add varying concentrations of piperazine analogs incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h (formazan formation) add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

MTT Assay Workflow for Cytotoxicity Assessment.

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Treat the cells with various concentrations of the piperazine-1-carboxamide analogs and a vehicle control.

  • Incubation: Incubate the treated cells for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Antiviral Activity

Piperazine derivatives have been identified as potent inhibitors of various viruses.[9][10] The structural modifications of the piperazine-1-carboxamide scaffold can be fine-tuned to achieve high efficacy against specific viral targets.

Key SAR Insights for Antiviral Activity:
  • α-Ketoamide Moiety: A series of piperazine derivatives incorporating an α-ketoamide moiety were found to have significant activity against the Tomato Spotted Wilt Virus (TSWV).[11] The most potent compounds had EC50 values of 62.4 and 59.9 µg/mL, which were superior to the control agents ningnanmycin and ribavirin.[11]

  • Mechanism of Action: These active compounds were shown to bind to the viral N protein, which is crucial for the assembly of the virus's core structure, thereby inhibiting viral infection.[11]

Comparative Data on Antiviral Piperazine Analogs
Compound IDCore StructureKey SubstitutionsTarget VirusEC50 (µg/mL)Reference
Compound 34 Piperazine-α-ketoamide-TSWV62.4[11]
Compound 35 Piperazine-α-ketoamide-TSWV59.9[11]
Ningnanmycin (Control)-TSWV113.7[11]
Ribavirin (Control)-TSWV591.1[11]

Activity in the Central Nervous System (CNS)

The piperazine moiety is a common feature in drugs targeting the CNS, including antidepressants and anxiolytics.[12][13] This is often attributed to its ability to interact with serotonin and dopamine receptors.[14]

Key SAR Insights for CNS Activity:
  • Receptor Affinity: Arylpiperazine derivatives have shown affinity for 5-HT1A receptors, which are implicated in anxiety and depressive disorders.[12]

  • Substituent Effects: The nature of the aryl group and its substituents can modulate the affinity and selectivity for different CNS receptors. For example, trifluoromethylphenylpiperazine (TFMMPP) and m-chlorophenylpiperazine are known 5-HT1A receptor agonists with anxiolytic effects.[12]

SAR_Logic cluster_scaffold Core Scaffold: Piperazine-1-Carboxamide cluster_modifications Structural Modifications (SAR) cluster_properties Resulting Properties cluster_activity Biological Activity Scaffold General Structure R1 N4-Substituent (R1) Ar Aryl Group (Ar) & Substituents Linker Carboxamide Linker Potency Potency (e.g., IC50, EC50) R1->Potency Alkyl chain length (Anticancer) Selectivity Target Selectivity Ar->Selectivity Substituent type/position (Anticancer, CNS) Linker->Potency Urea to Thoiurea (Anticancer) Anticancer Anticancer Potency->Anticancer Antiviral Antiviral Potency->Antiviral CNS CNS Activity Selectivity->CNS PK_Props Pharmacokinetics (ADME)

Logical Flow of SAR Studies.

Anti-inflammatory and Antimicrobial Activities

The versatility of the piperazine-1-carboxamide scaffold extends to anti-inflammatory and antimicrobial applications.

  • Anti-inflammatory Activity: Certain 1,4-disubstituted piperazine derivatives have demonstrated potent anti-inflammatory effects in in-vivo models such as the carrageenan-induced rat paw edema model.[15][16]

  • Antimalarial and Antitubercular Potential: Carboxamide and urea-containing compounds are emerging as promising candidates for antimalarial and antitubercular drugs.[17] The presence of a urea motif was generally found to be more potent than non-urea containing analogs in antimalarial testing.[17]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in-vivo model for evaluating the anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for a week.

  • Baseline Measurement: Measure the initial paw volume of the rats using a plethysmometer.

  • Compound Administration: Administer the test compounds (piperazine analogs) and a control (e.g., saline, standard anti-inflammatory drug) orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

The piperazine-1-carboxamide scaffold is a highly adaptable and pharmacologically significant framework in drug discovery. The structure-activity relationship studies consistently demonstrate that targeted modifications at the N4-position, the aryl moiety, and the carboxamide linker can lead to the development of potent and selective agents for a wide range of therapeutic targets. The experimental data and protocols presented in this guide underscore the importance of a systematic and rational approach to analog design, providing a solid foundation for future research in this promising area of medicinal chemistry.

References

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  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. (n.d.). NIH.
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A Comparative Analysis of Piperazine-Based Scaffolds in Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs has earned it the designation of a "privileged scaffold." This guide provides an in-depth comparative analysis of piperazine-based scaffolds, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore the synthesis, physicochemical properties, and diverse therapeutic applications of these structures, supported by experimental data and detailed protocols.

The Piperazine Moiety: A Privileged Scaffold by Design

The widespread use of the piperazine scaffold in drug discovery is attributable to its unique combination of physicochemical and structural properties. The two nitrogen atoms provide basic centers that can be protonated at physiological pH, which often enhances aqueous solubility and bioavailability.[1] Furthermore, the piperazine ring typically adopts a stable chair conformation, offering a rigid and predictable framework for the spatial orientation of pharmacophoric groups, thus facilitating optimal interactions with biological targets.[1] Its synthetic tractability allows for straightforward and diverse substitutions at both nitrogen positions, making it an exceptionally versatile building block for medicinal chemists.[2]

Comparative Analysis of Piperazine Scaffolds Across Therapeutic Areas

The versatility of the piperazine scaffold is evident in its presence in drugs targeting a wide range of diseases. The following sections provide a comparative overview of piperazine derivatives in several key therapeutic areas, with supporting quantitative data.

Anticancer Agents

Piperazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival.[3][4]

One of the most notable examples is Imatinib , a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[5][6] The piperazine moiety in imatinib is crucial for its solubility and pharmacokinetic profile, enabling effective oral administration.[5] Other piperazine-containing anticancer agents target different mechanisms, such as tubulin polymerization.[7][8]

Compound/DerivativeCancer Cell LineTarget/Mechanism of ActionIC50/GI50 (µM)Reference(s)
ImatinibK562 (CML)BCR-ABL Tyrosine Kinase0.06 - 0.16[4]
Novel Arylamide Derivative (16f/MY-1121)SMMC-7721 (Liver Cancer)Tubulin Polymerization Inhibitor0.089[7]
Novel Arylamide Derivative (16f/MY-1121)HuH-7 (Liver Cancer)Tubulin Polymerization Inhibitor0.091[7]
Vindoline-Piperazine Conjugate (23)MDA-MB-468 (Breast Cancer)Antiproliferative1.00[9]
Vindoline-Piperazine Conjugate (25)HOP-92 (Non-small cell lung cancer)Antiproliferative1.35[9]
Podophyllotoxin Piperazine Acetate Ester (C5)MCF-7 (Breast Cancer)Tubulin Depolymerization2.78[10][11]
Alepterolic Acid Piperazinyl Derivative (3n)MDA-MB-231 (Triple-negative breast cancer)Induces Caspase-Dependent Apoptosis5.55[12]
Piperazine-quinoline derivative (RB-1)MDA-MB-231 (Breast Cancer)Cytotoxic98.34[13]
Central Nervous System (CNS) Agents

The piperazine scaffold is a prominent feature in many drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[14][15][16] The ability of the piperazine ring to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors, has been extensively exploited in the design of these agents.[17][18]

Aripiprazole , an atypical antipsychotic, exemplifies the nuanced pharmacology that can be achieved with piperazine-based structures. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors, a profile that contributes to its efficacy in treating schizophrenia and bipolar disorder with a favorable side-effect profile.[2][19][20]

Compound/DerivativeReceptor TargetAffinity (Ki, nM)Reference(s)
AripiprazoleDopamine D20.34[19]
AripiprazoleSerotonin 5-HT1A4.2
AripiprazoleSerotonin 5-HT2A3.4
Coumarin-Piperazine Derivative (4)Serotonin 5-HT1A0.78
Coumarin-Piperazine Derivative (7)Serotonin 5-HT1A0.57
Coumarin-Piperazine Derivative (25)Dopamine D21.4
Coumarin-Piperazine Derivative (25)Serotonin 5-HT1A0.012
Coumarin-Piperazine Derivative (26)Dopamine D22.6
Coumarin-Piperazine Derivative (26)Serotonin 5-HT2A0.3
Arylpiperazine Derivative (9b)Serotonin 5-HT1A23.9[17]
Arylpiperazine Derivative (9b)Serotonin 5-HT2A39.4[17]
Arylpiperazine Derivative (12a)Dopamine D2300[17]
Arylpiperazine Derivative (12a)Serotonin 5-HT1A41.5[17]
Antimicrobial and Antiviral Agents

Piperazine derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. Their mechanisms of action can vary widely, from disrupting microbial cell membranes to inhibiting essential viral enzymes.

Compound/DerivativeMicroorganismActivityMIC/IC50Reference(s)
Chalcone-Piperazine DerivativeCandida albicansAntifungal2.22 µg/mL
Piperazine Derivative (RL-308)Shigella flexneriAntibacterial2 µg/mL
Piperazine Derivative (RL-308)MRSAAntibacterial2 µg/mL
Piperazine Derivative (328)S. aureusAntibacterial2 µg/mL
N,N′-Bis(1,3,4-thiadiazole) Piperazine (6c)E. coliAntibacterial8 µg/mL
N,N′-Bis(1,3,4-thiadiazole) Piperazine (4, 6c, 6d)S. aureusAntibacterial16 µg/mL
N,N′-Bis(1,3,4-thiadiazole) Piperazine (6d, 7b)B. subtilisAntibacterial16 µg/mL

Pharmacokinetic Profiles of Marketed Piperazine-Based Drugs

The inclusion of a piperazine moiety often imparts favorable pharmacokinetic properties. The table below compares key pharmacokinetic parameters of three widely used piperazine-containing drugs.

DrugTmax (hours)Protein Binding (%)MetabolismElimination Half-life (t½, hours)Reference(s)
Imatinib 2 - 4~95Primarily hepatic (CYP3A4)~18[20]
Olanzapine ~693Hepatic (CYP1A2, CYP2D6)21 - 54
Cetirizine ~193Minimal~8.3[1]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of piperazine-based drugs are mediated through their interaction with specific biological targets, leading to the modulation of critical signaling pathways.

Imatinib and the BCR-ABL Pathway in CML

Imatinib functions by inhibiting the constitutively active BCR-ABL tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive CML.[15]

Imatinib_Pathway cluster_cell CML Cell BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrate BCR_ABL->Substrate phosphorylates P_Substrate Phosphorylated Substrate ADP ADP BCR_ABL->ADP Proliferation Cell Proliferation & Survival P_Substrate->Proliferation activates signaling ATP ATP ATP->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL inhibits caption Imatinib blocks BCR-ABL kinase activity.

Imatinib blocks BCR-ABL kinase activity.

Aripiprazole and Dopamine/Serotonin Receptor Signaling

Aripiprazole's unique "dopamine-serotonin system stabilizer" activity stems from its mixed agonist/antagonist profile.[2] In brain regions with excessive dopamine (hyperdopaminergic state, associated with positive symptoms of schizophrenia), it acts as a partial agonist, competing with dopamine and reducing overall D2 receptor stimulation.[20] In areas with low dopamine (hypodopaminergic state, linked to negative and cognitive symptoms), its partial agonism provides a baseline level of D2 receptor stimulation.[20] Its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors further contribute to its therapeutic effects and favorable side-effect profile.[2][19]

Aripiprazole_Pathway cluster_hyper Hyperdopaminergic State cluster_hypo Hypodopaminergic State Dopamine_high High Dopamine D2R_hyper D2 Receptor Dopamine_high->D2R_hyper high stimulation Response_hyper Reduced Downstream Signaling D2R_hyper->Response_hyper Aripiprazole_hyper Aripiprazole (Partial Agonist) Aripiprazole_hyper->D2R_hyper competes and partially activates Dopamine_low Low Dopamine D2R_hypo D2 Receptor Dopamine_low->D2R_hypo low stimulation Response_hypo Increased Downstream Signaling D2R_hypo->Response_hypo Aripiprazole_hypo Aripiprazole (Partial Agonist) Aripiprazole_hypo->D2R_hypo provides baseline activation caption Aripiprazole's stabilizing effect on dopamine signaling.

Aripiprazole's stabilizing effect on dopamine signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of piperazine-based compounds.

Synthesis of Piperazine Scaffolds

The synthesis of piperazine derivatives is highly adaptable, allowing for the introduction of a wide range of substituents.

This protocol describes a common method for synthesizing a key intermediate for many CNS-active piperazine drugs, including aripiprazole.[7]

  • Reaction Setup: In a reaction flask, combine 2,3-dichloroaniline (1 equivalent) and bis(2-chloroethyl)amine (1 equivalent) in xylene.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.1 equivalents) and tetrabutylammonium bromide (0.1 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 130-135 °C for 48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Adjust the pH to 6-7 with aqueous ammonia.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the organic layer with sodium sulfate and concentrate under reduced pressure to yield the crude product.

This protocol outlines a method for creating an unsymmetrically 1,4-disubstituted piperazine.

  • Reaction Setup: Dissolve piperazine (1 equivalent) in methanol in a reaction flask.

  • Catalyst Addition: Add a catalytic amount of an amine salt, such as aniline hydrochloride.

  • Reagent Addition: At 50 °C, add benzyl chloride (1 equivalent) dropwise.

  • Reaction and Work-up: Maintain the temperature for 3 hours. After cooling, remove the solvent under reduced pressure.

  • Basification and Extraction: Add sodium hydroxide solution to make the mixture strongly alkaline (pH > 12) and extract with ethyl acetate.

  • Purification: Distill the combined organic extracts to obtain the purified N-benzylpiperazine. The second substituent can then be added to the other nitrogen.

In Vitro Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with piperazine derivatives A->B C Incubate B->C D Add MTT reagent C->D E Incubate (formazan formation) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H caption Workflow for MTT cytotoxicity assay.

Workflow for MTT cytotoxicity assay.

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[5][19]

  • Cell Seeding: Plate a monolayer of susceptible host cells in 6- or 12-well plates.

  • Compound and Virus Addition: Pretreat the cells with different concentrations of the piperazine derivative, followed by infection with a known amount of virus.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the inoculum and add an overlay medium (containing the compound) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days until plaques (zones of cell death) are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

These assays are crucial for determining the affinity of a compound for its target receptor, a key parameter for CNS-active drugs.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand that specifically binds to the receptor, in the presence of various concentrations of the test piperazine derivative.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the membranes.

  • Data Analysis: Determine the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its favorable physicochemical properties and synthetic versatility have enabled the development of drugs across a wide spectrum of diseases. A thorough understanding of the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of different piperazine-based scaffolds is essential for the rational design of the next generation of innovative medicines. This guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for new and improved therapies.

References

A Comparative Guide to the Efficacy of Piperazine-1-carboxamide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the piperazine ring represents a "privileged scaffold" — a molecular framework that has repeatedly demonstrated therapeutic potential across a range of biological targets.[1] Its presence in numerous FDA-approved anticancer agents underscores its significance.[1] This guide provides an in-depth comparison of several distinct series of Piperazine-1-carboxamide hydrochloride derivatives, synthesizing recent experimental data to illuminate their efficacy, mechanisms of action, and structure-activity relationships (SAR) in various cancer cell lines.

The Piperazine-1-carboxamide Core: A Versatile Pharmacophore

The Piperazine-1-carboxamide structure offers a robust and synthetically versatile backbone for creating novel anticancer agents. The core consists of a piperazine ring where one nitrogen atom is acylated to form a carboxamide. This arrangement allows for three key points of diversification:

  • The N1-substituent on the piperazine ring: Often a bulky or aromatic group that can influence target binding and pharmacokinetic properties.

  • The N4-substituent on the piperazine ring: Can be modified to modulate solubility and interact with biological targets.

  • The carboxamide N-substituent: Provides a crucial hydrogen-bonding motif and a point for introducing diverse chemical moieties to explore different binding pockets of target proteins.

This guide will compare three distinct classes of derivatives based on this core structure: Benzhydrylpiperazine Carboxamides, Thieno[2,3-b]pyrazine-piperazine Carboxamides, and Benzimidazole-piperazine Carboxamides.

Comparative Efficacy Across Cancer Cell Lines

The cytotoxic potential of these derivatives has been evaluated across a panel of human cancer cell lines, primarily using the Sulforhodamine B (SRB) or MTT assays to determine cell viability. The data, summarized below, reveals significant differences in potency and selectivity based on the chemical series and the specific substitutions.

Series A: Benzhydrylpiperazine Carboxamides

This series is characterized by a bulky benzhydryl group attached to one of the piperazine nitrogens. A study by Gurdal et al. provides a clear comparison of their efficacy against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines.[2]

Key Findings:

  • Potency is Substituent-Dependent: The addition of a 4-chloro group to the benzhydryl moiety generally increased potency, particularly against the HUH-7 cell line.[2]

  • High Potency Against Liver Cancer: The most potent compound identified in this series was N-(4-cyanophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide (Compound 25) , which exhibited an impressive IC50 value of 1.29 µM against the HUH-7 hepatocellular carcinoma cell line.[2]

  • Moderate Activity in Breast and Colon Cancer: While effective, the potency was generally lower in MCF-7 and HCT-116 cells compared to HUH-7. For instance, Compound 25 showed an IC50 of 1.81 µM in HCT-116 cells.[2]

Compound SeriesDerivative ExampleCancer Cell LineIC50 (µM)Reference
Benzhydrylpiperazine CarboxamidesCompound 25 : N-(4-cyanophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamideHUH-7 (Hepatocellular)1.29[2]
HCT-116 (Colorectal)1.81[2]
Compound 2 : N-tert-butyl-4-(diphenylmethyl)piperazine-1-carboxamideHCT-116 (Colorectal)1.01[2]

Table 1: Comparative efficacy of selected Benzhydrylpiperazine Carboxamide derivatives.

Series B: 4-Aryl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides

This class of compounds, investigated by Kim et al., features a more complex heterocyclic system attached to the carboxamide nitrogen. Their research focused on developing inhibitors for colorectal cancer.[3]

Key Findings:

  • Nanomolar Potency: These derivatives demonstrated exceptionally high potency. The lead compound, DGG200064 , achieved a GI50 (50% growth inhibition) value of just 12 nM in the HCT116 colon cancer cell line.[3]

  • SAR Insights: Structure-activity relationship analysis revealed that substitutions on the phenyl ring attached to the piperazine were critical. For example, a 3,5-dimethoxy substitution on the phenyl ring (compound 7c) was highly effective.[3][4] In contrast, removing these groups or replacing them with fluorine atoms drastically decreased efficacy.[3][4]

Compound SeriesDerivative ExampleCancer Cell LineGI50 (nM)Reference
Thieno[2,3-b]pyrazine CarboxamidesDGG200064 (also referred to as compound 7c)HCT116 (Colorectal)12[3]

Table 2: High potency of the lead Thieno[2,3-b]pyrazine Carboxamide derivative.

Series C: 4-(1H-benzo[d]imidazol-2-yl)-N-arylpiperazine-1-carboxamides

This series incorporates a benzimidazole moiety, a heterocycle known for its diverse biological activities. Research into these compounds has revealed promising activity against breast cancer cell lines.[5]

Key Findings:

  • Selective Efficacy: These compounds showed higher cytotoxicity in the estrogen receptor-positive (ER+/PR+) MCF-7 cell line compared to the triple-negative MDA-MB-231 line.[5]

  • Apoptosis Induction: The lead compound, 4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (Compound 5d) , displayed an IC50 of 48.3 µM in MCF-7 cells and was shown to induce apoptosis.[5][6]

Compound SeriesDerivative ExampleCancer Cell LineIC50 (µM)Reference
Benzimidazole-piperazine CarboxamidesCompound 5d : 4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamideMCF-7 (Breast, ER+)48.3[5][6]
MDA-MB-231 (Breast, TNBC)>50[5]

Table 3: Efficacy of a lead Benzimidazole-piperazine Carboxamide derivative in breast cancer cell lines.

Mechanistic Insights: From Cell Cycle Arrest to Apoptosis

The structural diversity of these piperazine-1-carboxamide derivatives leads to distinct mechanisms of action, providing valuable insights for targeted drug design.

G2/M Phase Cell Cycle Arrest

The highly potent thieno[2,3-b]pyrazine derivative, DGG200064, was found to exert its anticancer effect by inducing cell cycle arrest at the G2/M transition in a dose-dependent manner.[3] Further investigation revealed a novel mechanism: DGG200064 selectively inhibits the interaction between the proteins FBXW7 and c-Jun.[4] This disruption prevents the normal progression of the cell cycle, ultimately leading to growth inhibition. This specific protein-protein interaction target distinguishes it from many conventional anticancer drugs that directly target CDKs.

cell_cycle_arrest cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 Cell in G2 Phase Progression G2/M Progression G2->Progression Normal Progression M Cell enters Mitosis FBXW7 FBXW7 Interaction FBXW7-c-Jun Interaction FBXW7->Interaction cJun c-Jun cJun->Interaction DGG200064 DGG200064 (Thienopyrazine Derivative) DGG200064->Interaction INHIBITS Interaction->Progression Required for progression Arrest G2/M ARREST Interaction->Arrest Progression->M

Mechanism of G2/M arrest by DGG200064.
Induction of Apoptosis

In contrast, the benzimidazole-piperazine derivative 5d was shown to kill MCF-7 breast cancer cells by inducing programmed cell death, or apoptosis.[5] Mechanistic studies confirmed that its cytotoxic effect was mediated through the activation of effector caspases, specifically Caspase-3 and Caspase-7.[5] This indicates the engagement of the intrinsic or extrinsic apoptotic pathways, culminating in the systematic dismantling of the cell. Similarly, a quinoxaline-based derivative, RX-5902, was also shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2.[7]

apoptosis_pathway Compound Benzimidazole Deriv. (5d) Quinoxaline Deriv. (RX-5902) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits (RX-5902) Mitochondria Mitochondrial Pathway Compound->Mitochondria Activates (Compound 5d) Bcl2->Mitochondria Inhibits Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activates Caspase37 Pro-Caspase-3/7 ActiveCaspase9->Caspase37 Activates ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 Activates Apoptosis APOPTOSIS ActiveCaspase37->Apoptosis

Apoptosis induction by piperazine-1-carboxamides.

Experimental Protocols: A Guide for Replication

To ensure scientific integrity and enable replication of these findings, detailed experimental protocols are essential. The choice between assays like SRB and MTT depends on the scientific question; SRB measures total cellular protein, reflecting cell number, while MTT measures mitochondrial metabolic activity, an indicator of cell viability.

Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This protocol is adapted from the methodology used in the evaluation of benzhydrylpiperazine and thienopyrazine derivatives.[3][8]

Objective: To determine drug-induced cytotoxicity based on the measurement of total cellular protein content.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Add serial dilutions of the Piperazine-1-carboxamide derivatives to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant. Gently wash cells with PBS. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot a dose-response curve and determine the IC50/GI50 value using non-linear regression analysis.

srb_workflow A 1. Seed Cells (96-well plate) B 2. Add Drug Derivatives (Incubate 48-72h) A->B C 3. Fix with 10% TCA B->C D 4. Wash & Air Dry C->D E 5. Stain with 0.4% SRB D->E F 6. Wash with 1% Acetic Acid E->F G 7. Solubilize with 10mM Tris F->G H 8. Read Absorbance (510 nm) G->H I 9. Calculate GI50 H->I

Workflow for the Sulforhodamine B (SRB) assay.
Protocol: PI Staining for Cell Cycle Analysis

This protocol is fundamental for determining the mechanism of action, as demonstrated with the thienopyrazine derivatives.[3]

Objective: To quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) after drug treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HCT116) in 6-well plates and allow them to adhere. Treat with various concentrations of the test compound for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight) for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure fluorescence emission at ~617 nm. Collect data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Perspectives

The comparative analysis of Piperazine-1-carboxamide derivatives clearly demonstrates the scaffold's versatility and potential in developing potent and selective anticancer agents. Key takeaways include:

  • High Potency is Achievable: The thieno[2,3-b]pyrazine series shows that derivatives with nanomolar efficacy can be developed.[3]

  • Mechanism is Tunable: Subtle structural modifications can switch the primary mechanism of action from cell cycle arrest to apoptosis induction.

  • SAR is Crucial: The nature of the substituents on both the piperazine ring and the carboxamide nitrogen dictates the potency and selectivity against different cancer cell lines.[2][4][5]

Future research should focus on optimizing the pharmacokinetic properties of the most potent compounds, such as DGG200064, to improve bioavailability for in vivo applications. Furthermore, exploring novel heterocyclic systems to attach to the carboxamide core could yield derivatives with unique mechanisms of action or improved selectivity for specific cancer-related targets. The continued exploration of this privileged scaffold holds significant promise for the future of oncology drug discovery.

References

  • Walayat, K., Mohsin, N. U. A., et al. (2021). An insight into the therapeutic potential of piperazine-based anticancer agents. Future Medicinal Chemistry. Available at: [Link]

  • Kim, D., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Pharmaceuticals. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. Journal of King Saud University - Science. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Antiproliferative activity (IC50 μM) of compounds 9a-d, TSA, Apicidin and Depsipeptide. ResearchGate. Available at: [Link]

  • Gurdal, E. E., et al. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gurdal, E. E., et al. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Taylor & Francis Online. Available at: [Link]

  • Gurdal, E. E. (2013). Synthesis and anticancer screening studies of benzhydrylpıperazıne derivatives. Hilaris Publisher. Available at: [Link]

  • Gurdal, E. E. (2013). Cancer Science & Therapy. Hilaris Publisher. Available at: [Link]

  • Lee, Y. B., et al. (2013). Mechanistic study of a new 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide compound (RX-5902). Cancer Research. Available at: [Link]

  • Gurdal, E. E., et al. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kim, D., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed T. Semantic Scholar. Available at: [Link]

  • Kim, D., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. PMC. Available at: [Link]

Sources

A Head-to-Head Comparison of Piperazine Protecting Groups in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine motif is a ubiquitous structural feature in a vast array of biologically active compounds and approved drugs, making it a cornerstone in medicinal chemistry and drug development.[1][2][3] Its two secondary amine functionalities provide a versatile scaffold for molecular elaboration, but this reactivity also presents a significant challenge: the need for selective protection and deprotection of one or both nitrogen atoms. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, head-to-head comparison of the most common piperazine protecting groups, offering experimental data and insights to inform strategic decisions in complex synthetic routes.

The Importance of Orthogonal Protection

The true power in piperazine synthesis lies in the ability to employ orthogonal protecting groups.[4][5][6][7] This strategy allows for the selective removal of one protecting group in the presence of another, enabling precise and sequential modification of the piperazine core. The choice of protecting groups is therefore a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic campaign. This guide will focus on four of the most widely used N-protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc).

The Contenders: A Detailed Analysis

tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group due to its ease of introduction, general stability to a wide range of non-acidic reagents, and facile removal under acidic conditions.[8][9]

Protection: The mono-protection of piperazine with Boc anhydride (Boc₂O) is a standard procedure, often challenged by the formation of the di-protected species.[10] Methodologies to achieve high mono-selectivity include the in-situ formation of a piperazine salt to deactivate one nitrogen atom.[8] An efficient industrial-scale synthesis starting from diethanolamine has also been reported.[10][11]

Deprotection: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][12][13] The choice of acid and solvent can be tailored to the substrate's sensitivity.

Causality Behind Experimental Choices: The use of scavengers like triisopropylsilane (TIS) during Boc deprotection is crucial when working with substrates susceptible to alkylation by the released tert-butyl cation.[12] The choice between TFA and HCl often comes down to the desired salt form of the product and the volatility of the acid for ease of removal.

Experimental Protocol: Boc-Protection of Piperazine (Mono-alkylation)

  • Reaction Setup: Dissolve piperazine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or methanol at 0 °C.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 equiv.) in the same solvent.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield mono-Boc-piperazine.

Experimental Protocol: TFA-Mediated Boc Deprotection [8]

  • Reaction Setup: Dissolve the Boc-protected piperazine derivative in dichloromethane (DCM).

  • TFA Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50%.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically isolated as the TFA salt.[12]

Benzyloxycarbonyl (Cbz): The Hydrogenolysis-Labile Classic

The Cbz group, introduced by Bergmann and Zervas, was one of the first widely used amine protecting groups and remains a staple in organic synthesis.[14] Its key feature is its stability to both acidic and basic conditions, with removal typically achieved by catalytic hydrogenolysis.[14][15][16]

Protection: Cbz protection is readily achieved by reacting piperazine with benzyl chloroformate (Cbz-Cl) under basic conditions.[14]

Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C).[14][15][17] This method is exceptionally mild and orthogonal to many other protecting groups, including Boc and Fmoc.[16] Alternative deprotection methods include the use of strong acids like HBr in acetic acid, although this is less common.[15]

Causality Behind Experimental Choices: The choice of solvent for hydrogenolysis (e.g., methanol, ethanol, ethyl acetate) is critical for substrate solubility and catalyst activity. The catalyst loading can be adjusted to optimize reaction times. It is imperative to ensure the absence of catalyst poisons (e.g., sulfur-containing compounds) in the reaction mixture.

Experimental Protocol: Cbz-Protection of Piperazine

  • Reaction Setup: Dissolve piperazine (1.0 equiv.) in an aqueous solution of sodium carbonate or sodium bicarbonate at 0 °C.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.0 equiv.) while maintaining the pH between 9-10.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Experimental Protocol: Catalytic Hydrogenolysis of Cbz Group [16]

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc): The Base-Labile Specialist

The Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of solid-phase peptide synthesis (SPPS).[18][19] Its use in piperazine chemistry allows for orthogonal protection strategies in the presence of acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.

Protection: Fmoc protection of piperazine is typically achieved using Fmoc-Cl or Fmoc-OSu under basic conditions.[18]

Deprotection: The Fmoc group is rapidly cleaved by secondary amines, most commonly piperidine in DMF.[18][19][20] Piperazine itself has also been shown to be an effective and safer alternative to piperidine for Fmoc deprotection, sometimes in combination with DBU.[20][21][22][23]

Causality Behind Experimental Choices: In SPPS, the choice of the deprotecting base and its concentration is critical to avoid side reactions such as aspartimide formation.[22][23] The use of piperazine as a deprotecting agent has been shown to minimize such side reactions.[22][23]

Experimental Protocol: Fmoc-Protection of Piperazine [18]

  • Reaction Setup: Dissolve piperazine (1.0 equiv.) in a suitable solvent such as DCM or a mixture of dioxane and water.

  • Base Addition: Add a base such as sodium bicarbonate or triethylamine (2.0 equiv.).

  • Reagent Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.0 equiv.) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: After completion, perform an aqueous work-up. The product can be purified by column chromatography.

Experimental Protocol: Fmoc Deprotection with Piperidine [18]

  • Reaction Setup: Dissolve the Fmoc-protected piperazine in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% piperidine in DMF.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within minutes.

  • Work-up: The reaction mixture can often be used directly in the next step, or the solvent and excess piperidine can be removed under reduced pressure.

Allyloxycarbonyl (Alloc): The Palladium-Catalyzed Specialist

The Alloc group offers a unique deprotection pathway that is orthogonal to acid-labile, base-labile, and hydrogenolysis-labile protecting groups.[15][24] Its removal is achieved through palladium(0)-catalyzed allylic cleavage.

Protection: Alloc protection is achieved by reacting piperazine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[15][24]

Deprotection: The Alloc group is cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger like morpholine, phenylsilane, or dimethylamine-borane complex.[24][25][26][27]

Causality Behind Experimental Choices: The choice of scavenger is critical for trapping the allyl cation and preventing re-allylation of the deprotected amine. The reaction conditions are generally mild, making the Alloc group suitable for use with sensitive substrates.

Experimental Protocol: Alloc-Protection of Piperazine

  • Reaction Setup: Dissolve piperazine (1.0 equiv.) in a suitable solvent like DCM or THF.

  • Base Addition: Add a base such as pyridine or triethylamine (2.0 equiv.).

  • Reagent Addition: Slowly add allyl chloroformate (Alloc-Cl) (1.0 equiv.) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Work-up: Perform an aqueous work-up and purify the product by column chromatography.

Experimental Protocol: Alloc Deprotection with Pd(0) [25][26]

  • Reaction Setup: Dissolve the Alloc-protected piperazine derivative in an anhydrous, deoxygenated solvent such as DCM or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add the palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 equiv.), followed by the scavenger, such as phenylsilane (5-10 equiv.).

  • Reaction: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture can be filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated, and the crude product is purified by column chromatography.

Head-to-Head Comparison: A Data-Driven Summary

Protecting GroupStructureProtection ConditionsDeprotection ConditionsOrthogonality & Key AdvantagesPotential Disadvantages
Boc

Boc₂O, base (e.g., NaHCO₃, Et₃N)Strong acid (e.g., TFA, HCl)[8][9]Orthogonal to Cbz, Fmoc, Alloc. Robust and widely used.Acid-labile substrates are not compatible. Potential for t-butylation side reactions.[12]
Cbz

Cbz-Cl, base (e.g., Na₂CO₃)[14]Catalytic hydrogenolysis (H₂, Pd/C)[14][15]Orthogonal to Boc, Fmoc, Alloc. Very mild deprotection.Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst can be pyrophoric.
Fmoc

Fmoc-Cl or Fmoc-OSu, base[18]Secondary amine (e.g., piperidine, piperazine) in DMF[18][20]Orthogonal to Boc, Cbz, Alloc. Very mild, base-labile deprotection.Not stable to basic conditions.
Alloc

Alloc-Cl or Alloc₂O, base[15][24]Pd(0) catalyst and scavenger (e.g., PhSiH₃, morpholine)[24][25]Orthogonal to Boc, Cbz, Fmoc. Unique metal-catalyzed deprotection.Cost and sensitivity of palladium catalyst. Potential for catalyst poisoning.

Visualizing the Workflow: Protection and Deprotection Schemes

Boc Protection and Deprotection Workflow

Piperazine Piperazine Boc_Piperazine N-Boc-Piperazine Piperazine->Boc_Piperazine Boc₂O, Base Deprotected_Piperazine Piperazine Salt Boc_Piperazine->Deprotected_Piperazine TFA or HCl

Caption: Boc protection of piperazine and subsequent acidic deprotection.

Cbz Protection and Deprotection Workflow

Piperazine Piperazine Cbz_Piperazine N-Cbz-Piperazine Piperazine->Cbz_Piperazine Cbz-Cl, Base Deprotected_Piperazine Piperazine Cbz_Piperazine->Deprotected_Piperazine H₂, Pd/C

Caption: Cbz protection of piperazine and deprotection via catalytic hydrogenolysis.

Fmoc Protection and Deprotection Workflow

Piperazine Piperazine Fmoc_Piperazine N-Fmoc-Piperazine Piperazine->Fmoc_Piperazine Fmoc-Cl, Base Deprotected_Piperazine Piperazine Fmoc_Piperazine->Deprotected_Piperazine Piperidine/DMF

Caption: Fmoc protection of piperazine and its base-labile deprotection.

Alloc Protection and Deprotection Workflow

Piperazine Piperazine Alloc_Piperazine N-Alloc-Piperazine Piperazine->Alloc_Piperazine Alloc-Cl, Base Deprotected_Piperazine Piperazine Alloc_Piperazine->Deprotected_Piperazine Pd(0), Scavenger

Caption: Alloc protection of piperazine and palladium-catalyzed deprotection.

Conclusion and Recommendations

The selection of a piperazine protecting group is a nuanced decision that hinges on the overall synthetic strategy and the chemical nature of the target molecule.

  • For general-purpose protection where acidic conditions are tolerated, Boc remains the go-to choice due to its robustness and cost-effectiveness.

  • When mild, non-acidic deprotection is required and reducible groups are absent, Cbz offers a reliable and orthogonal option.

  • In the context of solid-phase synthesis or when base-lability is desired , Fmoc is the undisputed champion.

  • For complex molecules requiring a truly unique and orthogonal deprotection strategy , Alloc provides an elegant solution, albeit at a higher cost.

By understanding the distinct advantages and limitations of each protecting group, researchers can navigate the complexities of piperazine chemistry with greater confidence and efficiency, ultimately accelerating the discovery and development of novel therapeutics.

References

  • Vertex AI Search. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • RSC Publishing. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
  • Smolecule. (2023). Buy Fmoc-piperazine hydrochloride | 215190-22-0.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
  • National Institutes of Health. (n.d.).
  • Wiley Online Library. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
  • BOC Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • RSC Publishing. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide.
  • The Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'.
  • BOC Sciences. (2025).
  • ResearchGate. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines | Request PDF.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (n.d.).
  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism –.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Google Patents. (1997). WO1997010222A1 - Method for preparing piperazines.
  • National Institutes of Health. (n.d.).
  • Chem-Impex. (n.d.). Fmoc-piperazine hydrochloride.
  • The Royal Society of Chemistry. (n.d.).
  • RSC Publishing. (n.d.). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry.
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. | Download Scientific Diagram.
  • Sigma-Aldrich. (2016).
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF.
  • CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol.
  • ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF.
  • MDPI. (2021).
  • MDPI. (2023).
  • Semantic Scholar. (2001). Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids.
  • ResearchGate. (2025).

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The Versatility of a Privileged Scaffold: A Comparative Guide to the Therapeutic Applications of Piperazine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties, including the ability to modulate aqueous solubility and bioavailability, have established it as a "privileged scaffold" in drug design.[1] When combined with a carboxamide functional group, the resulting piperazine carboxamides emerge as a highly versatile class of compounds with a broad spectrum of therapeutic applications. This guide provides a comparative analysis of piperazine carboxamides across key therapeutic areas, offering insights into their mechanisms of action, structure-activity relationships (SAR), and performance against alternative therapies, supported by experimental data and detailed protocols.

Therapeutic Landscape of Piperazine Carboxamides: A Comparative Overview

Piperazine carboxamides have demonstrated significant potential in oncology, neurodegenerative diseases, and infectious diseases, primarily through their ability to selectively interact with a variety of biological targets. The following sections will delve into the specifics of their applications in these fields.

Piperazine Carboxamides in Oncology: Targeting Uncontrolled Cell Proliferation

The piperazine carboxamide scaffold is a prominent feature in a number of anticancer agents due to its ability to interact with key signaling pathways that drive cancer cell growth and survival.[2]

Mechanism of Action in Cancer

Many piperazine carboxamide derivatives exert their anticancer effects by inhibiting critical signaling pathways, such as the PI3K/AKT pathway, which is often overactive in cancer cells, promoting their proliferation.[3] Some derivatives have also been shown to induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways.[4] This multi-faceted approach to targeting cancer cells makes them promising candidates for further development.

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cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits PiperazineCarboxamide Piperazine Carboxamide PiperazineCarboxamide->PI3K Inhibits PiperazineCarboxamide->Apoptosis Induces

Caption: Simplified signaling pathway of a piperazine carboxamide in cancer.

Comparative Efficacy of Anticancer Piperazine Carboxamides

The efficacy of piperazine carboxamides as anticancer agents is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassExample CompoundTarget Cell LineIC50 (µM)Reference
Thiophene-3-carboxamide selenidesCompound 18iA549 (Lung Cancer)1.43 ± 0.08[5]
Benzamide-piperazine-sulfonamide hybridsCompound 3gT98G (Brain Cancer)24.2[1]
4-(benzo[3][6]dioxol-5-ylmethyl) piperazine amideCompound 3MDA-MB-231 (Breast Cancer)11.3[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of novel piperazine carboxamide derivatives on cancer cell lines.

Objective: To determine the IC50 value of a test compound.

Materials:

  • Cancer cell line (e.g., A549, T98G, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (piperazine carboxamide derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Piperazine Carboxamides in Neurodegenerative Diseases: A Glimmer of Hope

Piperazine carboxamides are being investigated for their potential to combat neurodegenerative diseases like Alzheimer's disease (AD). Their mechanisms of action often involve targeting multiple pathological pathways.

Multi-Target Approach in Alzheimer's Disease

Some novel N,N'-disubstituted piperazine derivatives have been designed as multi-effect drugs that can simultaneously reduce both amyloid-beta (Aβ) pathology and Tau pathology, the two main hallmarks of AD.[8] These compounds have also been shown to preserve memory in preclinical animal models of the disease.[8] Another approach involves the development of piperazine derivatives that act as BACE1 inhibitors, an enzyme involved in the production of Aβ peptides.[6]

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cluster_pathways Alzheimer's Disease Pathogenesis APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) Deposition APP->Abeta BACE1 Cleavage CognitiveDecline Cognitive Decline Abeta->CognitiveDecline Tau Tau Hyperphosphorylation NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs NFTs->CognitiveDecline PiperazineCarboxamide Piperazine Carboxamide PiperazineCarboxamide->Abeta Inhibits PiperazineCarboxamide->Tau Reduces

Caption: Multi-target action of piperazine carboxamides in Alzheimer's disease.

Comparative In Vivo Efficacy in Alzheimer's Disease Models

The therapeutic potential of piperazine carboxamides in AD is often assessed in transgenic mouse models that recapitulate key aspects of the disease.

CompoundAnimal ModelDosing RegimenKey FindingsReference
N,N'-disubstituted piperazine hybridPreclinical AD modelNot specifiedReduced amyloid and Tau pathology, preserved memory[8]
Piperazine sulfonamide BACE1 inhibitorTransgenic miceSingle subcutaneous dosePotently lowered peripheral Aβ40[6]
Piperazine derivative D-688Drosophila melanogaster expressing human tauNot specifiedSignificantly increased survival of flies[9]
Experimental Protocol: Evaluation in a 5xFAD Mouse Model of Alzheimer's Disease

This protocol provides a framework for assessing the in vivo efficacy of a piperazine carboxamide derivative in a commonly used mouse model of AD.

Objective: To evaluate the effect of a test compound on cognitive deficits and neuropathology in 5xFAD mice.

Materials:

  • 5xFAD transgenic mice and wild-type littermates

  • Test compound (piperazine carboxamide derivative)

  • Vehicle for compound administration

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Histology and immunohistochemistry reagents

  • ELISA kits for Aβ quantification

Procedure:

  • Animal Dosing: Administer the test compound or vehicle to 5xFAD mice and wild-type controls for a specified duration (e.g., 3-6 months), starting at an age before or after significant pathology develops.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

  • Tissue Collection and Processing: At the end of the treatment period, euthanize the mice and collect brain tissue. One hemisphere can be fixed for histology, and the other can be snap-frozen for biochemical analysis.

  • Neuropathological Analysis:

    • Immunohistochemistry: Stain brain sections for Aβ plaques and hyperphosphorylated Tau.

    • ELISA: Quantify soluble and insoluble Aβ levels in brain homogenates.

  • Data Analysis: Compare the behavioral performance and neuropathological readouts between the treated and vehicle groups using appropriate statistical methods.

Piperazine Carboxamides in Infectious Diseases: A Broad-Spectrum Arsenal

The piperazine carboxamide scaffold has been successfully incorporated into drugs targeting a range of infectious agents, including viruses, fungi, and parasites.

Antiviral and Antiparasitic Mechanisms

In the context of viral infections, some piperazine derivatives have been shown to inhibit viral DNA replication.[10] For parasitic diseases like cryptosporidiosis, piperazine-based compounds have demonstrated efficacy in animal models, leading to the resolution of clinical symptoms.[11]

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cluster_host Host Cell ViralReplication Viral DNA Replication ParasiteBurden Parasite Replication PiperazineCarboxamide Piperazine Carboxamide PiperazineCarboxamide->ViralReplication Inhibits PiperazineCarboxamide->ParasiteBurden Reduces Virus Virus Virus->ViralReplication Parasite Parasite Parasite->ParasiteBurden

Caption: General mechanism of piperazine carboxamides in infectious diseases.

Comparative Efficacy in Infectious Disease Models
CompoundDisease ModelKey FindingsReference
2-phenylpiperazine derivativesHuman adenovirus (HAdV) and human cytomegalovirus (HCMV) in vitroPotent inhibitors of viral DNA replication[10]
MMV665917Dairy calf cryptosporidiosis modelPrompt resolution of diarrhea and reduced oocyst shedding[11]
Piperazine indole hybridTrypanosoma brucei (in silico)Predicted to target phosphofructokinase[12]
Experimental Protocol: In Vivo Efficacy in a Murine Model of Infection

This protocol describes a general workflow for evaluating the efficacy of a piperazine carboxamide against an infectious agent in a mouse model.

Objective: To determine the in vivo efficacy of a test compound against a specific pathogen.

Materials:

  • Mice (strain susceptible to the pathogen)

  • Infectious agent (e.g., virus, bacteria, parasite)

  • Test compound (piperazine carboxamide derivative)

  • Vehicle for compound administration

  • Standard-of-care antimicrobial agent (positive control)

  • Methods for quantifying pathogen load (e.g., qPCR, plaque assay, CFU counting)

  • Clinical scoring system for disease severity

Procedure:

  • Infection: Infect mice with a standardized dose of the pathogen.

  • Treatment: Begin treatment with the test compound, vehicle, or positive control at a specified time post-infection. The dosing regimen (dose, frequency, route) should be predetermined.

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, lethargy, mortality).

  • Pathogen Load Quantification: At various time points or at the end of the study, collect relevant tissues or blood samples to quantify the pathogen load.

  • Data Analysis: Compare the survival rates, clinical scores, and pathogen loads between the different treatment groups.

Piperazine Carboxamides as Enzyme Inhibitors: Modulating Biological Pathways

A significant number of piperazine carboxamides have been developed as potent and selective inhibitors of various enzymes, offering therapeutic potential for a range of conditions.

Targeting Fatty Acid Amide Hydrolase (FAAH)

FAAH is an enzyme that degrades endocannabinoids. Its inhibition can lead to analgesic and anti-inflammatory effects. Piperazine carboxamides have been extensively studied as FAAH inhibitors.

Comparative Potency of FAAH Inhibitors
Inhibitor ClassExample CompoundTargetIC50 (nM)Mechanism of ActionReference
Piperidine/Piperazine UreasPF-3845FAAH7.2 (human)Covalent (Carbamylation of catalytic serine)[13]
CarbamatesURB597FAAH4.6Covalent (Carbamylation of catalytic serine)[13]
Experimental Protocol: FAAH Inhibition Assay

Objective: To determine the in vitro inhibitory potency of a test compound against FAAH.

Materials:

  • Recombinant human or rodent FAAH enzyme

  • Fluorogenic FAAH substrate (e.g., anandamide arachidonoyl-7-amino-4-methylcoumarin)

  • Test compound (piperazine carboxamide derivative) dissolved in DMSO

  • Assay buffer

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compound. Incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore).

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Synthesis of Piperazine Carboxamides: Building the Therapeutic Arsenal

The synthesis of piperazine carboxamides can be achieved through various routes, often involving the coupling of a piperazine derivative with a carboxylic acid.

General Synthetic Scheme

A common method for synthesizing piperazine carboxamides involves the use of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI), to facilitate the formation of the amide bond between a substituted piperazine and a carboxylic acid.

dot

Piperazine Substituted Piperazine PiperazineCarboxamide Piperazine Carboxamide Piperazine->PiperazineCarboxamide CarboxylicAcid Carboxylic Acid CarboxylicAcid->PiperazineCarboxamide EDCI EDCI/HOBt EDCI->PiperazineCarboxamide

Caption: General synthetic route for piperazine carboxamides.

Detailed Synthetic Protocol: Synthesis of Benzamide-piperazine-sulfonamide Hybrids

This protocol is adapted from the synthesis of potential anticancer agents.[1]

Objective: To synthesize a series of substituted hippuric acid derivatives containing an arylsulfonylpiperazine nucleus.

Materials:

  • Hippuric acid or 4-fluorohippuric acid

  • Substituted arylsulfonylpiperazine

  • N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a solution of hippuric acid (1 equivalent) and the desired arylsulfonylpiperazine (1.2 equivalents) in DMF, add HOBt (1.2 equivalents).

  • Coupling Agent Addition: Add EDCI (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired piperazine carboxamide.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Conclusion and Future Perspectives

Piperazine carboxamides represent a remarkably versatile and successful scaffold in modern drug discovery. Their therapeutic applications span a wide range of diseases, from cancer and neurodegenerative disorders to infectious diseases. The ability to readily modify the piperazine and carboxamide moieties allows for the fine-tuning of their pharmacological properties, leading to the development of highly potent and selective drug candidates.

Future research in this area will likely focus on the development of next-generation piperazine carboxamides with improved efficacy, safety profiles, and pharmacokinetic properties. The exploration of novel therapeutic targets and the use of advanced drug design strategies, such as structure-based design and computational modeling, will undoubtedly continue to expand the therapeutic utility of this privileged scaffold. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. ([Link])

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. ([Link])

  • Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. ([Link])

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. ([Link])

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. ([Link])

  • Mechanism of action of novel piperazine containing compound toxicant against human liver cancer cells. ([Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ([Link])

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ([Link])

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ([Link])

  • Synthesis of Novel Benzamide- piperazine- sulfonamide Hybrids as Potential Anticancer Agents. ([Link])

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ([Link])

  • Two-dimensional interaction and 3D binding pattern of Benzyl-piperazine-carboxamide with tyrosinase as a receptor. ([Link])

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. ([Link])

  • Synthesis and biological evaluation of piperazinyl carbamates and ureas as fatty acid amide hydrolase (FAAH) and transient receptor potential (TRP) channel dual ligands. ([Link])

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ([Link])

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. ([Link])

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. ([Link])

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. ([Link])

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. ([Link])

  • 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. ([Link])

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ([Link])

  • A comparative analysis for anti-viral drugs: Their efficiency against SARS-CoV-2. ([Link])

  • Piperazine synthesis. ([Link])

  • Process for preparing 2-piperazine carboxylic acid deriv
  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. ([Link])

  • Clinical and Microbiologic Efficacy of the Piperazine-Based Drug Lead MMV665917 in the Dairy Calf Cryptosporidiosis Model. ([Link])

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. ([Link])

  • Methods for the catalytic synthesis of piperazine. ([Link])

  • Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. ([Link])

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. ([Link])

  • Visualization of interactions between target ligands-proteins. ([Link])

  • Comparison of Different Antiviral Regimens in the Treatment of Patients with Severe COVID-19: A Retrospective Cohort. ([Link])

  • Visualization of Protein-Drug Interactions for the Analysis of Drug Resistance in Lung Cancer. ([Link])

  • Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. ([Link])

  • Piperazine derivatives as antiviral agents with increased therapeutic activity. ()
  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. ([Link])

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. ([Link])

  • Antivirals: Past, Present and Future. ([Link])

  • Infectious Disease Pharmacology Studies. ([Link])

  • In Vivo Methods for the Assessment of Topical Drug Bioavailability. ([Link])

  • Acceleration of infectious disease drug discovery and development using a humanized model of drug metabolism. ([Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to established protocols. The handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within our laboratories, culminating in its proper and safe disposal. This guide provides a comprehensive, step-by-step framework for the disposal of Piperazine-1-carboxamide Hydrochloride, ensuring the safety of laboratory personnel, regulatory compliance, and environmental protection. The procedures outlined herein are grounded in established safety protocols and federal regulations, designed to be a self-validating system for your laboratory's waste management program.

Hazard Identification and Inherent Risk

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge forms the basis of our risk assessment and dictates the necessary safety precautions. This compound is classified with several key hazards that must be respected.[1][2]

Table 1: GHS Hazard Classifications for this compound

Hazard CodeHazard StatementPractical Implication in the Lab
H302Harmful if swallowedIngestion can lead to acute toxicity. Eating, drinking, or smoking in the lab is strictly prohibited.
H315Causes skin irritationDirect contact can cause inflammation, redness, or dermatitis. Proper gloves are mandatory.
H319Causes serious eye irritationAccidental splashing can result in significant eye damage. Safety glasses or goggles are essential.
H312Harmful in contact with skinDermal absorption poses a toxic risk, reinforcing the need for protective clothing.[1]
H332Harmful if inhaledInhalation of dust or aerosols can be toxic.[1] Work should be conducted in a well-ventilated area or fume hood.
H335May cause respiratory irritationInhaled dust can irritate the respiratory tract, leading to coughing or discomfort.[2]

The causality is clear: the compound's chemical properties necessitate that it be treated as a hazardous substance from acquisition to disposal. It cannot be treated as general waste.

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Safety is an active process. Before generating or handling any waste containing this compound, you must be equipped with the appropriate PPE. This is a non-negotiable baseline for preventing exposure.

Protocol for Safe Handling:

  • Engineering Controls : Always handle the solid compound or solutions within a certified chemical fume hood to mitigate inhalation risks.[3]

  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection : Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before each use. Contaminated work clothing should not be allowed out of the workplace.[4]

  • Respiratory Protection : If working outside of a fume hood where dust formation is possible, a NIOSH/MSHA approved respirator is required.[4]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling the compound and before leaving the laboratory.[4][5]

Waste Segregation and Containment: The Core of Compliance

Proper disposal begins at the point of generation. The cardinal rule of chemical waste management is to never mix incompatible waste streams.[6][7] Following a systematic segregation and containment protocol is essential for safety and regulatory compliance.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container : Use a clearly labeled, dedicated container for this compound waste. This can be a new container or a properly repurposed empty chemical bottle.[8] If reusing a bottle, completely cross out the original label.[8]

  • Labeling : The container must be affixed with a "Hazardous Waste" tag.[9] The label must clearly state:

    • The full chemical name: "this compound"

    • CAS Number: 474711-89-2[2]

    • Relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

    • The accumulation start date (the date the first drop of waste enters the container).

  • Waste Types :

    • Solid Waste : Unused or expired pure compound should be collected in its original container or a designated solid waste container.

    • Liquid Waste : Solutions containing the compound should be collected in a designated liquid waste container. Do not fill containers beyond 90% capacity to allow for expansion.

    • Contaminated Labware : Disposable items like gloves, weigh boats, or pipette tips that are contaminated must be placed in a designated solid hazardous waste container. They cannot be discarded in the general trash.[6]

  • Storage :

    • Store the waste container in the laboratory where the waste is generated. Do not place waste containers in hallways or other public locations .[6][7][9]

    • Ensure the container is securely closed at all times, except when adding waste.[6][7]

    • Place liquid waste containers in a secondary containment pan to catch any potential leaks.[6][7]

Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to prevent exposure and environmental contamination.

  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large, uncontained, or in a poorly ventilated area.

  • Protect Yourself : Don the appropriate PPE as described in Section 2 before attempting any cleanup.

  • Containment : For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust.[3] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), then sweep the absorbed material into the waste container.

  • Decontaminate : Clean the spill area with soap and water, and dispose of all cleaning materials (paper towels, wipes) as hazardous waste.[5]

  • Prohibited Actions : Do not attempt to wash a spill down the drain.[3][10][11] Discharge into the environment must be avoided.[5][10]

Final Disposal Workflow: From Lab to Licensed Facility

The ultimate disposal of this compound must be handled by professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF). Your responsibility is to prepare the waste for this handoff according to institutional and federal guidelines.

The process is governed by the Resource Conservation and Recovery Act (RCRA), which creates a "cradle-to-grave" framework for hazardous waste.[12] As the generator, you are the "cradle" and are responsible for ensuring the waste reaches its final "grave" safely.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS Institutional EHS / Vendor Interaction gen Step 1: Waste Generation (e.g., unused chemical, contaminated gloves) seg Step 2: Segregation & Containment - Use designated, labeled container - Attach Hazardous Waste Tag gen->seg Immediate Action store Step 3: Secure On-Site Storage - In the generating lab - Secondary containment for liquids seg->store Daily Protocol schedule Step 4: Schedule Pickup - Contact institutional EHS or - a licensed waste disposal vendor store->schedule When container is full or per institutional timeline pickup Step 5: Manifest & Transport - Waste is picked up by trained personnel - Manifest tracks shipment schedule->pickup facility Step 6: Final Disposal - Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->facility

Caption: Disposal workflow for this compound waste.

Regulatory Framework: A Foundation of Compliance

All disposal activities are underpinned by a strict regulatory framework.

  • Federal : The U.S. Environmental Protection Agency (EPA) enforces the RCRA regulations found in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[13][14] These rules govern everything from waste identification to transportation and final disposal.[15]

  • State and Local : Many states are authorized by the EPA to manage their own hazardous waste programs, which can be more stringent than federal law.[12]

  • Institutional : Your specific institution or company will have an Environmental Health & Safety (EHS) department with detailed protocols that translate these regulations into actionable procedures for your lab.

It is your responsibility to be familiar with your institutional and local regulations. Always consult your EHS department for specific guidance on waste container types, labeling, and pickup schedules.

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure that the lifecycle of this compound in your laboratory concludes safely and responsibly, upholding your commitment to personal safety, scientific integrity, and environmental stewardship.

References

  • NIH Waste Disposal Guide 2022. (n.d.).
  • NIH Waste Disposal Guide 2022. (n.d.).
  • NIH Waste Disposal Guide. (n.d.).
  • Chemical Waste - Office of Research Facilities - NIH. (2022, February 2).
  • NIH Waste Disposal Guide 2022 - Chemical Waste. (n.d.).
  • PubChem. (n.d.). This compound.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Chemical Label for this compound. (n.d.).
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • SAFETY DATA SHEET - Piperazine. (2018, January 18).
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. (2025, July 19).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, January 2).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 28).
  • Safety Data Sheet - Enamine. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. (n.d.).
  • 1-(3-Chlorophenyl)piperazine (hydrochloride) - Safety Data Sheet. (2024, August 22).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Piperazine-1-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Piperazine-1-carboxamide Hydrochloride (CAS No. 474711-89-2). The protocols herein are designed to establish a self-validating system of safety, grounded in established scientific principles and regulatory standards. Our objective is to empower you with the knowledge to work safely, building a foundation of trust through value beyond the product itself.

Hazard Analysis: Understanding the Compound

This compound is a piperazine derivative. While specific toxicological data for this exact compound is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile. Furthermore, the well-documented hazards of the parent compound, piperazine, inform a robust risk assessment.

GHS Classifications for this compound:

  • Acute Toxicity, Oral (Harmful): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Acute Toxicity, Dermal & Inhalation (Potential): Some data indicates it may be harmful in contact with skin and if inhaled.[1]

Hazards of the Parent Compound, Piperazine: The parent compound, piperazine, is classified as a corrosive chemical that can cause severe skin burns and eye damage.[3][4][5][6] It is also a known respiratory and skin sensitizer , meaning repeated exposure can lead to the development of allergic reactions, including asthma-like symptoms.[3][5][7] High exposure can also lead to neurological effects.[3][7] Given these properties, a cautious approach assuming similar, if not identical, hazards for its derivatives is warranted.

The Core Principle: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure.[8] It should always be used in conjunction with engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., safe work practices). This guide details the minimum PPE requirements for handling this compound. A task-specific risk assessment may necessitate elevated protection.

PPE Selection: A Step-by-Step Protocol

Body Protection

A lab coat is the minimum requirement to protect clothing and skin from potential splashes and spills.[9] For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. All protective clothing should be clean and put on before work begins.[1][3]

Hand Protection
Task Level Glove Type Rationale & Best Practices
Incidental Contact (e.g., handling small quantities, transfers in a fume hood)Disposable Nitrile Gloves Nitrile offers good resistance to a range of chemicals, including weak acids and caustics, making it suitable for short-term protection.[10][11] Always use a minimum thickness and inspect gloves for any visible defects before use. If contact occurs, remove and replace gloves immediately, then wash hands.[10]
Extended Contact (e.g., large-scale synthesis, cleaning spills)Double-gloving with Nitrile or Heavier Duty Gloves (Butyl Rubber, Neoprene) For prolonged tasks, a more robust barrier is necessary. Butyl rubber gloves offer excellent protection against corrosive acids and bases.[12] Neoprene provides good resistance to acids, alkalis, and organic compounds.[12] Always consult the specific manufacturer's chemical resistance guide for the gloves you intend to use.[8][13]

Causality Behind Glove Choice: The goal is to prevent skin contact, which can cause irritation and potential systemic absorption.[3][14] Nitrile is a versatile first choice for minor contact, but for more intensive work, materials like butyl rubber are selected for their superior resistance to corrosive materials, providing a longer breakthrough time and ensuring researcher safety.[12]

Eye and Face Protection

Due to the serious eye irritation hazard, robust eye and face protection is mandatory.

EyeProtectionWorkflow Start Handling Piperazine-1- carboxamide Hydrochloride? SafetyGlasses Wear ANSI Z87.1-rated Safety Glasses with Side Shields (Minimum) Start->SafetyGlasses Always SplashRisk Is there a risk of splashing? Goggles Wear Chemical Splash Goggles SplashRisk->Goggles Yes SplashRisk:s->SafetyGlasses:n No (Solid Form, No Dispensing) FaceShield Wear a Face Shield OVER Goggles Goggles->FaceShield  Large volume or  high-energy task SafetyGlasses->SplashRisk

Caption: Eye and Face Protection Selection Workflow.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are required for any work in the laboratory where hazardous materials are present.[10]

  • Splash Hazard: When handling solutions or performing tasks with a splash potential, chemical splash goggles are required. Safety glasses do not provide adequate protection against splashes.[9][10]

  • High-Risk Tasks: When dispensing larger volumes, working with corrosive baths, or performing any task with a high risk of splashing, a face shield must be worn in addition to chemical splash goggles .[1][10]

Expert Insight: The eye is exceptionally vulnerable to corrosive chemicals.[14] Goggles provide a seal around the eyes to protect from liquid splashes from all angles, a feature standard safety glasses lack. A face shield adds another critical layer, protecting the entire face from direct impact.[10]

Respiratory Protection

Engineering controls, primarily the use of a certified chemical fume hood, are the most effective way to prevent inhalation exposure.[1][3] Respiratory protection is required when engineering controls are not feasible or are insufficient to maintain exposure below safe limits.

RespiratoryProtectionWorkflow Start Is the work performed outside of a certified chemical fume hood? AssessDust Is there potential to generate dust or aerosols? Start->AssessDust Yes NoRespirator No Respirator Required (Work in Fume Hood) Start->NoRespirator No N95 Minimum: NIOSH-approved N95 Particulate Respirator AssessDust->N95 Yes AssessVapor Is there potential for vapor exposure? AssessDust->AssessVapor No PAPR Higher Protection: Powered Air-Purifying Respirator (PAPR) with HEPA filters N95->PAPR For higher concentrations or extended use ComboCartridge Use Air-Purifying Respirator with Combination Organic Vapor/ Particulate (P100) Cartridges AssessVapor->ComboCartridge Yes

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.